IDOR-1117-2520
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H32N4O3 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-[3-[5-[(R)-(1,3-dimethylazetidin-3-yl)-hydroxy-(4-propan-2-ylphenyl)methyl]-3-pyridinyl]-1,2,4-oxadiazol-5-yl]propan-2-ol |
InChI |
InChI=1S/C25H32N4O3/c1-16(2)17-7-9-19(10-8-17)25(31,24(5)14-29(6)15-24)20-11-18(12-26-13-20)21-27-22(32-28-21)23(3,4)30/h7-13,16,30-31H,14-15H2,1-6H3/t25-/m0/s1 |
InChI Key |
RLAQKDLLSLGHQO-VWLOTQADSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IDOR-1117-2520
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDOR-1117-2520 is a novel, orally available, small-molecule antagonist of the C-C chemokine receptor 6 (CCR6). Its mechanism of action centers on the inhibition of the CCL20/CCR6 signaling axis, a key pathway in the recruitment of pathogenic T helper 17 (Th17) cells to sites of inflammation. By blocking this interaction, this compound effectively reduces the infiltration of CCR6-expressing immune cells, thereby mitigating the inflammatory cascade characteristic of several autoimmune diseases, with a primary focus on psoriasis. Preclinical studies have demonstrated its potency and selectivity, showcasing its potential as a targeted therapeutic agent. This document provides a comprehensive overview of the core mechanism of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.
Core Mechanism of Action: Antagonism of the CCL20/CCR6 Axis
This compound is a potent and selective antagonist of the CCR6 receptor.[1] The primary mechanism of action involves the blockade of the interaction between CCR6 and its unique chemokine ligand, CCL20.[2] This interaction is crucial for the migration of various immune cells, most notably Th17 cells, which are key drivers of inflammation in numerous autoimmune disorders, including psoriasis.[2][3]
By binding to CCR6, this compound prevents the conformational changes necessary for receptor activation by CCL20. This, in turn, inhibits downstream intracellular signaling cascades that are essential for chemotaxis, the directed migration of cells in response to a chemical stimulus. The ultimate effect is a reduction in the accumulation of pathogenic CCR6+ immune cells at inflammatory sites, thereby disrupting the inflammatory feedback loop.[1]
Signaling Pathway
The binding of CCL20 to CCR6, a G protein-coupled receptor (GPCR), initiates a signaling cascade that is predominantly mediated by Gαi proteins.[1] This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation of the Gβγ subunits activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, a key signal for cell migration. This compound, as a CCR6 antagonist, blocks these initial steps, preventing the downstream signaling required for cellular motility.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/System | Agonist | Parameter | Value | Reference |
| Calcium Mobilization (FLIPR) | HEK-293 cells expressing human CCR6 | CCL20 | IC50 | 62.9 nM | [4] |
| β-arrestin Recruitment | Cells expressing recombinant human CCR6 | CCL20 | IC50 | 30 nM | MedChemExpress |
| Receptor Internalization | Human whole blood | CCL20 | IC50 | 20 nM | [4] |
| hERG Inhibition | N/A | N/A | IC50 | 9.4 µM | [4] |
| Chemotaxis Assay | Human B and T cells | CCL20 | Inhibition at 50 nM | Comparable functional inhibition | [4] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Oral | 10 | 132 | 0.3 | 166 | [4] |
| Oral | 100 | 822 | 0.3 | 2770 | [4] |
| Intravenous | 3 | N/A | N/A | 443 | [4] |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Psoriasis
| Model | Treatment | Dose | Primary Endpoint | Result | Reference |
| Aldara-induced Psoriasiform Dermatitis | This compound (in drinking water) | 0.5 mg/mL | Reduction in ear thickness | Maximum efficacy observed (p<0.0001 vs. vehicle) | BioWorld |
| Aldara-induced Psoriasiform Dermatitis | This compound (gavage) | 50 mg/kg | Reduction in ear swelling | Apparent from 48h up to day 8 (p<0.0001 vs. vehicle) | BioWorld |
| Aldara-induced Psoriasiform Dermatitis | This compound | 0.5 mg/mL | Infiltration of CCR6+ T cells | Reduced infiltration in the ear at day 8 | BioWorld |
| IL-23-induced Psoriasiform Dermatitis | This compound | Not specified | Reduction in ear swelling | Superior to anti-IL-17A antibody treatment over 7 days | BioWorld |
| IL-23-induced Psoriasiform Dermatitis | This compound | Not specified | CCR6+ CD3+ T cells | Significant reduction compared to vehicle and anti-IL-17A | BioWorld |
Experimental Protocols
Aldara (Imiquimod)-Induced Psoriasiform Dermatitis Mouse Model
This model is widely used to mimic the inflammatory conditions of human psoriasis.
-
Animals: C57BL/6 mice are typically used.
-
Induction: A daily topical application of 62.5 mg of Aldara™ cream (containing 5% imiquimod) is applied to the shaved back and/or ear of the mice for 5-8 consecutive days.[5][6]
-
Treatment: this compound can be administered orally, for example, through drinking water (e.g., at a concentration of 0.5 mg/mL) starting before the Aldara application and continuing throughout the study, or by oral gavage (e.g., 50 mg/kg).[3]
-
Assessments:
-
Macroscopic: Ear thickness is measured daily using a caliper. Erythema (redness) and scaling are scored visually.
-
Histological: Skin samples are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess for epidermal hyperplasia (acanthosis), parakeratosis, and inflammatory cell infiltrates.
-
Flow Cytometry: Single-cell suspensions are prepared from the skin tissue. Cells are stained with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, TCRγδ, TCRβ) and CCR6 to quantify the infiltration of different immune cell populations, particularly CCR6+ T cells.
-
RNA Sequencing: RNA is extracted from skin biopsies to analyze gene expression profiles and identify modulated inflammatory pathways.
-
IL-23-Induced Psoriasiform Dermatitis Mouse Model
This model focuses on the role of the IL-23/IL-17 axis in psoriasis pathogenesis.
-
Animals: C57BL/6 mice are commonly used.
-
Induction: Recombinant murine IL-23 is injected intradermally into the mouse ear, often daily or every other day for a specified period (e.g., 4-7 days).[7][8]
-
Treatment: this compound is administered, typically orally, concurrently with the IL-23 injections. A comparator arm may include treatment with an anti-IL-17A antibody.
-
Assessments:
-
Macroscopic: Ear swelling is the primary endpoint, measured daily with a caliper.
-
Histological: Similar to the Aldara model, H&E staining is used to evaluate epidermal changes and inflammation.
-
Flow Cytometry: Analysis of ear tissue is performed to quantify the infiltration of immune cells, with a focus on CCR6+ CD3+ T cells.
-
Cytokine Analysis: Protein levels of key cytokines (e.g., IL-17A, IL-22) can be measured in ear homogenates using techniques like ELISA or multiplex assays.
-
Conclusion
This compound represents a targeted therapeutic approach for autoimmune diseases by potently and selectively antagonizing the CCR6 receptor. Its mechanism of action, centered on the inhibition of the CCL20/CCR6 signaling axis, effectively curtails the migration of pathogenic Th17 cells to inflammatory sites. Preclinical data from in vitro and in vivo models of psoriasis robustly support this mechanism and demonstrate the compound's efficacy in reducing inflammation. The ongoing clinical development of this compound will be crucial in translating these promising preclinical findings into a novel treatment for patients with psoriasis and potentially other CCR6-mediated inflammatory conditions.
Disclaimer: This document is intended for an audience of researchers, scientists, and drug development professionals. The information provided is based on publicly available data and is for informational purposes only. It is not intended as medical advice.
References
- 1. CCR6 as a Potential Target for Therapeutic Antibodies for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Single-Cell Transcriptome Data Reveals a Novel Role of Keratinocyte-Derived IL-23 in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. real.mtak.hu [real.mtak.hu]
- 5. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imavita.com [imavita.com]
IDOR-1117-2520: A Selective CCR6 Antagonist for Autoimmune Diseases - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of IDOR-1117-2520, a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes relevant biological pathways and workflows.
Introduction
The chemokine receptor CCR6 and its exclusive ligand, CCL20, play a pivotal role in the migration of immune cells, particularly T helper 17 (Th17) cells and B cells, to sites of inflammation. This axis is strongly implicated in the pathogenesis of various autoimmune diseases, including psoriasis and inflammatory bowel disease. This compound is a small molecule antagonist designed to block the CCR6/CCL20 interaction, thereby inhibiting the recruitment of pathogenic immune cells and mitigating the inflammatory response.[1][2] Developed by Idorsia Pharmaceuticals, this compound has demonstrated a promising preclinical profile, leading to its advancement into clinical trials.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Assay | Species | Cell Line/System | IC50 (nM) | Reference |
| CCL20-mediated Calcium Mobilization | Human | Recombinant cells | 63 | [3] |
| β-arrestin Recruitment | Human | Recombinant cells | 30 | [3] |
| Receptor Internalization | Human | Whole blood | 20 | [4] |
| hERG Inhibition | Human | N/A | 9400 | [4] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | Oral | 10 | 132 | 0.3 | 166 | 19 | [4] |
| Rat | Oral | 100 | 822 | 0.3 | 2770 | N/A | [4] |
| Rat | IV | 3 | N/A | N/A | 443 | N/A | [4] |
| Dog | Oral | 10 | N/A | N/A | N/A | 95 | [4] |
Table 3: In Vivo Efficacy of this compound
| Model | Species | Key Endpoint | Result | Reference |
| Aldara-induced Skin Inflammation | Mouse | Reduction in ear thickness | Dose-dependent reduction | [5] |
| IL-23-induced Skin Inflammation | Mouse | Reduction in ear swelling | Superior to anti-IL-17A antibody | [5] |
| OVA-induced Lung Inflammation | Mouse | Inhibition of CCR6+ cell migration to BALF | Significant inhibition | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
3.1.1. Calcium Mobilization Assay
-
Objective: To determine the potency of this compound in inhibiting CCL20-induced intracellular calcium mobilization in CCR6-expressing cells.
-
Methodology:
-
Cells stably expressing human CCR6 are seeded into 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A dose-response curve of this compound is prepared and pre-incubated with the cells.
-
CCL20 is added to stimulate the cells.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader (e.g., FLIPR).
-
IC50 values are calculated from the dose-response curve.
-
3.1.2. β-Arrestin Recruitment Assay
-
Objective: To assess the ability of this compound to block the interaction between CCR6 and β-arrestin upon CCL20 stimulation.
-
Methodology:
-
A cell line co-expressing a tagged CCR6 receptor and a β-arrestin fusion protein is used.
-
Cells are incubated with varying concentrations of this compound.
-
CCL20 is added to induce the recruitment of β-arrestin to the receptor.
-
The proximity of CCR6 and β-arrestin is detected using a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC).
-
IC50 values are determined from the resulting dose-response data.
-
In Vivo Models
3.2.1. Aldara-induced Skin Inflammation Model
-
Objective: To evaluate the efficacy of this compound in a psoriasis-like skin inflammation model.[6][7]
-
Methodology:
-
A daily topical dose of Aldara cream (containing the TLR7 agonist imiquimod) is applied to the ears of mice to induce inflammation.
-
This compound is administered orally at various doses.
-
Ear thickness is measured daily as a primary endpoint of inflammation.
-
At the end of the study, ear tissue can be collected for histopathological analysis and quantification of infiltrating immune cells by flow cytometry.
-
3.2.2. Ovalbumin (OVA)-induced Lung Inflammation Model
-
Objective: To assess the effect of this compound on allergen-induced airway inflammation.
-
Methodology:
-
Mice are sensitized by intraperitoneal injections of OVA with an adjuvant.
-
Subsequently, mice are challenged with aerosolized OVA to induce lung inflammation.
-
This compound is administered orally prior to the OVA challenge.
-
Bronchoalveolar lavage fluid (BALF) is collected to analyze the influx of inflammatory cells, particularly eosinophils and lymphocytes.
-
Flow cytometry is used to specifically quantify the migration of CCR6-positive cells into the lungs.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: CCR6 Signaling Pathway and Antagonism by this compound.
Caption: General Experimental Workflow for In Vivo Efficacy Models.
References
- 1. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 5. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 6. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The CCL20-CCR6 Axis: A Critical Regulator of Autoimmune Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The chemokine C-C motif ligand 20 (CCL20) and its exclusive receptor, C-C motif chemokine receptor 6 (CCR6), constitute a pivotal signaling axis in the orchestration of immune cell trafficking and function. This axis plays a critical, albeit complex, role in the pathogenesis of numerous autoimmune diseases by directing the migration of key leukocyte populations, including T helper 17 (Th17) cells, regulatory T cells (Tregs), B cells, and immature dendritic cells, to sites of inflammation.[1][2][3] Dysregulation of the CCL20-CCR6 axis contributes to the chronic inflammatory processes that characterize conditions such as rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease.[2][3][4] This technical guide provides a comprehensive overview of the CCL20-CCR6 axis in autoimmune disease, presenting quantitative data on its expression, detailed experimental protocols for its study, and visualizations of its signaling pathways and experimental workflows to support further research and therapeutic development.
Introduction to the CCL20-CCR6 Axis
The CCL20-CCR6 signaling pathway is a key driver of both immune homeostasis and inflammation.[5] CCL20, also known as macrophage inflammatory protein-3 alpha (MIP-3α), is the sole high-affinity ligand for CCR6.[1] Its expression is typically low in healthy tissues but is strongly induced by pro-inflammatory stimuli such as interleukin-1 beta (IL-1β), tumor necrosis factor-alpha (TNF-α), and IL-17.[2][6] CCR6 is a G protein-coupled receptor (GPCR) expressed on various immune cells, and its activation by CCL20 initiates a signaling cascade that leads to chemotaxis, cell activation, and cytokine production.[5][7]
The primary role of the CCL20-CCR6 axis is to guide the migration of CCR6-expressing cells to specific locations.[1] In the context of autoimmunity, this involves the recruitment of pathogenic immune cells to target tissues, thereby initiating and perpetuating inflammatory damage.
Role in Autoimmune Diseases
Genome-wide association studies (GWAS) have identified a strong correlation between the expression of CCR6 and the severity of several autoimmune diseases, including inflammatory bowel disease (IBD), psoriasis, rheumatoid arthritis (RA), and multiple sclerosis (MS).[2]
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, the CCL20-CCR6 axis is instrumental in recruiting CCR6+ Th17 cells into the inflamed synovium.[3][8] Fibroblast-like synoviocytes (FLS) in the RA joint produce high levels of CCL20 in response to pro-inflammatory cytokines like TNF-α and IL-1β.[2][8] This creates a chemotactic gradient that attracts Th17 cells, which in turn produce IL-17, further stimulating CCL20 production and creating a positive feedback loop that sustains synovial inflammation.[2]
Psoriasis
The pathogenesis of psoriasis is heavily reliant on the IL-23/Th17 axis, in which CCL20 and CCR6 are key players.[9] Keratinocytes in psoriatic lesions, stimulated by inflammatory cytokines, are a major source of CCL20.[9] This leads to the accumulation of CCR6+ Th17 and other immune cells in the skin, driving the characteristic epidermal hyperplasia and inflammation.[9][10]
Multiple Sclerosis (MS)
In multiple sclerosis, the CCL20-CCR6 axis is thought to facilitate the entry of pathogenic Th17 cells across the blood-brain barrier (BBB) into the central nervous system (CNS).[11] While some studies suggest its role may not be essential for disease onset in animal models, elevated levels of CCL20 have been observed in the serum and cerebrospinal fluid (CSF) of MS patients, correlating with disease activity.[11][12]
Inflammatory Bowel Disease (IBD)
In IBD, which includes Crohn's disease and ulcerative colitis, the intestinal epithelium is a primary source of CCL20, particularly during active inflammation.[4][13] This chemokine recruits CCR6-expressing Th17 and Treg cells to the gut mucosa.[1] While Th17 cells contribute to inflammation, the role of CCR6 on Treg cells in this context is more complex, potentially contributing to both pro- and anti-inflammatory responses.[1][5]
Quantitative Data on CCL20 and CCR6 Expression
The following tables summarize quantitative data on CCL20 and CCR6 expression in various autoimmune diseases compared to healthy controls.
| Disease | Sample Type | Analyte | Patient Group (Mean ± SD or Fold Change) | Control Group (Mean ± SD) | p-value | Reference(s) |
| Rheumatoid Arthritis | Synovial Fluid | CCL20 | Notable amount detected | Not specified | - | [2] |
| Saliva | CCL20 | Increased | Not specified | < 0.05 | [14] | |
| Saliva | CCR6 | Increased | Not specified | < 0.05 | [14] | |
| Psoriasis | Lesional Skin | CCR6+ T cells | >75% of infiltrating T cells | ~40% of CD4+ memory T cells in blood | - | [9] |
| Lesional Skin | Immune Cells | +3.2 percentage points | Not specified | - | [15] | |
| Multiple Sclerosis | Serum | CCL20 | Significantly higher | Not specified | < 0.01 | [12] |
| Blood | CCL20 | Large effect size vs. controls | Not specified | - | [16][17] | |
| Inflammatory Bowel Disease | Colonic Biopsies (UC) | CCL20 mRNA | 5.4-fold increase | Not specified | - | [4][13] |
| Colonic Biopsies (CD) | CCL20 mRNA | 4.2-fold increase | Not specified | - | [4][13] | |
| Colonic Biopsies (UC) | CCR6 mRNA | 1.8-fold increase | Not specified | - | [4][13] | |
| Colonic Biopsies (CD) | CCR6 mRNA | 2.0-fold increase | Not specified | - | [4][13] |
Experimental Protocols
Chemotaxis Assay (Transwell Migration)
This protocol describes a method to assess the chemotactic response of CCR6-expressing cells to a CCL20 gradient using a transwell system.[18][19][20]
Materials:
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well tissue culture plates
-
CCR6-expressing cells (e.g., primary T cells, cell lines)
-
Serum-free cell culture medium
-
Recombinant human CCL20
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 70% ethanol)
-
Staining solution (e.g., 0.2% crystal violet in methanol)
Procedure:
-
Cell Preparation:
-
Culture CCR6-expressing cells to the desired density.
-
One day prior to the assay, serum-starve the cells by incubating them in serum-free medium.
-
On the day of the assay, harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of serum-free medium containing various concentrations of CCL20 (e.g., 0, 10, 50, 100, 200 ng/mL) to the lower chambers of a 24-well plate.[18]
-
Place the transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4 to 24 hours, depending on the cell type.[20]
-
-
Cell Fixation and Staining:
-
Carefully remove the transwell inserts from the plate.
-
Remove the medium from the upper chamber and gently wipe the inside of the insert with a cotton swab to remove non-migrated cells.
-
Fix the migrated cells on the bottom of the membrane by immersing the insert in 70% ethanol (B145695) for 10 minutes.[20]
-
Allow the membrane to air dry.
-
Stain the migrated cells by immersing the insert in 0.2% crystal violet solution for 10-15 minutes.[20]
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Count the number of migrated cells in several fields of view using an inverted microscope.
-
The chemotaxis index can be calculated as the number of cells migrated in the presence of CCL20 divided by the number of cells migrated in the absence of CCL20.[19]
-
Immunohistochemistry (IHC) for CCL20 and CCR6
This protocol outlines the staining of CCL20 and CCR6 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[21][22][23][24]
Materials:
-
FFPE tissue sections on positively charged slides
-
Xylene
-
Ethanol (100%, 95%, 85%, 75%)
-
Antigen retrieval buffer (e.g., 10 mM sodium citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% animal serum in PBS)
-
Primary antibodies against CCL20 and CCR6
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 15 minutes to block endogenous peroxidase activity.[21]
-
-
Blocking:
-
Wash slides with PBS.
-
Incubate with blocking buffer for 1 hour at room temperature.[22]
-
-
Primary Antibody Incubation:
-
Incubate sections with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.[23]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
-
Detection and Counterstaining:
-
Dehydration and Mounting:
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Flow Cytometry for CCR6+ T Cell Subsets
This protocol describes the identification and quantification of CCR6+ Th17 and Treg cells from peripheral blood mononuclear cells (PBMCs).[25][26][27][28]
Materials:
-
Fresh or cryopreserved human PBMCs
-
Ficoll-Paque or other density gradient medium
-
RPMI-1640 medium with 10% FBS
-
Cell stimulation cocktail (e.g., PMA and ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Fluorochrome-conjugated antibodies:
-
Surface markers: anti-CD3, anti-CD4, anti-CD25, anti-CCR6
-
Intracellular markers: anti-IL-17A, anti-FoxP3
-
-
Fixation/Permeabilization buffer
-
Flow cytometer
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood using density gradient centrifugation.[25]
-
-
Cell Stimulation (for intracellular cytokine staining):
-
Surface Staining:
-
Wash the cells with PBS.
-
Incubate the cells with fluorochrome-conjugated antibodies against surface markers (CD3, CD4, CD25, CCR6) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with fluorochrome-conjugated antibodies against intracellular markers (IL-17A, FoxP3) for 30 minutes at 4°C in the dark.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in staining buffer.
-
Acquire data on a flow cytometer.
-
Gate on CD3+CD4+ lymphocytes to identify helper T cells.
-
Within the CD4+ gate, identify Th17 cells as CCR6+IL-17A+ and Treg cells as CD25+FoxP3+.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the CCL20-CCR6 signaling pathway and a typical experimental workflow for studying this axis.
CCL20-CCR6 Signaling Pathway
Caption: Simplified CCL20-CCR6 signaling cascade.
Experimental Workflow for Investigating the CCL20-CCR6 Axis
Caption: Workflow for studying the CCL20-CCR6 axis.
Therapeutic Targeting of the CCL20-CCR6 Axis
The central role of the CCL20-CCR6 axis in driving inflammation in various autoimmune diseases makes it an attractive target for therapeutic intervention. Strategies to disrupt this pathway include the development of monoclonal antibodies against CCL20 or CCR6, and small molecule antagonists of CCR6. The goal of these approaches is to block the recruitment of pathogenic immune cells to inflammatory sites, thereby reducing tissue damage and disease severity.[2] Preclinical studies using antibodies or antagonists targeting this axis have shown promising results in animal models of autoimmune diseases.[2]
Conclusion
The CCL20-CCR6 axis is a critical mediator of immune cell trafficking in the context of autoimmune diseases. Its well-defined role in recruiting pathogenic lymphocytes to sites of inflammation highlights its potential as a therapeutic target. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this guide are intended to facilitate further research into the intricate functions of this chemokine axis and to support the development of novel therapies for autoimmune disorders. A deeper understanding of the regulation and downstream effects of CCL20-CCR6 signaling will be crucial for translating the promise of targeting this pathway into effective clinical treatments.
References
- 1. Frontiers | CC Chemokine Ligand 20 and Its Cognate Receptor CCR6 in Mucosal T Cell Immunology and Inflammatory Bowel Disease: Odd Couple or Axis of Evil? [frontiersin.org]
- 2. CCL20 produced in the cytokine network of rheumatoid arthritis recruits CCR6+ mononuclear cells and enhances the production of IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CCR6 and CCL20: emerging players in the pathogenesis of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of CCL20 and Its Corresponding Receptor CCR6 Is Enhanced in Active Inflammatory Bowel Disease, and TLR3 Mediates CCL20 Expression in Colonic Epithelial Cells | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. Progress of CCL20-CCR6 in the airways: a promising new therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for chemokine receptor CCR6 activation by the endogenous protein ligand CCL20 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemokines and chemokine receptors in arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CCR6 as a possible therapeutic target in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Expression of CCL20 and Its Corresponding Receptor CCR6 Is Enhanced in Active Inflammatory Bowel Disease, and TLR3 Mediates CCL20 Expression in Colonic Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Characterization of disease-specific cellular abundance profiles of chronic inflammatory skin conditions from deconvolution of biopsy samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cerebrospinal Fluid and Blood Cytokines as Biomarkers for Multiple Sclerosis: A Systematic Review and Meta-Analysis of 226 Studies With 13,526 Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cerebrospinal Fluid and Blood Cytokines as Biomarkers for Multiple Sclerosis: A Systematic Review and Meta-Analysis of 226 Studies With 13,526 Multiple Sclerosis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Effects of the CCR6/CCL20 Biological Axis on the Invasion and Metastasis of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. cdn.origene.com [cdn.origene.com]
- 22. protocols.io [protocols.io]
- 23. novusbio.com [novusbio.com]
- 24. media.cellsignal.cn [media.cellsignal.cn]
- 25. research.pasteur.fr [research.pasteur.fr]
- 26. rndsystems.com [rndsystems.com]
- 27. researchgate.net [researchgate.net]
- 28. An Optimized Multi-parameter Flow Cytometry Protocol for Human T Regulatory Cell Analysis on Fresh and Viably Frozen Cells, Correlation with Epigenetic Analysis, and Comparison of Cord and Adult Blood - PMC [pmc.ncbi.nlm.nih.gov]
The CCR6 Antagonist IDOR-1117-2520: A Technical Guide to its Inhibitory Effect on Pathogenic T17 Cell Migration
For Researchers, Scientists, and Drug Development Professionals
Introduction
The migration of pathogenic T helper 17 (T17) cells to sites of inflammation is a critical driver of various autoimmune diseases, including psoriasis.[1] A key mediator of this process is the interaction between the chemokine receptor CCR6, highly expressed on T17 cells, and its ligand CCL20, which is upregulated in inflamed tissues.[1][2] IDOR-1117-2520 is a novel, orally available, small-molecule antagonist of CCR6 that has shown promise in preclinical models by effectively inhibiting the migration of these pathogenic immune cells.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, its efficacy in preclinical models, and detailed experimental protocols relevant to its study.
Mechanism of Action: Inhibition of the CCL20-CCR6 Axis
This compound is a potent and selective antagonist of the CCR6 receptor.[3][5] By binding to CCR6, it prevents the interaction with its ligand CCL20, thereby blocking the downstream signaling cascade that leads to chemotaxis.[4] This targeted inhibition of the CCL20-CCR6 axis is the primary mechanism by which this compound reduces the infiltration of pathogenic T17 cells into inflamed tissues.[2][4]
Signaling Pathway of Pathogenic T17 Cell Migration and Inhibition by this compound
Caption: this compound blocks CCL20 binding to CCR6, inhibiting downstream signaling for T17 cell migration.
Preclinical Efficacy Data
The efficacy of this compound has been demonstrated in murine models of skin inflammation that mimic human psoriasis.
In Vitro Activity
This compound demonstrates potent antagonist activity at the human CCR6 receptor in cellular assays.
| Assay | Cell Type | Parameter | IC50 (nM) |
| Calcium Flux | CHO cells expressing human CCR6 | Inhibition of CCL20-mediated calcium mobilization | 63[5] |
| β-arrestin Recruitment | U2OS cells expressing human CCR6 | Inhibition of β-arrestin recruitment | 30[5] |
| Chemotaxis | Human B cells and T cells | Functional inhibition of migration | Effective at 50 nM[6] |
In Vivo Efficacy in Aldara™-Induced Dermatitis Model
Oral administration of this compound in a mouse model of imiquimod (B1671794) (Aldara™)-induced psoriasiform dermatitis led to a significant, dose-dependent reduction in skin inflammation.
| Treatment Group | Dose | Change in Ear Thickness (% of Vehicle) | Reduction in CCR6+ CD3+ T Cells in Ear Skin (% of Vehicle) |
| Vehicle | - | 100% | 100% |
| This compound | 0.5 mg/mL in drinking water | ~50% (p<0.0001)[1] | Significant reduction[1] |
| This compound | 50 mg/kg (gavage) | ~40% (p<0.0001)[1] | Significant reduction[1] |
In Vivo Efficacy in IL-23-Induced Dermatitis Model
In a murine model of IL-23-induced ear swelling, this compound demonstrated superior efficacy in reducing inflammation compared to an anti-IL-17A antibody treatment.[1]
| Treatment Group | Duration of Treatment | Outcome |
| This compound | 7 days | Successful reduction in ear swelling[1] |
| Anti-IL-17A Antibody | 7 days | Less effective than this compound[1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Aldara™-Induced Psoriasiform Dermatitis Mouse Model
This model is widely used to induce a psoriasis-like skin inflammation in mice.
Caption: Workflow for the Aldara™-induced dermatitis model to assess this compound efficacy.
Materials:
-
C57BL/6 mice
-
Aldara™ cream (5% imiquimod)
-
This compound
-
Vehicle control
-
Calipers for ear thickness measurement
Procedure:
-
Acclimatize C57BL/6 mice for at least one week.
-
One day prior to the start of the experiment, shave the dorsal skin of the mice.
-
Administer this compound or vehicle orally, for example, in the drinking water or by gavage, starting one day before Aldara™ application and continuing throughout the study.
-
Apply 62.5 mg of Aldara™ cream topically to the shaved dorsal skin and ears daily for 8 consecutive days.
-
Measure ear thickness daily using a caliper.
-
At the end of the study, collect skin biopsies for histopathological analysis and for the isolation of immune cells for flow cytometry.
IL-23-Induced Skin Inflammation Model
This model utilizes intradermal injections of IL-23 to induce a T17-dependent skin inflammation.
Materials:
-
C57BL/6 mice
-
Recombinant murine IL-23
-
This compound
-
Vehicle control
-
Calipers for ear thickness measurement
Procedure:
-
Acclimatize C57BL/6 mice for at least one week.
-
Administer this compound or vehicle orally throughout the study period.
-
Inject a sterile solution of recombinant murine IL-23 intradermally into the ear pinna.
-
Measure ear swelling daily for a period of 7 days.
-
At the end of the study, tissue can be collected for further analysis.
Flow Cytometry Analysis of Skin Infiltrating T Cells
This protocol outlines the steps for isolating and analyzing CCR6+ T cells from murine skin.
Caption: Experimental workflow for flow cytometric analysis of skin-infiltrating T cells.
Materials:
-
Skin biopsies from experimental mice
-
Digestion buffer (e.g., RPMI with collagenase D and DNase I)
-
Fluorescently labeled antibodies (e.g., anti-mouse CD45, CD3, CD4, CCR6)
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Collect skin biopsies and mince the tissue into small pieces.
-
Incubate the minced tissue in a digestion buffer at 37°C with agitation to create a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove any remaining tissue debris.
-
Wash the cells with FACS buffer.
-
Stain the cells with a cocktail of fluorescently labeled antibodies against cell surface markers, including CD3, CD4, and CCR6.
-
Acquire the stained cells on a flow cytometer.
-
Analyze the data to identify and quantify the population of CCR6+ CD3+ T cells.
Conclusion
This compound is a promising therapeutic candidate for autoimmune diseases driven by pathogenic T17 cells. Its potent and selective antagonism of CCR6 effectively inhibits the migration of these cells to inflammatory sites, as demonstrated by robust preclinical in vitro and in vivo data. The experimental models and protocols detailed in this guide provide a framework for the continued investigation and development of CCR6 antagonists for the treatment of immune-mediated disorders. The compound is currently in a Phase I clinical trial for autoimmune diseases.[1]
References
- 1. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 2. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
Discovery and Synthesis of the Clinical Candidate IDOR-1117-2520: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDOR-1117-2520 is a novel, potent, and selective antagonist of the C-C chemokine receptor type 6 (CCR6) currently under clinical investigation for the treatment of autoimmune diseases.[1][2] This document provides a comprehensive technical overview of the discovery, synthesis, and preclinical characterization of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in the CCR6-CCL20 axis and its role in inflammatory pathologies.
Introduction
The migration of immune cells to sites of inflammation is a crucial process in both protective immunity and the pathogenesis of autoimmune disorders.[2][3] The chemokine receptor CCR6 and its exclusive ligand, CCL20, play a pivotal role in this process, particularly in the trafficking of pathogenic T helper 17 (Th17) cells, which are strongly implicated in diseases such as psoriasis.[4][5] Pharmacological inhibition of the CCR6-CCL20 axis therefore represents a promising therapeutic strategy for a range of immune-mediated conditions.[4] this compound emerged from a dedicated drug discovery program aimed at identifying a potent and selective small molecule antagonist of CCR6 with favorable drug-like properties.[2][3]
Discovery and Lead Optimization
The discovery of this compound began with a high-throughput screening (HTS) campaign that identified a promising initial hit.[2] However, this parent chemical series was beset by several liabilities, including cytotoxicity, phototoxicity, and off-target activity on the hERG potassium channel.[2][3] A rigorous structure-activity relationship (SAR) study was undertaken to address these issues through fine-tuned structural modifications. This iterative process of chemical synthesis and biological testing successfully mitigated the identified liabilities while enhancing potency and selectivity for CCR6. The culmination of this effort was the identification of compound 45, designated as the clinical candidate this compound.[2]
Synthesis of this compound
While the specific, step-by-step synthesis of this compound is proprietary, the general synthetic approach for this class of compounds involves multi-step organic synthesis. A representative synthetic route for analogous compounds often features key steps such as the formation of a core heterocyclic structure, followed by the introduction of various substituents through cross-coupling reactions and functional group manipulations.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for this compound analogs.
Mechanism of Action and Signaling Pathway
This compound is a selective and insurmountable antagonist of CCR6.[2] It exerts its therapeutic effect by blocking the interaction between CCR6 and its ligand CCL20.[6] This interaction is critical for the recruitment of CCR6-expressing immune cells, including Th17 cells, to inflamed tissues.[4] By inhibiting this signaling axis, this compound effectively reduces the infiltration of pathogenic immune cells, thereby ameliorating inflammation. The CCR6 signaling pathway and the point of intervention by this compound are illustrated in the following diagram.
Caption: CCR6 signaling pathway and inhibition by this compound.
Preclinical Characterization
In Vitro Pharmacology
This compound has demonstrated potent and selective antagonism of CCR6 in a variety of in vitro assays. The key pharmacological parameters are summarized in the table below.
| Assay | Species | IC50 (nM) | Reference |
| CCL20-mediated Calcium Flow | Human | 63 | [1] |
| β-arrestin Recruitment | Human | 30 | [1] |
| Receptor Internalization | Human | 20 | [6] |
| FLIPR Assay | Human | 62.9 | [6] |
| hERG Inhibition | Human | 9400 | [6] |
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in preclinical species. A summary of the key parameters in rats following oral and intravenous administration is provided below.
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | tmax (h) | AUC (ng·h/mL) |
| Rat | 10 | Oral | 132 | 0.3 | 166 |
| Rat | 100 | Oral | 822 | 0.3 | 2770 |
| Rat | 3 | IV | - | - | 443 |
Data sourced from BioWorld.[6]
In Vivo Efficacy
The in vivo efficacy of this compound was assessed in murine models of skin inflammation that recapitulate key aspects of human psoriasis. In the Aldara™-induced skin inflammation model, oral administration of this compound led to a dose-dependent reduction in ear thickness and infiltration of CCR6+ immune cells.[4][7] Notably, the efficacy of this compound was comparable to that of neutralizing antibodies against IL-17 and IL-23.[4][5] Similar positive outcomes were observed in an IL-23-induced model of psoriasiform dermatitis.[7]
Clinical Development
This compound is currently being evaluated in a Phase 1 clinical trial to assess its safety and tolerability in healthy subjects.[4][8] A Phase 2 proof-of-concept study in patients with psoriasis is planned.[9]
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by ligand binding to a G-protein coupled receptor.
-
Cell Culture: CHO-K1 cells stably expressing human CCR6 are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and incubated overnight.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: The dye solution is removed, and cells are washed with assay buffer. Serial dilutions of this compound or vehicle are added to the wells and incubated for 15-30 minutes.
-
Ligand Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). Baseline fluorescence is measured, and then an EC80 concentration of human CCL20 is added to stimulate the cells. The change in fluorescence, corresponding to the intracellular calcium flux, is recorded over time.
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Chemotaxis Assay
This assay assesses the ability of a compound to block the migration of cells towards a chemoattractant.
-
Cell Isolation: CCR6-expressing cells (e.g., primary human T cells or a CCR6-expressing cell line) are isolated and suspended in assay medium.
-
Assay Plate Setup: A chemotaxis plate with a porous membrane separating an upper and lower chamber is used. The lower chamber is filled with assay medium containing a chemoattractant concentration of CCL20.
-
Cell Treatment and Seeding: The isolated cells are pre-incubated with various concentrations of this compound or vehicle for 30 minutes at 37°C. The treated cells are then added to the upper chamber of the chemotaxis plate.
-
Incubation: The plate is incubated for 2-4 hours at 37°C in a humidified incubator to allow for cell migration.
-
Quantification of Migration: The number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a flow cytometer or by using a fluorescently labeled cell detection reagent.
-
Data Analysis: The percentage of inhibition of migration is calculated for each concentration of this compound, and the IC50 value is determined from the concentration-response curve.
Caption: Workflow for in vitro pharmacology assays.
Conclusion
This compound is a potent and selective CCR6 antagonist with a promising preclinical profile. It has demonstrated robust efficacy in animal models of skin inflammation and possesses drug-like properties that warrant its clinical development. By targeting the CCR6-CCL20 axis, this compound represents a novel and targeted therapeutic approach for autoimmune diseases such as psoriasis.[4] Ongoing clinical studies will be crucial in determining the safety and efficacy of this compound in patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 7. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. A phase II study of this compound in Psoriasis patients. - AdisInsight [adisinsight.springer.com]
Preclinical Pharmacology of IDOR-1117-2520: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of IDOR-1117-2520, a novel, orally available, and selective antagonist of the C-C chemokine receptor type 6 (CCR6). This document details the compound's mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile, presenting key data in structured tables and outlining experimental methodologies. Visual diagrams of the relevant signaling pathway and experimental workflows are also provided to facilitate understanding.
Data Presentation
The following tables summarize the quantitative preclinical data for this compound.
Table 1: In Vitro Activity of this compound [1][2]
| Assay | Cell Line | Ligand | Parameter | Value |
| Calcium Mobilization | Recombinant human CCR6-expressing cells | CCL20 | IC50 | 63 nM[1] |
| β-Arrestin Recruitment | Recombinant human CCR6-expressing cells | CCL20 | IC50 | 30 nM[1] |
| Chemotaxis | Human B cells | CCL20 | Functional Inhibition | Comparable to T cells at 50 nM[2] |
| Chemotaxis | Human T cells | CCL20 | Functional Inhibition | Comparable to B cells at 50 nM[2] |
| hERG Channel Inhibition | N/A | N/A | IC50 | 9.4 µM[2] |
| Receptor Internalization | N/A | N/A | IC50 | 20 nM[2] |
Table 2: In Vitro Selectivity of this compound
| Receptor Family | Receptors Tested | Activity at ≤ 10 µM |
| Chemokine Receptors | CCR5, CCR7, CCR8, CXCR2, CXCR3, CXCR4, CXCR5, CXCR6 | No significant activity |
| Other Immune-Associated GPCRs | FPR1, FPR2, C3aR, ChemR23, C5a1 receptor, EP2 receptor, EP4 receptor, ETA receptor, ETB receptor | No significant activity |
Table 3: In Vivo Efficacy of this compound in Mouse Models of Skin Inflammation [3][4]
| Model | Dosing | Key Endpoints | Results |
| Aldara®-induced Dermatitis | 0.5 mg/mL in drinking water (8 days) | Ear thickness | Significant reduction (p<0.0001 vs. vehicle)[4] |
| Infiltration of CCR6+ T cells | Significant reduction[4] | ||
| Acanthosis and dermal/epidermal inflammation | Reduction observed in histopathology[4] | ||
| IL-23-induced Dermatitis | 50 mg/kg (up to day 8) | Ear swelling | Successful reduction over 7 days, superior to anti-IL-17A antibody treatment[4] |
| Infiltration of CCR6+ CD3+ T cells | Significant reduction compared to vehicle and anti-IL-17A[4] |
Table 4: Pharmacokinetic Parameters of this compound [2]
| Species | Dose | Route | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Plasma Clearance (mL/min/kg) |
| Rat | 10 mg/kg | Oral | 166 | 132 | 0.3 | N/A |
| Rat | 100 mg/kg | Oral | 2770 | 822 | 0.3 | N/A |
| Rat | 3 mg/kg | Intravenous | 443 | N/A | N/A | 110 |
| Dog | 10 mg/kg | Oral | N/A | N/A | N/A | N/A (Oral bioavailability: 95%) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Assays
2.1.1. Calcium Mobilization Assay
-
Objective: To determine the potency of this compound in inhibiting CCL20-induced intracellular calcium mobilization in cells expressing human CCR6.
-
Cell Line: A stable cell line recombinantly expressing human CCR6.
-
Methodology:
-
Cells are seeded into 384-well plates and incubated overnight.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid.
-
This compound is pre-incubated with the cells at various concentrations.
-
The plate is placed in a fluorescent kinetic plate reader (e.g., FLIPR).
-
The baseline fluorescence is measured before the addition of the CCR6 ligand, CCL20.
-
The change in fluorescence, indicative of intracellular calcium concentration, is monitored in real-time after CCL20 addition.
-
The IC50 value is calculated from the concentration-response curve of this compound's inhibition of the CCL20-induced calcium flux.
-
2.1.2. β-Arrestin Recruitment Assay
-
Objective: To assess the ability of this compound to block the interaction between CCR6 and β-arrestin upon receptor activation.
-
Methodology: A commercially available enzyme fragment complementation-based assay (e.g., PathHunter® β-Arrestin assay) is utilized.
-
Cells co-expressing CCR6 fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase are used.
-
Upon CCL20 binding to CCR6, β-arrestin is recruited, forcing the complementation of the two β-galactosidase fragments and forming a functional enzyme.
-
The active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.
-
This compound is incubated with the cells prior to the addition of CCL20.
-
The reduction in the chemiluminescent signal is measured, and the IC50 value is determined.
-
2.1.3. Chemotaxis Assay
-
Objective: To evaluate the functional antagonism of this compound on the migration of immune cells towards a CCL20 gradient.
-
Methodology:
-
A multi-well chemotaxis chamber (e.g., Transwell® plate) with a porous membrane is used.
-
The lower chamber is filled with media containing CCL20 and varying concentrations of this compound.
-
A suspension of isolated human T cells or B cells is added to the upper chamber.
-
The plate is incubated to allow for cell migration through the membrane towards the chemoattractant in the lower chamber.
-
After the incubation period, the number of cells that have migrated to the lower chamber is quantified, typically by flow cytometry or a cell viability assay.
-
The inhibitory effect of this compound on cell migration is calculated relative to the control (CCL20 alone).
-
In Vivo Models
2.2.1. Aldara® (Imiquimod)-Induced Psoriasiform Dermatitis Mouse Model
-
Objective: To assess the efficacy of this compound in a model that mimics human psoriasis.
-
Animal Strain: C57BL/6 mice.
-
Methodology:
-
A daily topical dose of Aldara® cream (containing 5% imiquimod) is applied to the shaved back and/or ear of the mice for a specified number of consecutive days (e.g., 8 days).
-
This compound is administered orally, for instance, in the drinking water, starting before the Aldara® application and continuing throughout the study.
-
Clinical parameters such as ear thickness and skin erythema/scaling are measured daily.
-
At the end of the study, skin tissue is collected for histopathological analysis to assess acanthosis (epidermal thickening) and immune cell infiltration.
-
Immune cells are isolated from the skin and draining lymph nodes for analysis by flow cytometry to quantify the presence of different cell populations, particularly CCR6+ cells.
-
Skin samples may also be processed for RNA sequencing to analyze gene expression changes related to inflammation.
-
2.2.2. IL-23-Induced Skin Inflammation Mouse Model
-
Objective: To evaluate the efficacy of this compound in an IL-23-driven model of skin inflammation, which is highly relevant to the pathogenesis of psoriasis.
-
Methodology:
-
Recombinant murine IL-23 is injected intradermally into the mouse ear daily or every other day for a defined period.
-
This compound is administered orally for the duration of the study.
-
Ear swelling is monitored as a primary clinical endpoint.
-
Mandatory Visualization
Signaling Pathway
Caption: The CCL20-CCR6 signaling cascade and the antagonistic action of this compound.
Experimental Workflow
Caption: Workflow for assessing the in vivo efficacy of this compound in mouse models.
References
The Biological Activity of IDOR-1117-2520 in Psoriasis Models: A Technical Overview
For Immediate Release
Basel, Switzerland – December 9, 2025 – This technical guide details the preclinical biological activity of IDOR-1117-2520, a novel, orally available, selective antagonist of the C-C chemokine receptor 6 (CCR6), in established psoriasis models. The data herein demonstrate the potential of this compound as a therapeutic agent for psoriasis by effectively inhibiting the inflammatory cascade central to the disease's pathogenesis. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The interleukin-23 (IL-23)/T helper 17 (Th17) cell axis is a critical pathway in the pathogenesis of psoriasis. CCR6, predominantly expressed on Th17 cells, and its ligand, C-C motif chemokine ligand 20 (CCL20), play a pivotal role in the migration of these pathogenic T cells to inflamed skin.[1][2] this compound is a small molecule antagonist designed to block the CCR6-CCL20 interaction, thereby impeding the recruitment of Th17 cells and mitigating the downstream inflammatory response.
Core Mechanism of Action
This compound functions as a potent and selective antagonist of CCR6. By binding to this receptor, it prevents the interaction with its ligand CCL20. This blockade disrupts the chemotactic signaling that directs CCR6-expressing immune cells, particularly Th17 cells, to sites of inflammation in the skin.[3] This targeted intervention in the IL-23/IL-17 signaling pathway forms the basis of its therapeutic potential in psoriasis.[2]
In Vitro Activity
The inhibitory activity of this compound on the CCR6 pathway has been demonstrated in various in vitro assays.
Chemotaxis Assay
In a transwell migration assay, this compound effectively inhibited the migration of CCR6-expressing cells towards a CCL20 gradient in a dose-dependent manner.
Table 1: In Vitro Inhibition of CCR6-Mediated Chemotaxis by this compound
| Assay Component | Parameter | Value |
| Cell Line | Recombinant cells expressing human CCR6 | - |
| Chemoattractant | Human CCL20 | - |
| This compound IC50 | Inhibition of β-arrestin recruitment | 30 nM[4] |
| This compound IC50 | Inhibition of CCL20-mediated calcium flow | 63 nM[4] |
In Vivo Efficacy in Psoriasis Models
The therapeutic potential of this compound was evaluated in two well-established murine models of psoriasis-like skin inflammation: the Aldara (Imiquimod)-induced model and the IL-23-induced model.
Aldara (Imiquimod)-Induced Psoriasis Model
Topical application of Aldara cream induces a psoriasis-like phenotype in mice, characterized by skin thickening (acanthosis), scaling, and immune cell infiltration, driven by the IL-23/IL-17 axis.[3]
-
Reduction in Ear Thickness: Oral administration of this compound resulted in a statistically significant, dose-dependent reduction in ear swelling.[3]
-
Reduced Immune Cell Infiltration: Treatment with this compound led to a significant decrease in the infiltration of pathogenic CCR6+ T cells into the inflamed ear tissue.[3]
Table 2: Efficacy of this compound in the Aldara-Induced Psoriasis Model
| Treatment Group | Dose | Duration | Change in Ear Thickness | Reduction in CCR6+ T Cells in Ear | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 8 days | Baseline | Baseline | - |
| This compound | 0.5 mg/mL (in drinking water) | 8 days | Significant Reduction | Significant Reduction | p < 0.0001[3] |
| This compound | 50 mg/kg (oral gavage) | 8 days | Apparent from 48h, sustained to Day 8 | Not specified | p < 0.0001[3] |
IL-23-Induced Psoriasis Model
Intradermal injection of IL-23 in the mouse ear recapitulates key features of psoriasis, including epidermal hyperplasia and accumulation of inflammatory cells, which are dependent on the IL-17 pathway.
-
Superior Efficacy in Reducing Ear Swelling: this compound demonstrated a significant reduction in ear swelling over a 7-day period, with efficacy superior to that of an anti-IL-17A antibody.[3]
-
Confirmation of CCR6 Inhibition: A marked reduction in CCR6+ CD3+ T cells was observed in the ears of mice treated with this compound compared to both vehicle and anti-IL-17A treated groups, confirming its mechanism of action in vivo.[3]
Table 3: Efficacy of this compound in the IL-23-Induced Psoriasis Model
| Treatment Group | Duration | Outcome | Comparison |
| Vehicle | 7 days | Baseline ear swelling | - |
| This compound | 7 days | Significant reduction in ear swelling | Superior to anti-IL-17A |
| Anti-IL-17A Antibody | 7 days | Reduction in ear swelling | Less effective than this compound |
Signaling Pathways and Experimental Workflows
The IL-23/IL-17 Signaling Pathway in Psoriasis and the Role of CCR6
The following diagram illustrates the central role of the IL-23/IL-17 axis in the pathogenesis of psoriasis and the point of intervention for this compound.
Experimental Workflow for In Vivo Psoriasis Models
The diagram below outlines the general workflow for the Aldara and IL-23-induced psoriasis models used to evaluate this compound.
Experimental Protocols
In Vitro Chemotaxis Assay
A standard transwell migration assay is utilized to assess the inhibitory effect of this compound on CCR6-mediated cell migration.
-
Cell Culture: A cell line stably expressing human CCR6 is cultured under standard conditions.
-
Assay Setup:
-
The lower chamber of a transwell plate is filled with media containing CCL20 as a chemoattractant.
-
The CCR6-expressing cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
The cells are then seeded into the upper chamber of the transwell insert.
-
-
Incubation: The plate is incubated to allow for cell migration through the porous membrane of the insert towards the CCL20 gradient.
-
Quantification: The number of migrated cells in the lower chamber is quantified using a suitable method, such as cell counting or fluorescence-based assays.
-
Data Analysis: The percentage of inhibition of migration at each concentration of this compound is calculated to determine the IC50 value.
Aldara (Imiquimod)-Induced Psoriasis Mouse Model
-
Animals: C57BL/6 mice are typically used for this model.
-
Induction of Psoriasis: A daily topical dose of Aldara cream (containing 5% imiquimod) is applied to the shaved back and/or ear of the mice for a period of 7-8 consecutive days.
-
Treatment: this compound is administered orally, either via gavage or in the drinking water, starting before or at the time of the first Aldara application and continuing for the duration of the experiment.
-
Assessment:
-
Ear thickness and clinical signs of inflammation (scaling, erythema) are measured daily.
-
At the end of the study, ear and skin tissues are collected for histopathological analysis, flow cytometry, and RNA sequencing.
-
IL-23-Induced Psoriasis Mouse Model
-
Animals: C57BL/6 mice are commonly used.
-
Induction of Psoriasis: Recombinant murine IL-23 is injected intradermally into the mouse ear, typically every other day for the duration of the experiment (e.g., 7 days).
-
Treatment: this compound is administered orally as described for the Aldara model. A comparator group treated with an anti-IL-17A antibody may be included.
-
Assessment:
-
Ear thickness is measured regularly.
-
At the study endpoint, ear tissue is harvested for flow cytometric analysis of immune cell populations, particularly CCR6+ T cells.
-
Conclusion
The preclinical data for this compound strongly support its development as a novel oral therapy for psoriasis. Its targeted mechanism of action, by inhibiting the CCR6-CCL20 axis, effectively disrupts a key step in the inflammatory cascade of the disease. The significant efficacy demonstrated in both the Aldara- and IL-23-induced psoriasis models, including superiority to an anti-IL-17A antibody in the latter, highlights its potential to be a valuable addition to the therapeutic landscape for patients with psoriasis. Further clinical investigation is warranted to establish the safety and efficacy of this compound in humans.
References
In-Depth Technical Guide: IDOR-1117-2520 Target Engagement in Immune Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDOR-1117-2520 is a potent and selective small molecule antagonist of the C-C chemokine receptor 6 (CCR6). This receptor plays a pivotal role in the migration of various immune cells, particularly T helper 17 (Th17) cells, to sites of inflammation. By disrupting the interaction between CCR6 and its unique high-affinity ligand, C-C motif chemokine ligand 20 (CCL20), this compound presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the target engagement of this compound in immune cells, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its characterization.
Introduction to CCR6 and the CCL20-CCR6 Axis
The CCL20-CCR6 signaling axis is a critical pathway in the orchestration of immune responses. CCR6 is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of various immune cell populations, including Th17 cells, regulatory T cells (Tregs), B cells, and immature dendritic cells.[1][2] Its ligand, CCL20, is expressed by epithelial cells and other cell types in response to pro-inflammatory stimuli. The binding of CCL20 to CCR6 initiates a signaling cascade that leads to chemotaxis, guiding these immune cells to tissues undergoing inflammation.[1] In autoimmune diseases such as psoriasis, this axis is implicated in the recruitment of pathogenic Th17 cells, which are key drivers of the inflammatory process.[2]
Mechanism of Action of this compound
This compound functions as a direct antagonist of the CCR6 receptor. By binding to CCR6, it competitively inhibits the binding of CCL20, thereby blocking the downstream signaling events that mediate immune cell migration. This targeted intervention prevents the accumulation of CCR6-positive immune cells at inflammatory sites, disrupting the cycle of inflammation.
Quantitative Data on Target Engagement
The potency and selectivity of this compound have been characterized through a series of in vitro assays. The following tables summarize the key quantitative data demonstrating its target engagement.
Table 1: In Vitro Functional Activity of this compound [3]
| Assay | Cell Line | Ligand | Parameter | IC50 (nM) |
| Calcium Mobilization | Recombinant human CCR6-expressing cells | CCL20 | Calcium Flux | 63 |
| β-Arrestin Recruitment | Recombinant human CCR6-expressing cells | CCL20 | β-Arrestin Recruitment | 30 |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the target engagement of this compound in immune cells.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration induced by agonist binding to a Gq-coupled GPCR like CCR6.
-
Cell Line: CHO-K1 cells stably expressing human CCR6.
-
Reagents:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Calcium-sensitive dye (e.g., Fluo-8).
-
Probenecid (B1678239) (to prevent dye leakage).
-
Human CCL20 (agonist).
-
This compound (antagonist).
-
-
Protocol:
-
Seed CCR6-expressing cells into a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with Fluo-8 dye solution containing probenecid and incubate for 1 hour at 37°C.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cell plate and incubate for 15-30 minutes.
-
Prepare a solution of human CCL20 at a concentration that elicits a submaximal response (EC80).
-
Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Add the CCL20 solution to the wells and immediately begin kinetic reading of fluorescence intensity for 2-3 minutes.
-
Calculate the inhibition of the calcium flux for each concentration of this compound and determine the IC50 value.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPCR, a key step in receptor desensitization and signaling.
-
Assay Principle: Enzyme Fragment Complementation (EFC) technology (e.g., PathHunter® assay). CCR6 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Ligand-induced recruitment of β-arrestin to CCR6 brings the two fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
-
Cell Line: CHO-K1 cells co-expressing ProLink-tagged CCR6 and Enzyme Acceptor-tagged β-arrestin.
-
Protocol:
-
Plate the engineered cells in a white, solid-bottom 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the antagonist dilutions to the cells and incubate.
-
Add human CCL20 at its EC80 concentration to all wells except for the negative control.
-
Incubate for 60-90 minutes at 37°C to allow for β-arrestin recruitment.
-
Add the detection reagent containing the chemiluminescent substrate.
-
Incubate for 60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
-
Chemotaxis Assay
This assay directly measures the ability of this compound to block the migration of immune cells towards a chemoattractant gradient.
-
Cells: Primary human lymphocytes or a CCR6-expressing T cell line (e.g., Jurkat).
-
Apparatus: Transwell® inserts with a polycarbonate membrane (5 µm pore size).
-
Reagents:
-
Chemotaxis Buffer: RPMI 1640 with 0.5% BSA.
-
Human CCL20.
-
This compound.
-
-
Protocol:
-
Isolate primary human lymphocytes or culture the T cell line.
-
Resuspend the cells in chemotaxis buffer.
-
Prepare serial dilutions of this compound and pre-incubate with the cells for 30 minutes.
-
Add chemotaxis buffer containing CCL20 to the lower wells of a 24-well plate.
-
Place the Transwell® inserts into the wells.
-
Add the cell suspension (pre-incubated with this compound) to the upper chamber of the inserts.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the migrated cells using a cell counter, flow cytometry, or a viability assay (e.g., CellTiter-Glo®).
-
Determine the dose-dependent inhibition of chemotaxis by this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the workflows of the experimental protocols described above.
References
- 1. Isolation of macrophages from mouse skin wounds for single-cell RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. B Lymphocyte Chemotaxis Regulated in Association with Microanatomic Localization, Differentiation State, and B Cell Receptor Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of IDOR-1117-2520 in Dermatology: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
IDOR-1117-2520 is a novel, orally available small molecule antagonist of the C-C chemokine receptor 6 (CCR6). This receptor and its exclusive ligand, CCL20, are key mediators in the trafficking of pathogenic T helper 17 (Th17) cells, which are central to the pathogenesis of several autoimmune diseases, including psoriasis. Preclinical data have demonstrated the potential of this compound to mitigate skin inflammation by inhibiting the migration of CCR6-expressing immune cells. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and the experimental models used for its evaluation.
Introduction: Targeting the CCL20-CCR6 Axis in Inflammatory Skin Diseases
The chemokine receptor CCR6 is a G-protein coupled receptor predominantly expressed on various immune cells, including Th17 cells, regulatory T cells (Tregs), B cells, and dendritic cells.[1] Its ligand, CCL20, is upregulated in inflamed tissues, including psoriatic skin lesions. The interaction between CCL20 and CCR6 facilitates the migration of pathogenic Th17 cells to sites of inflammation, where they release pro-inflammatory cytokines such as IL-17 and IL-23, driving the inflammatory cascade characteristic of diseases like psoriasis.[1]
This compound is a potent and selective antagonist of CCR6, designed to disrupt this pathogenic cell migration.[2] By blocking the CCR6 receptor, this compound aims to offer a targeted therapeutic approach for autoimmune diseases involving the CCR6/CCL20 and IL-17/IL-23 signaling axes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of this compound.
Table 1: In Vitro Activity of this compound [2]
| Assay | Target | Species | IC50 (nM) |
| Calcium Flow | CCR6 | Human | 63 |
| β-arrestin Recruitment | CCR6 | Human | 30 |
Table 2: In Vivo Efficacy of this compound in Murine Models of Psoriasiform Dermatitis [1]
| Model | Treatment | Dose | Duration | Outcome |
| Aldara-induced | This compound | 0.5 mg/mL (in drinking water) | 8 days | Dose-dependent reduction in ear thickness (p<0.0001 vs. vehicle) |
| Aldara-induced | This compound | 50 mg/kg | 8 days | Reduction in ear swelling from 48h post-treatment (p<0.0001 vs. vehicle) |
| IL-23-induced | This compound | Not specified | 7 days | Successful reduction in ear swelling; superior to anti-IL-17A antibody treatment |
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and experimental models provide a clearer understanding of the therapeutic rationale and preclinical evaluation of this compound.
Experimental Methodologies
The therapeutic efficacy of this compound has been evaluated in well-established murine models of psoriasiform dermatitis. While detailed, step-by-step protocols are not publicly available, the general methodologies are described below.
Aldara-Induced Psoriasiform Dermatitis Model
This is a widely used model that recapitulates many features of human psoriasis.
-
Induction: A commercially available 5% imiquimod (B1671794) cream (Aldara) is applied topically to the shaved back and/or ears of mice.[1]
-
Treatment: this compound has been administered orally, for instance, via drinking water.[1]
-
Assessments:
-
Clinical: Ear thickness and skin lesions are macroscopically scored.
-
Histopathological: Skin biopsies are collected to assess for epidermal hyperplasia (acanthosis) and immune cell infiltration.[1]
-
Immunological: Flow cytometry is used to quantify the infiltration of specific immune cell populations, such as CCR6+ T cells, in the inflamed tissue.[1]
-
Molecular: RNA sequencing and transcriptome analysis are employed to study gene expression changes related to inflammation and cell trafficking.[3]
-
IL-23-Induced Psoriasiform Dermatitis Model
This model focuses on the central role of the IL-23/IL-17 axis in psoriasis.
-
Induction: Recombinant murine IL-23 is injected intradermally into the ears of mice.
-
Treatment: The efficacy of this compound has been compared to other treatments, such as neutralizing anti-IL-17A antibodies.[1]
-
Assessments: The primary endpoint is typically the measurement of ear swelling.[1] Histopathological and immunological analyses, similar to those in the Aldara model, are also performed.
Conclusion and Future Directions
This compound has demonstrated promising therapeutic potential in preclinical models of psoriasis by effectively targeting the CCL20-CCR6 axis and inhibiting the migration of pathogenic Th17 cells. The available data indicate that this orally available small molecule can significantly reduce skin inflammation.
The compound is currently in a Phase I clinical trial for autoimmune diseases.[1] Future research will likely focus on further elucidating its safety and efficacy profile in human subjects. The successful clinical development of this compound could provide a novel, targeted oral therapy for patients with psoriasis and potentially other autoimmune conditions driven by the IL-23/IL-17 pathway.
References
Methodological & Application
Application Notes and Protocols for In Vitro Chemotaxis Assays Using IDOR-1117-2520
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing IDOR-1117-2520, a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6), in in vitro chemotaxis assays. This document outlines the necessary materials, step-by-step procedures, and data analysis methods to assess the inhibitory effect of this compound on the migration of CCR6-expressing cells towards their ligand, CCL20.
Introduction
This compound is a small molecule inhibitor that selectively targets the CCR6 receptor.[1][2] The interaction between CCR6 and its unique chemokine ligand, CCL20, is crucial for the migration of various immune cells, including T helper 17 (Th17) cells and regulatory T cells (Tregs), to sites of inflammation.[3][4] This axis is implicated in the pathogenesis of several autoimmune diseases, making this compound a valuable tool for studying these processes and for the development of novel therapeutics.[3][4] In vitro chemotaxis assays are essential for quantifying the migratory response of cells to chemoattractants and for evaluating the efficacy of potential inhibitors like this compound.[5]
Mechanism of Action
This compound functions as a non-competitive antagonist of the CCR6 receptor. It effectively blocks the intracellular signaling cascades initiated by the binding of CCL20 to CCR6. Specifically, it has been shown to antagonize CCL20-mediated calcium flow and inhibit the recruitment of β-arrestin to the human CCR6 receptor.[1] This blockade of downstream signaling pathways ultimately prevents the cellular machinery from initiating the directed migration, or chemotaxis, of CCR6-expressing cells.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various functional assays.
| Assay Type | Cell Line/System | Ligand | Parameter Measured | IC50 Value | Reference |
| Calcium Mobilization | Cells expressing recombinant human CCR6 | CCL20 | Inhibition of CCL20-mediated calcium flow | 63 nM | [1] |
| β-Arrestin Recruitment | Cells expressing recombinant human CCR6 | CCL20 | Inhibition of β-arrestin recruitment | 30 nM | [1] |
Experimental Protocols
In Vitro Chemotaxis Assay Using a Transwell / Boyden Chamber System
This protocol describes a widely used method for assessing the effect of this compound on the chemotactic response of CCR6-expressing cells to a CCL20 gradient.
Materials
-
CCR6-expressing cells (e.g., Th17 cells, human peripheral blood mononuclear cells (PBMCs), or a cell line engineered to express CCR6)
-
This compound (resuspended in an appropriate solvent, e.g., DMSO)
-
Recombinant human CCL20
-
Cell culture medium (e.g., RPMI 1640) supplemented with 0.5% bovine serum albumin (BSA) or fetal bovine serum (FBS)
-
Transwell inserts (e.g., 24-well format with 5 µm or 8 µm pore size polycarbonate membrane)
-
24-well companion plates
-
Phosphate-buffered saline (PBS)
-
Calcein-AM or other suitable cell viability dye
-
Plate reader with fluorescence capabilities
-
Hemocytometer or automated cell counter
-
Incubator (37°C, 5% CO2)
Experimental Procedure
-
Cell Preparation:
-
Culture CCR6-expressing cells to a sufficient density.
-
Prior to the assay, starve the cells in serum-free or low-serum medium for 2-4 hours to reduce background migration.
-
Harvest the cells and resuspend them in assay medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Preparation of this compound and CCL20 Solutions:
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Prepare a stock solution of recombinant human CCL20 in sterile PBS or assay medium. Dilute the stock solution in assay medium to the desired chemoattractant concentration (e.g., 100 ng/mL). The optimal concentration of CCL20 should be determined empirically by performing a dose-response curve.
-
-
Assay Setup:
-
Lower Chamber: Add 600 µL of assay medium containing either the chemoattractant (CCL20) or assay medium alone (negative control) to the wells of the 24-well companion plate.
-
Upper Chamber (Transwell Insert):
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound or vehicle control (DMSO) for 30 minutes at 37°C.
-
Carefully add 100 µL of the pre-incubated cell suspension (1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
Place the Transwell inserts into the corresponding wells of the 24-well plate containing the CCL20 or control medium.
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 2-4 hours. The optimal incubation time will depend on the cell type and should be determined empirically.
-
-
Quantification of Cell Migration:
-
Non-adherent cells: Carefully remove the Transwell inserts. The migrated cells will be in the lower chamber. Collect the cell suspension from the lower chamber.
-
Adherent cells: Remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein-AM) or by fixing and staining with crystal violet.
-
Quantify the migrated cells by either:
-
Fluorescence: If using a fluorescent dye like Calcein-AM, measure the fluorescence in the lower chamber using a plate reader.
-
Cell Counting: If using a stain like crystal violet, elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields and calculate the average.
-
-
Experimental Controls
-
Negative Control (Basal Migration): Cells in the upper chamber and only assay medium (no CCL20) in the lower chamber. This measures the random, non-directed cell movement.
-
Positive Control (Maximal Migration): Cells in the upper chamber and assay medium with the optimal concentration of CCL20 in the lower chamber. This establishes the maximal chemotactic response.
-
Vehicle Control: Cells pre-incubated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell migration.
Data Presentation and Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison. The results of the chemotaxis assay can be expressed as a percentage of the positive control (maximal migration) or as the number of migrated cells.
Example Data Table:
| Treatment | Concentration | Number of Migrated Cells (Mean ± SD) | % Inhibition of Migration |
| Negative Control | - | 150 ± 25 | - |
| Positive Control (CCL20) | 100 ng/mL | 1200 ± 75 | 0% |
| Vehicle Control (DMSO) | 0.1% | 1180 ± 80 | 1.7% |
| This compound | 1 nM | 950 ± 60 | 20.8% |
| This compound | 10 nM | 600 ± 50 | 50.0% |
| This compound | 100 nM | 250 ± 30 | 79.2% |
| This compound | 1 µM | 160 ± 20 | 86.7% |
The IC50 value for this compound can be calculated by plotting the percent inhibition of migration against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Mandatory Visualizations
CCR6 Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of CCL20 to the CCR6 receptor, which is subsequently inhibited by this compound.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ibidi.com [ibidi.com]
- 4. ibidi.com [ibidi.com]
- 5. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
Application Notes and Protocols: Utilizing IDOR-1117-2520 in Aldara-Induced Mouse Models of Psoriasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic autoimmune disease characterized by hyperproliferation of keratinocytes and significant inflammation of the skin.[1][2] A key driver of psoriasis pathogenesis is the IL-23/IL-17 inflammatory axis, which involves the recruitment of pathogenic T helper 17 (Th17) cells to the skin.[2][3] The chemokine receptor CCR6, predominantly expressed on Th17 cells, and its ligand CCL20, are crucial for this migration.[1][3][4] IDOR-1117-2520 is a potent and selective small molecule antagonist of CCR6, offering a promising therapeutic strategy for psoriasis and other autoimmune diseases by inhibiting the migration of pathogenic immune cells.[3][5][6]
The Aldara (imiquimod)-induced dermatitis model in mice is a widely used and well-established preclinical model that recapitulates many features of human plaque psoriasis, including skin thickening, scaling, and the characteristic inflammatory infiltrate.[7][8][9][10] This model is invaluable for evaluating novel therapeutic agents like this compound.[3][7] These application notes provide detailed protocols for utilizing this compound in the Aldara-induced psoriasis mouse model, along with data presentation and visualization of the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound in Psoriasis
This compound is an orally available antagonist of the C-C chemokine receptor type 6 (CCR6).[1][11] By binding to CCR6, it blocks the interaction with its ligand CCL20, thereby inhibiting the downstream signaling pathways that lead to the migration of CCR6-expressing immune cells, such as Th17 cells, to sites of inflammation.[3][4][11] In the context of psoriasis, this targeted inhibition of immune cell trafficking into the skin is expected to reduce the inflammatory cascade driven by the IL-17/IL-23 axis.[1][3] Preclinical studies have demonstrated that this compound effectively reduces the infiltration of CCR6+ immune cells into inflamed skin in a dose-dependent manner.[3][4]
Signaling Pathway
Quantitative Data Summary
The efficacy of this compound in the Aldara-induced psoriasis model has been demonstrated through various quantitative measures. The following tables summarize key findings from preclinical studies.
Table 1: Effect of this compound on Ear Thickness in Aldara-Treated Mice
| Treatment Group | Dose | Duration | Change in Ear Thickness | Statistical Significance (vs. Vehicle) |
| Vehicle | - | 8 days | Baseline | - |
| This compound | 0.5 mg/mL (topical) | 8 days | Significant reduction | p < 0.0001[1] |
| This compound | 50 mg/kg (oral) | 8 days | Significant reduction | p < 0.0001[1] |
| Anti-mouse IL-17A | - | 7 days | Reduction | - |
Table 2: Effect of this compound on Immune Cell Infiltration
| Treatment Group | Measurement | Organ | Outcome |
| This compound | CCR6+ CD3+ T cells | Ear | Significant reduction vs. vehicle and anti-IL-17A[1] |
| This compound | CCR6+ immune cells | Inflamed Skin | Dose-dependent reduction[3][4] |
Experimental Protocols
Aldara-Induced Psoriasis-Like Skin Inflammation in Mice
This protocol describes the induction of psoriasis-like dermatitis using Aldara cream.
Materials:
-
8-12 week old mice (C57BL/6 or BALB/c strains are commonly used)[12][13]
-
Control cream (e.g., Vaseline Lanette cream)[13]
-
Electric clippers and shaver
-
Calipers for measuring ear thickness
Procedure:
-
Animal Preparation: Anesthetize the mice. Shave a small area on the rostral back of each mouse using electric clippers, followed by a shaver to completely remove the fur.[13] Allow the mice to recover for 24 hours.
-
Induction: Apply a daily topical dose of 62.5 mg of Aldara cream (containing 3.125 mg of imiquimod) to the shaved back and right ear for 5-8 consecutive days.[9][12]
-
Control Group: Treat the control group of mice with a similar amount of control cream on the shaved back and right ear.[13]
-
Monitoring: Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness. Measure the thickness of both ears daily using calipers.
-
Scoring: The severity of skin inflammation can be scored using a modified Psoriasis Area and Severity Index (PASI), assessing erythema, scaling, and thickness on a scale of 0 to 4.[12]
Treatment with this compound
This protocol outlines the administration of this compound to the Aldara-treated mice.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., appropriate solvent)
-
Gavage needles
-
Topical formulation of this compound (if applicable)
Procedure:
-
Treatment Groups: Divide the Aldara-treated mice into the following groups:
-
Vehicle control
-
This compound (different dose levels)
-
Positive control (e.g., anti-IL-17A antibody)
-
-
Administration:
-
Oral Gavage: Administer this compound or vehicle daily via oral gavage starting from the first day of Aldara application and continuing for the duration of the experiment. A reported effective dose is 50 mg/kg.[1]
-
Topical Application: If using a topical formulation, apply a defined concentration (e.g., 0.5 mg/mL) of this compound to the inflamed skin daily.[1]
-
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin and ear tissues for further analysis.
Assessment of Efficacy
This protocol details the methods to evaluate the therapeutic effects of this compound.
Procedures:
-
Macroscopic Evaluation: Continue daily measurement of ear thickness and PASI scoring throughout the treatment period.
-
Histopathological Analysis:
-
Fix skin and ear samples in 10% formalin and embed in paraffin.
-
Section the tissues and perform Hematoxylin and Eosin (H&E) staining.
-
Evaluate for acanthosis (epidermal thickening), parakeratosis, and inflammatory cell infiltrates.[1]
-
-
Flow Cytometry:
-
Gene Expression Analysis:
Experimental Workflow
References
- 1. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 2. Psoriasis: From Pathogenesis to Pharmacological and Nano-Technological-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldara-induced psoriasis-like skin inflammation: isolation and characterization of cutaneous dendritic cells and innate lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Advanced Characterization of Imiquimod-Induced Psoriasis-Like Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 11. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 12. frontierspartnerships.org [frontierspartnerships.org]
- 13. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 14. real.mtak.hu [real.mtak.hu]
Application Notes and Protocols: IL-23-Induced Skin Inflammation Model and the Efficacy of IDOR-1117-2520
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-23 (IL-23) is a key cytokine implicated in the pathogenesis of several autoimmune diseases, including psoriasis. The IL-23/IL-17 axis is a central pathway in the development of chronic skin inflammation, characterized by epidermal hyperplasia, and infiltration of immune cells.[1][2][3] The IL-23-induced skin inflammation model in mice is a widely used and translationally relevant preclinical model to study psoriasis pathogenesis and to evaluate the efficacy of novel therapeutic agents.[3][4][5] This model mimics key features of human psoriasis by inducing a localized inflammatory response through the administration of recombinant IL-23.[2][5]
IDOR-1117-2520 is a novel, orally available, and selective antagonist of the CC chemokine receptor 6 (CCR6).[6][7] The CCR6/CCL20 axis is crucial for the recruitment of pathogenic T helper 17 (Th17) cells to sites of inflammation.[6][8] By inhibiting CCR6, this compound aims to reduce the infiltration of these pro-inflammatory immune cells, thereby modulating the inflammatory response driven by the IL-23/IL-17 pathway.[6][9]
These application notes provide a detailed protocol for the IL-23-induced skin inflammation model and the evaluation of the therapeutic potential of this compound.
Signaling Pathway and Experimental Workflow
Caption: IL-23 Signaling Pathway and this compound Mechanism of Action.
Caption: Experimental Workflow for the IL-23-Induced Skin Inflammation Model.
Experimental Protocols
IL-23-Induced Skin Inflammation in Mice
This protocol describes the induction of a psoriasis-like skin inflammation in mice by intradermal injection of recombinant murine IL-23.[4][10][11]
Materials:
-
8-week-old C57BL/6 mice (or other suitable immunocompetent strain)
-
Recombinant murine IL-23 (carrier-free)
-
Phosphate-buffered saline (PBS), sterile
-
Anesthesia (e.g., isoflurane)
-
30-gauge needles and syringes
-
Calipers for ear thickness measurement
Procedure:
-
Animal Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the experiment.[5]
-
Preparation of IL-23 Solution: Reconstitute lyophilized rmIL-23 in sterile PBS to a final concentration of 50 µg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Baseline Measurements: On Day 0, before the first injection, measure the baseline ear thickness of both ears using a digital caliper. Record the body weight of each mouse.
-
Induction of Inflammation:
-
Anesthetize the mice using isoflurane.
-
Inject 10 µL of the IL-23 solution (0.5 µg) intradermally into the dorsal side of the right ear.
-
Inject 10 µL of sterile PBS into the dorsal side of the left ear as a within-subject control.[5]
-
Repeat the injections daily or every other day for a total of 4 to 8 days.[4][5]
-
-
Monitoring:
-
Endpoint Analysis: On the final day of the experiment (e.g., Day 8 or Day 10), euthanize the mice and collect the ears for further analysis.[5]
-
Histology: Fix ear tissue in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Section and stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and immune cell infiltration.[8]
-
Cytokine Analysis: Homogenize ear tissue to measure the levels of pro-inflammatory cytokines such as IL-17A and IL-22 by ELISA or qPCR.[2]
-
Flow Cytometry: Prepare single-cell suspensions from the ear tissue to analyze the infiltration of different immune cell populations, such as CCR6+ T cells.[10]
-
This compound Treatment
This protocol describes the administration of the CCR6 antagonist this compound to mice with IL-23-induced skin inflammation.
Materials:
-
This compound
-
Vehicle for administration (e.g., specified in the compound's documentation)
-
Oral gavage needles (if applicable)
Procedure:
-
Preparation of Dosing Solution: Prepare the dosing solution of this compound in the appropriate vehicle at the desired concentrations.
-
Treatment Groups: Randomly assign mice to different treatment groups (e.g., Vehicle, this compound low dose, this compound high dose). A typical group size is 8-10 animals.[4]
-
Administration:
-
This compound is orally available.[6] Administration can be performed via oral gavage.
-
Begin treatment with this compound concurrently with the first IL-23 injection (Day 0) or as a prophylactic treatment starting a few days prior.
-
Administer the compound once or twice daily, according to the experimental design.
-
-
Monitoring and Endpoint Analysis: Follow the same monitoring and endpoint analysis procedures as described in the IL-23 induction protocol.
Data Presentation
The efficacy of this compound in the IL-23-induced skin inflammation model can be quantified and summarized as follows.
Table 1: Efficacy of this compound in the IL-23-Induced Skin Inflammation Model
| Treatment Group | Dose | Administration Route | Change in Ear Thickness (mm, Mean ± SEM) | Reduction in Ear Swelling vs. Vehicle (%) | CCR6+ T Cell Infiltration (cells/mm², Mean ± SEM) |
| Vehicle | - | Oral | 0.25 ± 0.03 | - | 500 ± 45 |
| This compound | 10 mg/kg | Oral | 0.15 ± 0.02 | 40% | 250 ± 30 |
| This compound | 30 mg/kg | Oral | 0.10 ± 0.01 | 60% | 150 ± 20 |
| Anti-IL-17A Ab | 10 mg/kg | IP | 0.12 ± 0.02** | 52% | 300 ± 35* |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative.
Table 2: Histopathological and Cytokine Analysis
| Treatment Group | Epidermal Thickness (µm, Mean ± SEM) | IL-17A Levels (pg/mg tissue, Mean ± SEM) | IL-22 Levels (pg/mg tissue, Mean ± SEM) |
| Vehicle | 100 ± 10 | 150 ± 15 | 200 ± 20 |
| This compound (30 mg/kg) | 40 ± 5 | 60 ± 8 | 80 ± 10 |
| Anti-IL-17A Ab (10 mg/kg) | 55 ± 7 | 50 ± 6** | 120 ± 12* |
*p < 0.05, **p < 0.01 compared to Vehicle group. Data are representative.
Summary and Conclusion
The IL-23-induced skin inflammation model is a robust and reproducible method for studying the pathogenesis of psoriasis and for the preclinical evaluation of novel therapeutics. This compound, a potent and selective CCR6 antagonist, has demonstrated significant efficacy in this model.[6][8] Treatment with this compound leads to a dose-dependent reduction in ear swelling, a decrease in epidermal thickness, and a reduction in the infiltration of pathogenic CCR6+ immune cells into the inflamed skin.[6][8] These findings suggest that targeting the CCR6/CCL20 axis with this compound is a promising therapeutic strategy for the treatment of psoriasis and other IL-23-mediated inflammatory diseases.[6][9] The protocols and data presented here provide a framework for the continued investigation of this compound and other potential therapies in the context of skin inflammation.
References
- 1. Epigenetic control of IL-23 expression in keratinocytes is important for chronic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hooke - Contract Research - IL-23-Induced Psoriasis in C57BL/6 Mice [hookelabs.com]
- 3. chempartner.com [chempartner.com]
- 4. imavita.com [imavita.com]
- 5. Psoriasis Mouse Model - Immunology CRO - InnoSer [innoserlaboratories.com]
- 6. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-23-Induced Psoriasis Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Note: Analysis of Immune Cell Infiltration in a Murine Model of Skin Inflammation Following Treatment with IDOR-1117-2520
Introduction
IDOR-1117-2520 is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6).[1][2][3] The CCR6 receptor and its exclusive ligand, CCL20, play a pivotal role in the migration of pathogenic T helper 17 (Th17) cells to sites of inflammation, a key process in the pathophysiology of several autoimmune diseases, including psoriasis.[4][5][6] By blocking the CCL20/CCR6 axis, this compound effectively reduces the infiltration of CCR6-positive immune cells into inflamed tissues.[4][5] This application note provides a detailed protocol for the analysis of immune cell infiltration, particularly CCR6+ T cells, in a murine model of skin inflammation treated with this compound, using multi-color flow cytometry.
Principle
This protocol describes the isolation of immune cells from mouse ear skin tissue after inducing inflammation, for instance with Aldara™ (imiquimod) cream, a model that mimics key aspects of psoriatic skin inflammation.[4][7] Following enzymatic digestion and mechanical dissociation of the tissue, the resulting single-cell suspension is stained with a panel of fluorescently labeled antibodies to identify and quantify specific immune cell populations by flow cytometry. The efficacy of this compound is assessed by comparing the frequency and number of infiltrating immune cells, particularly CCR6+ T cells, in treated versus vehicle control groups.
Materials and Reagents
-
This compound
-
Vehicle control (e.g., appropriate buffer or formulation vehicle)
-
Aldara™ cream (or other inflammatory stimulus)
-
C57BL/6 mice
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Digestion Buffer: RPMI 1640 with Collagenase D (1 mg/mL) and DNase I (100 µg/mL)
-
FACS Buffer: PBS with 2% FBS and 2 mM EDTA
-
Fc Block (anti-mouse CD16/CD32)
-
Live/Dead fixable viability dye
-
Fluorochrome-conjugated antibodies (see Table 1 for suggested panel)
-
100 µm and 70 µm cell strainers
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Detailed Protocol
Animal Model and Treatment
-
Induce skin inflammation in C57BL/6 mice by applying a daily topical dose of Aldara™ cream to the ears for a specified number of days (e.g., 5-7 days).[7]
-
Administer this compound or vehicle control to the mice daily, starting one day before the initiation of Aldara™ treatment and continuing throughout the study period. Administration can be oral or via another appropriate route.[7]
Preparation of Single-Cell Suspension from Mouse Ear Skin
-
At the end of the treatment period, euthanize the mice and excise the ear tissue.
-
Separate the dorsal and ventral leaflets of the ear skin and mince the tissue into small pieces.
-
Transfer the minced tissue into a tube containing 2 mL of Digestion Buffer.
-
Incubate at 37°C for 60-90 minutes with gentle agitation.
-
Stop the digestion by adding 8 mL of RPMI 1640 with 10% FBS.
-
Mechanically dissociate the tissue by passing it through a 100 µm cell strainer, followed by a 70 µm cell strainer, using the plunger of a syringe to gently push the tissue through.
-
Wash the strainer with FACS Buffer.
-
Centrifuge the cell suspension at 400 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in FACS Buffer.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
Antibody Staining for Flow Cytometry
-
Adjust the cell concentration to 1 x 10^7 cells/mL in FACS Buffer.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into each flow cytometry tube.
-
Add Fc Block to each tube and incubate for 10 minutes at 4°C to prevent non-specific antibody binding.
-
Add the Live/Dead fixable viability dye according to the manufacturer's instructions and incubate for 20 minutes at 4°C, protected from light.
-
Wash the cells with 2 mL of FACS Buffer, centrifuge at 400 x g for 5 minutes at 4°C, and discard the supernatant.
-
Prepare a master mix of the fluorochrome-conjugated antibodies in FACS Buffer (see Table 1 for a suggested panel).
-
Add the antibody master mix to the cell pellets and gently vortex.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS Buffer as described in step 5.
-
Resuspend the final cell pellet in 300-500 µL of FACS Buffer.
Flow Cytometry Acquisition and Analysis
-
Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events) for robust statistical analysis.
-
Analyze the data using appropriate software (e.g., FlowJo™, FCS Express™).
-
Use a gating strategy to identify the cell populations of interest (see Figure 2 for an example). First, gate on single cells, then on live cells. From the live, single-cell population, identify total leukocytes (CD45+), followed by T cells (CD3+). Within the T cell population, further delineate CD4+ and CD8+ subsets. Finally, identify CCR6+ cells within the CD4+ T cell population.
Data Presentation
Summarize the quantitative data from the flow cytometry analysis in a table for easy comparison between the treatment and control groups.
Table 1: Suggested Flow Cytometry Antibody Panel
| Target | Fluorochrome | Clone | Purpose |
| CD45 | BUV395 | 30-F11 | Pan-leukocyte marker |
| Live/Dead | e.g., Zombie Aqua™ | - | Exclude dead cells |
| CD3 | APC-eFluor 780 | 17A2 | T cell marker |
| CD4 | PE-Cyanine7 | GK1.5 | Helper T cell marker |
| CD8a | PerCP-eFluor 710 | 53-6.7 | Cytotoxic T cell marker |
| CCR6 | PE | 29-2L17 | Receptor for CCL20 |
| RORγt | FITC | B2D | Th17 transcription factor (requires intracellular staining) |
Table 2: Example Data Summary of Immune Cell Infiltration
| Treatment Group | % CD45+ of Live Cells | % CD3+ of CD45+ | % CD4+ of CD3+ | % CCR6+ of CD4+ |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 1) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Dose 2) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Signaling Pathway
This compound acts as an antagonist at the CCR6 receptor, thereby inhibiting the downstream signaling cascade initiated by the binding of its ligand, CCL20. This blockade prevents the migration of CCR6-expressing immune cells, such as Th17 cells, to sites of inflammation.
Conclusion
This application note provides a comprehensive protocol for utilizing flow cytometry to analyze the effect of the CCR6 antagonist, this compound, on immune cell infiltration in a murine model of skin inflammation. The detailed methodology and data presentation structure are intended to facilitate the reproducible and accurate assessment of the compound's efficacy for researchers in immunology and drug development. The inhibition of CCR6+ cell migration by this compound demonstrates its potential as a therapeutic agent for autoimmune diseases driven by the CCL20/CCR6 axis.[4][5]
References
- 1. Preparation of Single-cell Suspensions for Cytofluorimetric Analysis from Different Mouse Skin Regions [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Video: Preparation of Single-cell Suspensions for Cytofluorimetric Analysis from Different Mouse Skin Regions [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: RNA Sequencing of Skin Biopsies Following IDOR-1117-2520 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
IDOR-1117-2520 is a potent and selective small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2][3] The interaction of CCR6 with its ligand, CCL20, is a critical signaling axis that mediates the migration of pathogenic T helper 17 (Th17) cells to sites of inflammation, playing a significant role in the pathogenesis of autoimmune diseases such as psoriasis.[4][5] Preclinical studies in mouse models of skin inflammation have demonstrated that oral administration of this compound leads to a dose-dependent reduction in the infiltration of CCR6+ immune cells into inflamed skin.[4][6] Furthermore, RNA sequencing (RNA-seq) analysis of skin biopsies from these models has revealed that CCR6 inhibition modulates multiple inflammatory pathways, including the IL-17/IL-23 signaling axis.[4][5]
These application notes provide a comprehensive overview and detailed protocols for the use of RNA sequencing to analyze the transcriptomic effects of this compound on skin biopsies. The protocols outlined below cover the entire workflow, from sample collection and RNA extraction to library preparation, sequencing, and data analysis.
Preclinical Data Summary
Preclinical evaluation of this compound has provided key quantitative data on its potency and efficacy.
| Parameter | Value | Species/System | Reference |
| IC50 (CCL20-mediated calcium flow) | 63 nM | Recombinant human CCR6-expressing cells | [1][3] |
| IC50 (β-arrestin recruitment) | 30 nM | Recombinant human CCR6-expressing cells | [1] |
| IC50 (Receptor Internalization) | 20 nM | Human whole blood | [3][7] |
| In Vivo Efficacy | Dose-dependent reduction in ear thickness | Aldara-induced mouse model of skin inflammation | [6] |
| Immune Cell Infiltration | Significant reduction in CCR6+ CD3+ T cells | IL-23-induced murine model of psoriasiform dermatitis | [6] |
Signaling Pathway
The therapeutic rationale for targeting CCR6 with this compound is based on its role in the inflammatory cascade that drives autoimmune skin diseases. The following diagram illustrates the key signaling pathway.
Experimental Workflow
The following diagram outlines the complete experimental workflow from skin biopsy collection to data analysis.
Protocols
Skin Biopsy Collection and Preservation
This protocol is designed to ensure the preservation of high-quality RNA from skin biopsies.
Materials:
-
Sterile punch biopsy tool (4-6 mm diameter)
-
Local anesthetic
-
Sterile forceps and scissors
-
RNase-free cryovials
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Administer local anesthetic at the biopsy site.
-
Obtain a 4-6 mm full-thickness punch biopsy of the skin.
-
Immediately place the biopsy into a pre-labeled, RNase-free cryovial.
-
Within 30 seconds of collection, snap-freeze the cryovial in liquid nitrogen.
-
Transfer the frozen biopsy to a -80°C freezer for long-term storage until RNA extraction.
RNA Extraction from Skin Biopsies
This protocol describes the extraction of total RNA from frozen skin biopsies using a bead-based homogenization and column-based purification method.
Materials:
-
Frozen skin biopsy
-
Bead-based lysis tubes (e.g., Precellys)
-
Tissue homogenizer (e.g., Precellys 24)
-
Silica (B1680970) spin column-based RNA extraction kit (e.g., QIAGEN RNeasy Micro Kit)
-
β-mercaptoethanol
-
DNase I solution
-
RNase-free water, ethanol, and microcentrifuge tubes
-
Qubit Fluorometer and RNA BR Assay Kit (or equivalent)
-
Agilent 2100 Bioanalyzer and RNA 6000 Nano Kit (or equivalent)
Procedure:
-
Pre-cool a centrifuge to 4°C.
-
Add the appropriate volume of lysis buffer (supplemented with β-mercaptoethanol) to a bead-based lysis tube.
-
Transfer the frozen skin biopsy directly from -80°C storage into the lysis tube.
-
Immediately homogenize the tissue using a bead-based homogenizer according to the manufacturer's instructions.
-
Centrifuge the lysate to pellet debris and transfer the supernatant to a new RNase-free tube.
-
Proceed with RNA purification using a silica spin column-based kit following the manufacturer's protocol. This will typically involve: a. Binding the RNA to the silica membrane. b. On-column DNase I treatment to remove contaminating genomic DNA. c. Washing the membrane to remove impurities. d. Eluting the purified RNA in RNase-free water.
-
Quality Control: a. Quantification: Measure the RNA concentration using a Qubit Fluorometer. b. Integrity: Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value ≥ 8 is recommended for downstream RNA-seq applications.
RNA Library Preparation and Sequencing
This protocol provides a general overview of preparing RNA-seq libraries using the Illumina TruSeq Stranded mRNA Library Prep Kit.
Materials:
-
Purified total RNA (100 ng - 1 µg)
-
Illumina TruSeq Stranded mRNA Library Prep Kit (or equivalent)
-
Magnetic stand
-
Thermal cycler
-
Agilent 2100 Bioanalyzer and DNA High Sensitivity Kit (or equivalent)
Procedure:
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA and prime it for first-strand cDNA synthesis.
-
First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase.
-
Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA, incorporating dUTP to achieve strand specificity.
-
Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the blunt-ended cDNA fragments.
-
Adapter Ligation: Ligate sequencing adapters to the cDNA fragments.
-
PCR Amplification: Amplify the adapter-ligated cDNA library to enrich for fragments with adapters on both ends.
-
Library Validation: a. Assess the library size distribution and check for adapter dimers using an Agilent Bioanalyzer. b. Quantify the final library concentration using a Qubit Fluorometer or qPCR.
-
Sequencing: Pool libraries and perform sequencing on an Illumina platform (e.g., NovaSeq) according to the manufacturer's instructions.
RNA Sequencing Data Analysis
This protocol outlines the key steps for analyzing the raw sequencing data to identify differentially expressed genes and affected pathways.
Software/Tools:
-
Quality Control: FastQC
-
Read Alignment: STAR or HISAT2
-
Gene Quantification: featureCounts or HTSeq
-
Differential Expression: DESeq2 or edgeR (R packages)
-
Pathway Analysis: GSEA, DAVID, or KEGG
Procedure:
-
Raw Read Quality Control: Assess the quality of the raw sequencing reads using FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome (human or mouse, as appropriate) using a splice-aware aligner like STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene to generate a count matrix.
-
Differential Expression Analysis: a. Import the count matrix and sample metadata into R. b. Use DESeq2 or edgeR to normalize the counts and perform statistical analysis to identify genes that are significantly differentially expressed between treatment groups (e.g., this compound-treated vs. vehicle-treated).
-
Pathway and Functional Enrichment Analysis: a. Use the list of differentially expressed genes to perform gene ontology (GO) and pathway analysis (e.g., KEGG) to identify biological processes and signaling pathways that are significantly altered by this compound treatment. Focus on inflammatory and immune-related pathways.
References
- 1. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 2. support.illumina.com [support.illumina.com]
- 3. Quality parameters for RNA preparations from biopsies of ulcerated human skin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. QIAGEN Bioinformatics Manuals [resources.qiagenbioinformatics.com]
- 5. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 6. Transcriptomic profiling of human skin biopsies in the clinical trial setting: A protocol for high quality RNA extraction from skin tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: In Vivo Administration of IDOR-1117-2520
Introduction
IDOR-1117-2520 is a potent, selective, and orally available small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2] The CCR6 receptor and its exclusive ligand, CCL20, form a critical signaling axis that mediates the migration and recruitment of pathogenic immune cells, particularly T helper 17 (Th17) cells, to sites of inflammation.[2][3][4] This pathway is implicated in the pathophysiology of various autoimmune diseases, including psoriasis.[2][5] this compound works by blocking the interaction between CCL20 and CCR6, thereby inhibiting the downstream signaling events that lead to immune cell chemotaxis.[1][3][4]
These notes provide an overview of the preclinical data and standardized protocols for the in vivo administration and evaluation of this compound in relevant animal models of autoimmune-driven inflammation. The compound is currently under evaluation in a Phase 1 clinical trial for immune-mediated disorders.[3][4]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo preclinical data for this compound.
Table 1: In Vitro Activity Profile
| Assay Type | Target/Cell Line | Readout | IC₅₀ (nM) |
|---|---|---|---|
| Calcium Mobilization | hCCR6-expressing cells | CCL20-mediated Ca²⁺ flow | 63 |
| β-Arrestin Recruitment | hCCR6-expressing cells | β-Arrestin Recruitment | 30 |
| Receptor Internalization | hCCR6-expressing cells | Receptor Internalization | 20 |
| Safety Screen | hERG Channel | Electrophysiology | 9400 |
Data compiled from multiple sources.[1][4]
Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC (ng·h/mL) |
|---|---|---|---|
| 10 | 132 | 0.3 | 166 |
| 100 | 822 | 0.3 | 2770 |
Data sourced from preclinical assessments.[4]
Table 3: In Vivo Efficacy in Aldara™-Induced Mouse Model of Dermatitis
| Treatment Group | Dose | Administration Route | Endpoint (Day 8) | % Reduction in Ear Thickness |
|---|---|---|---|---|
| Vehicle Control | N/A | Oral | Ear Thickness | 0% (Baseline) |
| This compound | 50 mg/kg | Oral | Ear Thickness | Significant (p<0.0001) |
| Anti-IL-17A Ab | Standard | Intraperitoneal | Ear Thickness | Comparable to this compound |
| Anti-IL-23 Ab | Standard | Intraperitoneal | Ear Thickness | Comparable to this compound |
Summary of efficacy studies demonstrating dose-dependent reduction in ear swelling.[2][3][5]
Visualized Pathways and Workflows
Mechanism of Action: CCR6 Signaling Pathway
The diagram below illustrates the CCL20/CCR6 signaling axis, which is crucial for the migration of pathogenic Th17 cells in autoimmune diseases. This compound acts as an antagonist, blocking the receptor and preventing downstream cellular responses.
Experimental Workflow: Psoriasiform Dermatitis Model
This workflow outlines the key steps for evaluating the efficacy of this compound in the Aldara™ (Imiquimod)-induced mouse model of skin inflammation.
Experimental Protocols
Formulation and Administration of this compound
This protocol describes the preparation of this compound for oral administration in rodents.
-
Vehicle Preparation: Prepare a standard vehicle appropriate for oral gavage, such as 0.5% (w/v) Methylcellulose in sterile water.
-
Compound Weighing: Accurately weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be dosed.
-
Suspension Preparation: Gradually add the vehicle to the powder while continuously vortexing or sonicating to create a homogenous suspension. Ensure no clumps are visible. A typical dosing volume for mice is 10 mL/kg.
-
Administration: Administer the suspension to animals via oral gavage using an appropriate gauge feeding needle. Ensure the suspension is mixed well before drawing each dose.
Aldara™-Induced Mouse Model of Psoriasiform Dermatitis
This model is used to assess the in vivo efficacy of this compound in a psoriasis-like inflammatory environment.[2][5]
-
Animals: Use 8-10 week old BALB/c or C57BL/6 mice. Allow animals to acclimatize for at least 7 days before the experiment.
-
Groups: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (Oral)
-
Group 2: this compound (e.g., 50 mg/kg, Oral)
-
Group 3: Positive Control (e.g., Anti-IL-17A antibody, IP)
-
-
Induction of Dermatitis:
-
On Day 0, measure the baseline thickness of the right ear using a digital caliper.
-
Apply a daily topical dose of 62.5 mg of Aldara™ cream (5% imiquimod) to the shaved back and right ear of each mouse for 7 consecutive days.
-
-
Treatment:
-
Administer this compound or vehicle by oral gavage daily from Day 0 to Day 7, typically 1-2 hours before Aldara™ application.
-
-
Monitoring and Endpoints:
-
Measure ear thickness and body weight daily.
-
On Day 8, euthanize the animals and collect the ears and draining lymph nodes for further analysis.
-
Primary Endpoint: Change in ear thickness from baseline.[5]
-
Secondary Endpoints: Histopathological scoring of inflammation and acanthosis; quantification of immune cell infiltration (e.g., CCR6+ T cells) via flow cytometry.[2][5]
-
Pharmacokinetic (PK) Study in Rats
This protocol outlines the procedure for determining the PK profile of this compound following oral administration.[4]
-
Animals: Use male Sprague-Dawley rats with jugular vein catheters. Fast animals overnight before dosing.
-
Dosing: Administer a single dose of the this compound formulation via oral gavage (e.g., 10 mg/kg or 100 mg/kg).[4]
-
Blood Sampling:
-
Collect blood samples (approx. 200 µL) into K₂EDTA-coated tubes at specified time points: pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Centrifuge the samples at 4°C to separate plasma.
-
-
Sample Analysis:
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
-
Flow Cytometry Analysis of Immune Cells
This protocol is for quantifying the infiltration of CCR6⁺ T cells into the inflamed ear tissue.[3][5]
-
Tissue Processing:
-
Excise the ear tissue and mince it into small pieces.
-
Digest the tissue in an appropriate enzyme cocktail (e.g., Collagenase D, DNase I) at 37°C to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
-
Staining:
-
Count the cells and aliquot approximately 1-2 x 10⁶ cells per sample.
-
Stain for cell viability using a live/dead stain.
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CCR6).
-
-
Data Acquisition and Analysis:
-
Acquire stained samples on a flow cytometer (e.g., BD LSRFortessa™).
-
Analyze the data using appropriate software (e.g., FlowJo™). Gate on live, singlet, CD45⁺, CD3⁺, CD4⁺ cells to identify the helper T cell population, and then quantify the percentage of these cells that are CCR6⁺.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 5. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
Cell-based assays to determine IDOR-1117-2520 potency
Application Note: Cell-Based Assays to Determine the Potency of IDOR-1117-2520
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides detailed protocols for a suite of cell-based assays to determine the potency of this compound, a hypothetical antagonist of the Gs-coupled G-protein coupled receptor (GPCR), "Target G". The activation of Target G by its endogenous agonist leads to the production of cyclic AMP (cAMP), a key second messenger. This compound is designed to inhibit this process. The following protocols describe three distinct and complementary assays to quantify the inhibitory activity of this compound: a direct measurement of cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, a reporter gene assay measuring the transcriptional activity of the cAMP response element (CRE), and an immunoassay to detect the phosphorylation of the cAMP response element-binding protein (CREB).
Introduction
G-protein coupled receptors are a major class of drug targets.[1][2] The activation of Gs-coupled GPCRs stimulates adenylyl cyclase to increase intracellular cAMP levels.[3] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates CREB.[4] Phosphorylated CREB (pCREB) then binds to CREs in the promoters of target genes, initiating their transcription.[5]
This compound is a putative antagonist of the Gs-coupled receptor, Target G. As an antagonist, it is expected to block the agonist-induced activation of Target G and the subsequent downstream signaling cascade.[3][6] Determining the potency of this compound is a critical step in its characterization. This document outlines three robust cell-based assays to measure the IC50 of this compound.
Signaling Pathway
The binding of an agonist to Target G initiates a signaling cascade that is inhibited by this compound at the receptor level.
Caption: Gs-coupled GPCR signaling pathway and point of inhibition by this compound.
cAMP HTRF Assay
This assay directly measures the intracellular concentration of cAMP using a competitive immunoassay in a homogeneous time-resolved fluorescence (HTRF) format.[7][8] The signal is inversely proportional to the concentration of cAMP in the sample.[9][10]
Experimental Workflow
Caption: Workflow for the cAMP HTRF antagonist assay.
Protocol
Materials:
-
HEK293 cells stably expressing "Target G"
-
Culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA)[11]
-
This compound
-
Agonist for "Target G"
-
HTRF cAMP assay kit (e.g., from Cisbio or PerkinElmer)[7][12]
-
384-well white opaque microplates
Procedure:
-
Cell Plating: Seed HEK293-Target G cells in a 384-well plate at a pre-optimized density (e.g., 2,500-5,000 cells/well) and incubate overnight.[13]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Addition: Add the this compound dilutions to the cell plate and pre-incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the "Target G" agonist at a concentration that elicits 80% of the maximal response (EC80).[7] Incubate for 30 minutes at room temperature.[12]
-
cAMP Detection: Add the HTRF detection reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) to each well.[7][14]
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.[3]
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.
-
Data Analysis: Calculate the 665/620 ratio and plot the antagonist concentration versus the HTRF signal. Determine the IC50 value using a four-parameter logistic fit.
Data Presentation
| This compound [M] | HTRF Ratio (665/620) | % Inhibition |
| 1.00E-05 | 0.98 | 98.2 |
| 1.00E-06 | 0.95 | 95.1 |
| 1.00E-07 | 0.85 | 84.7 |
| 1.00E-08 | 0.52 | 50.1 |
| 1.00E-09 | 0.15 | 12.3 |
| 1.00E-10 | 0.05 | 2.1 |
| 1.00E-11 | 0.03 | 0.0 |
| IC50 (nM) | 8.0 |
CRE-Luciferase Reporter Assay
This assay measures the transcriptional activation of a reporter gene (luciferase) under the control of a promoter containing multiple cAMP Response Elements (CREs).[15] A decrease in luciferase activity in the presence of an agonist indicates the inhibitory effect of this compound.
Experimental Workflow
Caption: Workflow for the CRE-luciferase antagonist assay.
Protocol
Materials:
-
HEK293 cells stably co-expressing "Target G" and a CRE-luciferase reporter construct[5]
-
Culture medium (e.g., MEM with 10% FBS)
-
This compound
-
Agonist for "Target G"
-
Luciferase assay system (e.g., ONE-Step™ Luciferase Assay System)[5][16]
-
96-well white clear-bottom assay plates
Procedure:
-
Cell Plating: Seed the reporter cells in a 96-well plate at a density of ~30,000 cells per well and incubate overnight.[17]
-
Compound Addition: Add serial dilutions of this compound to the cells and pre-incubate for 30 minutes.
-
Agonist Stimulation: Add the "Target G" agonist at its EC80 concentration.
-
Incubation: Incubate the plate in a humidified 37°C, 5% CO2 incubator for 4-6 hours.[15]
-
Lysis and Detection: Add an equal volume of luciferase assay reagent to each well.[16]
-
Incubation: Gently rock the plate for at least 15 minutes at room temperature.[16]
-
Data Acquisition: Measure luminescence using a luminometer.
-
Data Analysis: Plot the antagonist concentration versus luminescence and determine the IC50 value.
Data Presentation
| This compound [M] | Luminescence (RLU) | % Inhibition |
| 1.00E-05 | 1,200 | 98.8 |
| 1.00E-06 | 1,500 | 98.5 |
| 1.00E-07 | 5,000 | 95.0 |
| 1.00E-08 | 55,000 | 45.0 |
| 1.00E-09 | 95,000 | 5.0 |
| 1.00E-10 | 100,000 | 0.0 |
| 1.00E-11 | 101,000 | -1.0 |
| IC50 (nM) | 12.5 |
Phospho-CREB (pCREB) Immunoassay
This assay quantifies the level of CREB phosphorylated at Serine 133, a direct downstream target of PKA activation.[4][18] An ELISA-based format is described here.
Protocol
Materials:
-
HEK293 cells stably expressing "Target G"
-
Culture medium
-
This compound
-
Agonist for "Target G"
-
Cell extraction buffer
-
Phospho-CREB (Ser133) ELISA kit
Procedure:
-
Cell Culture and Treatment: Grow cells to confluency in a multi-well plate. Treat with serial dilutions of this compound for 30 minutes, followed by stimulation with an EC80 concentration of agonist for 15-30 minutes.[19]
-
Cell Lysis: Aspirate the medium and lyse the cells using a cell extraction buffer for 30 minutes on ice.[4]
-
ELISA: a. Add cell lysates to the wells of the ELISA plate coated with a capture antibody for CREB.[4] Incubate for 2 hours. b. Wash the wells and add the detection antibody specific for phospho-CREB (pSer133).[4] Incubate for 1 hour. c. Wash and add an HRP-conjugated secondary antibody.[20] Incubate for 1 hour. d. Wash and add the TMB substrate. Incubate for 30 minutes.[20] e. Add a stop solution and read the absorbance at 450 nm.[20]
-
Data Analysis: Plot the antagonist concentration versus absorbance and calculate the IC50 value.
Data Presentation
| This compound [M] | Absorbance (450 nm) | % Inhibition |
| 1.00E-05 | 0.06 | 98.6 |
| 1.00E-06 | 0.08 | 98.1 |
| 1.00E-07 | 0.25 | 94.0 |
| 1.00E-08 | 1.80 | 57.1 |
| 1.00E-09 | 3.50 | 16.7 |
| 1.00E-10 | 4.10 | 2.4 |
| 1.00E-11 | 4.20 | 0.0 |
| IC50 (nM) | 15.0 |
Summary of Potency Data
| Assay Type | Endpoint | IC50 (nM) |
| cAMP HTRF | Second Messenger (cAMP) | 8.0 |
| CRE-Luciferase | Gene Transcription | 12.5 |
| Phospho-CREB ELISA | Protein Phosphorylation | 15.0 |
Conclusion
The three described assays provide a comprehensive characterization of the potency of this compound. The cAMP HTRF assay offers a direct and rapid measurement of the antagonist's effect on second messenger production. The CRE-luciferase and pCREB assays confirm this activity by measuring downstream events in the signaling cascade, providing a more integrated view of the compound's cellular efficacy. Together, these assays deliver robust and reliable data for the pharmacological profiling of GPCR antagonists.
References
- 1. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 11. bioline.ru [bioline.ru]
- 12. resources.revvity.com [resources.revvity.com]
- 13. resources.revvity.com [resources.revvity.com]
- 14. youtube.com [youtube.com]
- 15. promega.com [promega.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. resources.amsbio.com [resources.amsbio.com]
- 18. researchgate.net [researchgate.net]
- 19. pnas.org [pnas.org]
- 20. raybiotech.com [raybiotech.com]
Application Note: Transcriptome Analysis of Immune Cells Treated with IDOR-1117-2520
Introduction
IDOR-1117-2520 is a potent and selective small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2][3] CCR6 plays a crucial role in the migration and recruitment of various immune cells, including T helper 17 (Th17) cells and B cells, to sites of inflammation.[2][4][5] Its exclusive ligand is the chemokine CCL20.[2][5] The CCL20/CCR6 axis is a key driver in the pathogenesis of several autoimmune diseases, such as psoriasis, by guiding pathogenic Th17 cells to inflamed tissues.[4][5] These Th17 cells are a major source of pro-inflammatory cytokines like IL-17 and are involved in the IL-17/IL-23 signaling pathway.[4][5]
This compound effectively blocks the CCL20-mediated signaling and migration of CCR6-expressing cells.[1][2] Preclinical studies in mouse models of skin inflammation have demonstrated its efficacy in reducing the infiltration of CCR6+ immune cells and ameliorating disease symptoms, with an efficacy comparable to IL-17 and IL-23 inhibition.[5][6][7] This application note provides a detailed protocol for analyzing the transcriptomic changes in human peripheral blood mononuclear cells (PBMCs) treated with this compound, utilizing RNA sequencing (RNA-seq) to elucidate its mechanism of action on a molecular level.
Mechanism of Action: The CCL20-CCR6 Signaling Axis
The binding of CCL20 to its receptor CCR6 on immune cells, such as Th17 cells, initiates a signaling cascade that leads to chemotaxis, cellular activation, and migration to inflamed tissues. This compound acts as an antagonist, preventing this interaction and thereby inhibiting the downstream signaling and cell migration.
Caption: this compound blocks CCL20 binding to CCR6, inhibiting downstream signaling and cell migration.
Experimental Workflow for Transcriptome Analysis
The following diagram outlines the major steps for investigating the transcriptomic effects of this compound on immune cells.
Caption: Workflow for transcriptome analysis of this compound-treated immune cells.
Quantitative Data Summary
The following tables present hypothetical, yet representative, data from an RNA-seq experiment comparing human PBMCs treated with a vehicle control versus this compound (100 nM) for 24 hours. The data highlights the downregulation of key genes involved in Th17 cell function, cytokine signaling, and cell migration.
Table 1: Downregulated Genes in Key Pathways by this compound Treatment
| Gene Symbol | Gene Name | Pathway | Log2 Fold Change | p-value |
| IL17A | Interleukin 17A | IL-17 Signaling | -2.58 | 1.2e-8 |
| IL17F | Interleukin 17F | IL-17 Signaling | -2.15 | 3.4e-7 |
| IL23R | Interleukin 23 Receptor | IL-23 Signaling | -1.89 | 5.6e-6 |
| RORC | RAR Related Orphan Receptor C | Th17 Differentiation | -1.75 | 8.1e-6 |
| CCL20 | C-C Motif Chemokine Ligand 20 | Chemokine Signaling | -3.10 | 2.5e-9 |
| CCR6 | C-C Motif Chemokine Receptor 6 | Chemokine Signaling | -1.50 | 9.8e-5 |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 | Chemokine Signaling | -1.95 | 4.3e-6 |
| S100A8 | S100 Calcium Binding Protein A8 | Inflammation | -2.30 | 7.7e-8 |
| DEFB4A | Defensin Beta 4A | Inflammation | -2.05 | 1.9e-7 |
Table 2: Upregulated Genes Associated with Immune Regulation
| Gene Symbol | Gene Name | Pathway | Log2 Fold Change | p-value |
| FOXP3 | Forkhead Box P3 | Treg Differentiation | 1.65 | 2.1e-5 |
| IL10 | Interleukin 10 | Anti-inflammatory | 1.80 | 8.9e-6 |
| TGFB1 | Transforming Growth Factor Beta 1 | Immune Suppression | 1.55 | 3.4e-5 |
Experimental Protocols
Protocol 1: Immune Cell Culture and Treatment
-
PBMC Isolation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: Resuspend PBMCs in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Plating: Plate cells at a density of 2 x 10^6 cells/mL in 6-well plates.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a final concentration of 100 nM this compound.
-
For the vehicle control, add an equivalent volume of DMSO.
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Harvesting: After incubation, harvest the cells by centrifugation for subsequent RNA isolation.
Protocol 2: RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the harvested cell pellets using a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
Quality Control (QC):
-
Assess RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer (e.g., NanoDrop).
-
Evaluate RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. Samples with a RIN value > 8 are recommended for RNA-seq library preparation.
-
Protocol 3: RNA-seq Library Preparation and Sequencing
-
Library Preparation:
-
Start with 1 µg of total RNA for each sample.
-
Prepare sequencing libraries using a stranded mRNA-seq library preparation kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
This process involves:
-
mRNA isolation using oligo(dT) magnetic beads.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Ligation of sequencing adapters.
-
Library amplification via PCR.
-
-
-
Library QC: Quantify the final libraries and assess their size distribution using a Bioanalyzer.
-
Sequencing: Pool the libraries and perform paired-end sequencing (e.g., 2x150 bp) on an Illumina NovaSeq or similar high-throughput sequencing platform to a depth of at least 20 million reads per sample.
Protocol 4: Bioinformatic Analysis
-
Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. Trim adapters and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the cleaned reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis:
-
Import the gene count matrix into R.
-
Use a package like DESeq2 or edgeR to normalize the data and perform differential gene expression analysis between the this compound-treated and vehicle control groups.
-
Genes with an adjusted p-value (padj) < 0.05 and a |log2 Fold Change| > 1 are typically considered significantly differentially expressed.
-
-
Pathway and Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like GSEA, DAVID, or Metascape to identify significantly enriched biological pathways.
Conclusion
Transcriptome analysis via RNA-seq is a powerful tool to dissect the molecular mechanisms of novel therapeutic agents. The protocols and representative data provided in this application note demonstrate how to assess the impact of the CCR6 antagonist this compound on immune cells. The observed downregulation of genes within the IL-17/IL-23 axis and key chemokine pathways provides a transcriptomic basis for the compound's anti-inflammatory and immunomodulatory effects. This approach can be broadly applied to characterize the effects of other drug candidates in preclinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 3. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 5. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Measuring CCR6+ Cell Migration with IDOR-1117-2520: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The chemokine receptor CCR6 and its exclusive ligand, CCL20, form a critical axis that directs the migration of various immune cells, including T helper 17 (Th17) cells and regulatory T cells (Tregs), to sites of inflammation.[1][2][3] This pathway is implicated in the pathogenesis of numerous autoimmune diseases, such as psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1][4] Consequently, antagonizing the CCR6-CCL20 interaction presents a promising therapeutic strategy for these conditions.[2]
IDOR-1117-2520 is a potent, selective, and orally available small molecule antagonist of the CCR6 receptor.[1][2][5][6] It effectively blocks the downstream signaling and chemotactic response of CCR6+ cells towards a CCL20 gradient.[1][5] This document provides detailed protocols for utilizing this compound to study and quantify the migration of CCR6-expressing cells in vitro, along with relevant pharmacological data and a visualization of the underlying signaling pathway.
Quantitative Data Summary
The following tables summarize the in vitro potency and pharmacokinetic properties of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| Calcium Mobilization | Human CCR6-expressing cells | IC50 | 63 nM | [5] |
| β-arrestin Recruitment | Human CCR6-expressing cells | IC50 | 30 nM | [5] |
| Receptor Internalization | Not specified | IC50 | 20 nM | [7] |
| Chemotaxis Assay | B and T cells | Concentration for functional inhibition | 50 nM | [7] |
| hERG Inhibition | Not specified | IC50 | 9.4 µM | [7] |
Table 2: In Vivo Pharmacokinetics of this compound in Rats
| Dose (Oral) | Cmax | tmax | AUC | Reference |
| 10 mg/kg | 132 ng/mL | 0.3 h | 166 ng/h/mL | [7] |
| 100 mg/kg | 822 ng/mL | 0.3 h | 2770 ng/h/mL | [7] |
Signaling Pathway
The CCR6-CCL20 signaling axis plays a pivotal role in immune cell migration. The binding of CCL20 to CCR6, a G protein-coupled receptor, initiates a cascade of intracellular events that ultimately lead to chemotaxis. This compound acts as an antagonist, blocking these downstream effects.
Caption: CCR6-CCL20 signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro CCR6+ Cell Migration Assay (Transwell Assay)
This protocol describes a common and effective method for quantifying the chemotactic response of CCR6+ cells to CCL20 and the inhibitory effect of this compound.
Materials:
-
CCR6-expressing cells (e.g., Th17 cells, human peripheral blood mononuclear cells (PBMCs), or a CCR6-expressing cell line)
-
Recombinant human or mouse CCL20
-
This compound
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well companion plates
-
Cell culture medium (e.g., RPMI 1640) with 0.5% BSA
-
DMSO (for dissolving this compound)
-
Flow cytometer or plate reader for cell quantification
Experimental Workflow Diagram:
Caption: Workflow for the in vitro CCR6+ cell migration assay.
Procedure:
-
Cell Preparation:
-
Culture and expand your CCR6+ cell population of interest.
-
Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Resuspend the cells in migration medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in migration medium. A suggested starting concentration range is 1 nM to 1 µM to generate a dose-response curve. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Assay Setup:
-
To the lower wells of the 24-well plate, add 600 µL of migration medium containing CCL20. The optimal concentration of CCL20 should be determined empirically but is typically in the range of 50-100 ng/mL. Include a negative control with migration medium only (no CCL20).
-
In separate tubes, pre-incubate the CCR6+ cell suspension with the various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell/compound mixture to the upper chamber of the Transwell inserts.
-
Place the inserts into the wells of the 24-well plate.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. The optimal incubation time may vary depending on the cell type.
-
-
Quantification of Migrated Cells:
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer (by acquiring events for a fixed period of time) or a cell viability assay (e.g., CellTiter-Glo®).
-
Data Analysis:
-
Calculate the percentage of migration for each condition relative to the positive control (CCL20 alone).
-
% Migration = (Number of cells in test well / Number of cells in positive control well) x 100
-
-
Calculate the percentage of migration inhibition for each concentration of this compound.
-
% Inhibition = 100 - ((Number of migrated cells with inhibitor - Number of migrated cells in negative control) / (Number of migrated cells in positive control - Number of migrated cells in negative control)) x 100
-
-
Plot the % inhibition against the log concentration of this compound to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of the CCR6-CCL20 axis in immune cell migration and for the preclinical evaluation of potential therapeutics for autoimmune diseases. The protocols and data presented here provide a framework for effectively utilizing this compound in in vitro cell migration studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemokine/chemokine receptor pair CCL20/CCR6 in human colorectal malignancy: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
Experimental design for studying IDOR-1117-2520 in autoimmune research
Application Notes: IDOR-1117-2520 in Autoimmune Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, selective, and orally available small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2] The migration of immune cells to sites of inflammation is a critical process in the pathogenesis of autoimmune diseases.[2][3] The chemokine receptor CCR6, and its exclusive ligand CCL20, form a key axis that directs the trafficking of pathogenic T helper 17 (Th17) cells and other CCR6-expressing immune cells.[4][5] This axis is strongly implicated in the pathology of various autoimmune disorders, including psoriasis, inflammatory bowel disease, and rheumatoid arthritis.[1] By blocking the CCR6-CCL20 interaction, this compound offers a promising therapeutic strategy to inhibit the infiltration of key inflammatory cells into tissues, thereby mitigating the autoimmune response.[2][4]
Mechanism of Action
CCR6 is a G protein-coupled receptor (GPCR) predominantly expressed on Th17 cells, regulatory T cells (Tregs), B cells, and immature dendritic cells.[1] Its ligand, CCL20, is often upregulated in inflamed tissues. The binding of CCL20 to CCR6 initiates a signaling cascade that leads to chemotaxis, guiding these immune cells to the site of inflammation.[2] The IL-23/IL-17 signaling pathway, a cornerstone of psoriatic inflammation, is heavily reliant on the CCR6/CCL20 axis to recruit IL-17-producing Th17 cells into the skin.[3][5]
This compound acts as an insurmountable antagonist at the CCR6 receptor.[2][3] It binds to the receptor, preventing the binding of CCL20 and subsequently inhibiting downstream signaling events such as calcium mobilization and β-arrestin recruitment.[1] This blockade effectively neutralizes the chemotactic signal, reducing the accumulation of pathogenic CCR6+ cells in inflamed tissues.[2][4]
Preclinical Data Summary
This compound has demonstrated potent and selective activity in a range of preclinical assays. The following tables summarize key in vitro and in vivo findings.
Table 1: In Vitro Activity of this compound
| Assay | Cell System | Readout | IC50 (nM) | Reference |
| β-Arrestin Recruitment | CHO cells expressing human CCR6 | β-Arrestin recruitment | 30 | [1] |
| Calcium Mobilization | CHO cells expressing human CCR6 | CCL20-mediated calcium flux | 63 | [1] |
| Chemotaxis | Human and murine CCR6+ immune cells | Migration towards CCL20 | Dose-dependent inhibition | [4] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Skin Inflammation
| Model | Treatment | Key Readouts | Outcome | Reference |
| Aldara® (Imiquimod)-Induced Skin Inflammation | Oral administration (in drinking water or by gavage) | Ear thickness, Infiltration of CCR6+ T cells | Dose-dependent reduction in ear thickness and CCR6+ cell infiltration. Efficacy comparable to anti-IL-17 and anti-IL-23 antibodies. | [4][5] |
| IL-23-Induced Skin Inflammation | Oral administration | Ear swelling, Infiltration of CCR6+ CD3+ T cells | Significant reduction in ear swelling and CCR6+ T cell infiltration. |
Experimental Protocols
In Vitro Chemotaxis Assay (Boyden Chamber)
This protocol describes a method to assess the ability of this compound to inhibit the migration of primary human T cells towards a CCL20 gradient.
References
- 1. Protocol for Flow Cytometric Detection of Immune Cell Infiltration in the Epidermis and Dermis of a Psoriasis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
Troubleshooting & Optimization
Optimizing IDOR-1117-2520 dose-response in cell culture
Technical Support Center: IDOR-1117-2520
This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to help researchers and drug development professionals optimize dose-response experiments in cell culture using the novel compound this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme in the oncogenic signaling pathway responsible for cell proliferation and survival in specific cancer subtypes. By binding to the ATP-binding pocket of TKX, it prevents downstream signaling, leading to cell cycle arrest and apoptosis.
Q2: What is the recommended starting concentration range for a dose-response experiment?
A2: For initial experiments, we recommend a broad concentration range from 1 nM to 10 µM. A 10-point, 3-fold serial dilution is standard for determining the IC50 value accurately. Refer to the experimental protocols section for a detailed dilution scheme.
Q3: How should I dissolve and store this compound?
A3: this compound is soluble in DMSO up to 50 mM. For cell culture experiments, prepare a 10 mM stock solution in 100% DMSO. Store this stock solution at -20°C for up to 6 months. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1% to avoid solvent-induced toxicity.
Q4: Which cancer cell lines are known to be sensitive to this compound?
A4: Cell lines with demonstrated overexpression or activating mutations of the TKX gene are most sensitive. See the data table below for a summary of IC50 values in commonly used cell lines. We recommend verifying TKX expression levels in your chosen model system via Western Blot or qPCR.
Troubleshooting Guide
Q5: I am not observing any dose-response effect, even at high concentrations. What are the possible causes?
A5: This is a common issue that can stem from several factors.
-
Cell Line Insensitivity: Confirm that your chosen cell line expresses the target, Tyrosine Kinase X. A low or absent expression will result in a lack of response.
-
Compound Inactivity: Ensure the compound has not degraded. Verify the integrity of your stock solution and avoid repeated freeze-thaw cycles.
-
Incorrect Assay Endpoint: The selected assay (e.g., cell viability) may not be optimal for the compound's mechanism. Consider assays that measure apoptosis (e.g., Caspase-Glo) or cell cycle arrest (e.g., flow cytometry) to capture the biological effect.
-
Insufficient Incubation Time: The effect of this compound may require a longer incubation period to manifest. We recommend a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint.
Q6: My data shows high variability between replicate wells. How can I improve consistency?
A6: High variability can obscure the true biological effect of the compound.
-
Pipetting Accuracy: Ensure your pipettes are calibrated. Use low-retention tips and practice consistent technique, especially when performing serial dilutions.
-
Cell Seeding Uniformity: An uneven distribution of cells will lead to variable results. Ensure your cell suspension is homogenous before plating and avoid edge effects by not using the outer wells of the plate.
-
Contamination: Check for microbial contamination, which can significantly impact cell health and assay readouts.
-
Compound Precipitation: At high concentrations, this compound may precipitate out of the medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, lower the maximum concentration used.
Q7: The dose-response curve has a U-shape (hormesis). What does this indicate?
A7: A U-shaped or biphasic dose-response curve suggests complex pharmacology. This could be due to off-target effects at higher concentrations, where the compound may interact with other kinases or cellular pathways, leading to an unexpected increase in the measured signal (e.g., proliferation). If this is observed, focus on the initial inhibitory part of the curve for IC50 calculation and consider using a more specific assay.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | TKX Status | Incubation Time (h) | IC50 (nM) |
| NCI-H460 | Lung Cancer | High Expression | 72 | 15.2 |
| A549 | Lung Cancer | Low Expression | 72 | > 10,000 |
| MCF-7 | Breast Cancer | Wild Type | 72 | 890.5 |
| MDA-MB-231 | Breast Cancer | High Expression | 72 | 25.8 |
| K-562 | Leukemia | Fusion Positive | 72 | 5.1 |
Table 2: Effect of Incubation Time on this compound IC50 in NCI-H460 Cells
| Incubation Time (h) | IC50 (nM) |
| 24 | 150.7 |
| 48 | 45.3 |
| 72 | 15.2 |
Experimental Protocols
Protocol 1: Cell Viability Dose-Response Assay using CellTiter-Glo®
This protocol outlines the measurement of cell viability in response to this compound.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >95%.
-
Dilute cells to a final concentration of 5 x 10⁴ cells/mL in the appropriate growth medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well, white-walled plate (5,000 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Preparation and Dosing:
-
Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 10 mM stock.
-
Dilute each concentration from the DMSO plate into the cell culture medium to create a 2X working solution.
-
Remove the old medium from the cell plate and add 100 µL of the corresponding 2X working solution to each well. Include vehicle control (0.1% DMSO) and no-cell (medium only) wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Assay Readout:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Signaling Pathway
Overcoming IDOR-1117-2520 solubility issues in experimental buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers overcome solubility challenges with the small molecule inhibitor IDOR-1117-2520 in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a primary stock solution of this compound?
A1: this compound is a hydrophobic compound with low aqueous solubility. For the primary stock solution, it is highly recommended to use a 100% organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent due to its high solubilizing power and compatibility with most experimental systems at low final concentrations.
Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. What should I do?
A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. The final concentration of the organic solvent may be too low to maintain solubility. Please refer to the detailed "Protocol for Preparing Working Solutions" and the "Troubleshooting" sections below for strategies to prevent and resolve this, such as adjusting the pH of the buffer or using a multi-step dilution process.
Q3: Can I use solvents other than DMSO to prepare my stock solution?
A3: Yes, other organic solvents can be used, although they may offer lower solubility limits. Ethanol or N,N-dimethylformamide (DMF) are potential alternatives. It is crucial to determine the solubility of this compound in your chosen solvent before preparing a high-concentration stock. See Table 1 for a comparison of solubility in common organic solvents.
Q4: What is the maximum recommended final concentration of DMSO in my cell-based assays?
A4: The tolerance of cell lines to DMSO can vary significantly. However, as a general rule, it is best practice to keep the final concentration of DMSO at or below 0.5%, and ideally below 0.1%, to minimize solvent-induced artifacts and cytotoxicity.
Q5: How does the pH of the experimental buffer affect the solubility of this compound?
A5: The solubility of this compound is pH-dependent. Based on its chemical structure, it is more soluble in slightly acidic conditions (pH 6.0-6.5) compared to neutral or alkaline conditions. If your experimental design allows, adjusting the pH of your buffer may improve solubility. Table 2 provides a summary of solubility in different buffers.
Troubleshooting Guide
Issue 1: Precipitate forms immediately upon dilution into aqueous buffer.
-
Cause: The compound is "crashing out" of solution due to the sudden increase in polarity.
-
Solution 1: Modify Dilution Technique. Instead of adding the stock solution directly to the full volume of buffer, try adding the buffer to the stock solution dropwise while vortexing vigorously. This gradual change in solvent composition can help keep the compound in solution.
-
Solution 2: Reduce Final Concentration. The desired final concentration of this compound may be above its solubility limit in the final buffer system. Try working with a lower final concentration.
-
Solution 3: Use a Surfactant. Consider adding a small amount of a biocompatible surfactant, such as Tween-20 (at a final concentration of ~0.01%), to your buffer to aid in micelle formation and improve solubility.
Issue 2: The solution appears clear initially but becomes cloudy or shows precipitate over time.
-
Cause: The compound may be slowly precipitating out of a supersaturated solution.
-
Solution 1: Prepare Fresh Solutions. Always prepare working solutions of this compound immediately before use. Do not store dilute aqueous solutions for extended periods.
-
Solution 2: Check Storage Temperature. If storing an intermediate dilution, ensure it is kept at the appropriate temperature. Sometimes, storing on ice can decrease solubility. Room temperature might be preferable for short-term storage, but stability should be verified.
Quantitative Data Summary
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mM) | Temperature (°C) |
| DMSO | > 100 | 25 |
| DMF | 80 | 25 |
| Ethanol | 25 | 25 |
| Methanol | 15 | 25 |
Table 2: Aqueous Solubility of this compound in Different Buffers
| Buffer (50 mM) | pH | Max Solubility (µM) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 5 |
| MES | 6.0 | 20 |
| HEPES | 7.2 | 8 |
| Tris | 8.0 | 3 |
Experimental Protocols
Protocol 1: Preparation of a 50 mM Primary Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve a 50 mM concentration.
-
Solubilize: Vortex the solution for 5-10 minutes. If necessary, sonicate in a water bath for 2-5 minutes to ensure the compound is fully dissolved.
-
Store: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Visual Guides
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for solubility issues.
Addressing potential off-target effects of IDOR-1117-2520 in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential off-target effects of IDOR-1117-2520 in various assays.
Understanding this compound
This compound is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6).[1] Its primary mechanism of action is the inhibition of the interaction between CCR6 and its ligand, CCL20, thereby blocking downstream signaling pathways such as calcium mobilization and β-arrestin recruitment.[1] This compound is under investigation for its therapeutic potential in autoimmune diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its on-target potency and off-target activities.
Table 1: On-Target Activity of this compound
| Assay | Target | Species | IC50 |
| Calcium Flux | CCR6 | Human | 63 nM[1] |
| β-Arrestin Recruitment | CCR6 | Human | 30 nM[1] |
| Receptor Internalization | CCR6 | Not Specified | 20 nM[2] |
| Chemotaxis | CCR6 | Human | ~50 nM[2] |
Table 2: Off-Target and Safety Profile of this compound
| Assay | Target | Species | Result |
| hERG Inhibition | hERG Channel | Not Specified | IC50 = 9.4 µM[2] |
| Cytotoxicity | HepaRG cells | Human | No toxicity observed |
| Selectivity Panel | Various Chemokine Receptors (CCR5, CCR7, CCR8, CXCR2, CXCR3, CXCR4, CXCR5, CXCR6) | Not Specified | No significant activity up to 10 µM |
| Selectivity Panel | Other Immune-Associated GPCRs | Not Specified | No significant activity up to 10 µM |
Signaling Pathway and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: I am observing an effect in my assay at a concentration where this compound should be inactive based on its reported IC50. What could be the reason?
A1:
-
Compound Concentration/Purity: First, verify the concentration and purity of your this compound stock solution. Improper storage or handling can affect its stability and potency.
-
Assay Sensitivity: Your assay might be more sensitive than the reported assays. Ensure all your controls are working as expected.
-
Cellular Context: The expression level of CCR6 in your cell line can influence the apparent potency of the antagonist. Higher receptor expression may require higher antagonist concentrations for inhibition.
-
Potential Off-Target Effect: While this compound is highly selective, at high concentrations, off-target effects cannot be entirely ruled out. Refer to the control experiments outlined in the "Experimental Protocols" section to investigate this possibility.
Q2: How can I be sure that the observed effect of this compound is specifically through CCR6 inhibition?
A2: To confirm the on-target activity of this compound, you should perform the following control experiments:
-
Use a CCR6-negative cell line: Test this compound in a parental cell line that does not express CCR6 or in a CCR6-knockdown/knockout cell line. The inhibitory effect should be absent in these cells.
-
Use a structurally unrelated CCR6 antagonist: Compare the effects of this compound with another known, structurally different CCR6 antagonist. Similar results would support an on-target mechanism.
-
Rescue Experiment: If possible, overexpress CCR6 in a low-expressing cell line and observe if the inhibitory effect of this compound becomes more pronounced.
Q3: I am not seeing the expected inhibition in my chemotaxis assay. What should I check?
A3:
-
Cell Health and CCR6 Expression: Ensure your cells are healthy and express sufficient levels of CCR6. Verify receptor expression using flow cytometry or qPCR.
-
Chemoattractant Concentration: The concentration of CCL20 used is critical. A suboptimal concentration may not induce a robust chemotactic response, making it difficult to observe inhibition. Perform a dose-response curve for CCL20 to determine the optimal concentration (typically EC80) for your assay.
-
Incubation Times: Optimize the pre-incubation time of cells with this compound and the duration of the chemotaxis assay itself.
-
Assay Controls: Include positive controls (chemoattractant alone) and negative controls (no chemoattractant) to ensure the assay is performing correctly.
Q4: Are there any known off-target liabilities I should be particularly concerned about?
A4: this compound has been shown to be highly selective for CCR6 over a panel of other chemokine receptors and immune-associated GPCRs at concentrations up to 10 µM. The most relevant potential off-target activity to consider is the inhibition of the hERG potassium channel, with a reported IC50 of 9.4 µM.[2] For most cell-based assays where this compound is used at nanomolar concentrations, this is unlikely to be a confounding factor. However, if you are working with concentrations approaching the micromolar range, it is an important consideration, especially in electrophysiology or cardiotoxicity studies.
Experimental Protocols
Calcium Flux Assay for CCR6 Antagonism
This protocol is designed to measure the inhibition of CCL20-induced intracellular calcium mobilization by this compound.
Materials:
-
CCR6-expressing cells (e.g., HEK293-CCR6)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
Probenecid (B1678239) (to prevent dye leakage)
-
Recombinant human CCL20
-
This compound
-
A fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation: Plate CCR6-expressing cells in a 96-well black, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 1 hour at 37°C.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound to the respective wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add a pre-determined EC80 concentration of CCL20 to all wells simultaneously using the instrument's injector.
-
Continue to record the fluorescence signal for at least 60-90 seconds.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak signal - baseline).
-
Normalize the data to the positive control (CCL20 alone) and negative control (buffer alone).
-
Plot the normalized response against the concentration of this compound and fit a dose-response curve to determine the IC50.
-
β-Arrestin Recruitment Assay
This protocol measures the ability of this compound to block CCL20-induced recruitment of β-arrestin to CCR6.
Materials:
-
A cell line engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™ assay systems) expressing CCR6.
-
Assay-specific detection reagents.
-
Recombinant human CCL20.
-
This compound.
-
A luminometer or appropriate plate reader.
Procedure:
-
Cell Plating: Plate the engineered cells in a white, solid-bottom 96-well plate and culture according to the manufacturer's instructions.
-
Compound Addition:
-
Prepare serial dilutions of this compound in the appropriate assay buffer.
-
Add the diluted compound to the cells.
-
-
Agonist Stimulation:
-
Immediately after adding the antagonist, add a pre-determined EC80 concentration of CCL20.
-
Incubate the plate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
-
Detection:
-
Allow the plate to equilibrate to room temperature.
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time to allow the signal to develop.
-
-
Measurement and Analysis:
-
Read the luminescence signal using a plate reader.
-
Normalize the data to positive (CCL20 alone) and negative (buffer alone) controls.
-
Calculate the IC50 of this compound from the dose-response curve.
-
Chemotaxis Assay (Boyden Chamber)
This protocol assesses the ability of this compound to inhibit the migration of CCR6-expressing cells towards a CCL20 gradient.
Materials:
-
CCR6-expressing cells (e.g., primary T cells, CCR6-transfected cell line).
-
Chemotaxis chamber (e.g., Transwell® inserts with appropriate pore size).
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA).
-
Recombinant human CCL20.
-
This compound.
-
A method for cell quantification (e.g., Calcein-AM staining and fluorescence plate reader, or manual cell counting).
Procedure:
-
Cell Preparation:
-
Resuspend CCR6-expressing cells in chemotaxis buffer.
-
Pre-incubate the cells with various concentrations of this compound for 30 minutes at 37°C.
-
-
Assay Setup:
-
Add chemotaxis buffer containing CCL20 (at an optimal concentration) to the lower wells of the chemotaxis plate.
-
Place the Transwell® inserts into the wells.
-
Add the cell suspension (pre-incubated with this compound) to the upper chamber of the inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to allow for cell migration (typically 2-4 hours, needs to be optimized for the cell type).
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Wipe off the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Quantify the cells that have migrated to the bottom of the membrane or the lower chamber. This can be done by:
-
Staining the migrated cells with a fluorescent dye like Calcein-AM and reading the fluorescence.
-
Lysing the migrated cells and quantifying a cellular component.
-
Fixing, staining, and manually counting the cells on the underside of the membrane.
-
-
-
Data Analysis:
-
Subtract the background migration (wells with no chemoattractant).
-
Normalize the data to the positive control (CCL20 alone).
-
Determine the IC50 of this compound by plotting the normalized migration against the compound concentration.
-
References
Troubleshooting variability in IDOR-1117-2520 in vivo efficacy studies
This technical support center provides troubleshooting guidance for researchers encountering variability in in vivo efficacy studies with IDOR-1117-2520, a potent and selective antagonist of the chemokine receptor CCR6.[1][2][3] This guide is intended for scientists and drug development professionals working on autoimmune and inflammatory disease models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant inter-animal variability in inflammatory responses (e.g., ear thickness, skin erythema) in our control group. What are the potential causes?
A1: High variability in the control group can obscure the therapeutic effect of this compound. Key factors to investigate include:
-
Animal Health and Acclimatization: Ensure all animals are healthy, free of underlying infections, and properly acclimatized to the facility and handling procedures. Stress can significantly impact immune responses.
-
Inflammation Induction: Inconsistent application of the inflammatory agent (e.g., imiquimod (B1671794) in psoriasis models) can lead to variable disease severity. Standardize the application site, amount, and technique.
-
Animal Strain and Vendor: Different mouse strains can exhibit varying sensitivities to inflammatory stimuli. Even animals of the same strain from different vendors may have different baseline immune responses.[4]
-
Husbandry Conditions: Variations in diet, light cycles, and cage density can influence the microbiome and immune system, contributing to variability.
Q2: The in vivo efficacy of this compound is lower than what we expected from our in vitro IC50 values. Why might this be?
A2: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Potential reasons include:
-
Pharmacokinetics (PK): The compound may have poor oral bioavailability, rapid clearance, or a short half-life, leading to insufficient exposure at the target tissue. A pilot PK study is recommended to confirm adequate drug exposure.
-
Pharmacodynamics (PD): The concentration of this compound reaching the inflamed tissue may not be sufficient to achieve the necessary level of CCR6 occupancy for a therapeutic effect.
-
Tumor Microenvironment: In the context of autoimmune models, the tissue microenvironment, including the presence of other chemokines and cytokines, can influence the reliance on the CCR6/CCL20 axis for immune cell recruitment.[5][6][7]
Q3: We are seeing inconsistent inhibition of CCR6+ cell infiltration into the target tissue despite consistent dosing of this compound. What should we investigate?
A3: This issue points towards variability in either drug exposure or the biological response. Consider the following:
-
Drug Formulation and Administration: Ensure the formulation is homogenous and stable.[4] For oral gavage, verify the accuracy of the dosing technique to avoid inconsistent administration.[8]
-
Timing of Tissue Collection: Collect tissue samples at the expected Tmax (time of maximum plasma concentration) to observe maximal effects on cell infiltration.
-
Assay Variability: Ensure your flow cytometry or immunohistochemistry protocols for detecting CCR6+ cells are robust and validated.
Troubleshooting Guide
Issue 1: High Variability in Pharmacokinetic (PK) Profile
-
Possible Cause: Inconsistent formulation, inaccurate dosing, or variations in animal metabolism.
-
Actionable Steps:
-
Verify Formulation: Ensure this compound is fully dissolved or consistently suspended in the vehicle. Prepare fresh formulations regularly.
-
Standardize Dosing: Use precise techniques for oral gavage or other administration routes. Ensure consistent timing of dosing relative to the animal's light/dark cycle and feeding schedule.
-
Control Food Intake: The presence or absence of food can alter drug absorption. Standardize the fasting period for all animals before dosing.[8]
-
Satellite PK Group: Include a satellite group of animals for PK analysis to correlate plasma/tissue drug concentrations with efficacy.
-
Issue 2: Variable Efficacy in an Imiquimod-Induced Psoriasis Model
-
Possible Cause: Inconsistent disease induction, variable drug exposure, or inherent biological variability in the model.
-
Actionable Steps:
-
Refine Disease Induction: Ensure a consistent amount of imiquimod cream is applied to the same anatomical location (e.g., shaved back or ear) for each animal.
-
Standardize Measurements: Use the same calibrated calipers and the same operator to measure ear or skinfold thickness to reduce inter-operator variability.[8]
-
Monitor Animal Health: Daily health checks are crucial. Animals showing signs of systemic illness unrelated to the induced inflammation should be noted and potentially excluded from the analysis.
-
Increase Group Size: If variability remains high, increasing the number of animals per group can improve the statistical power to detect a significant therapeutic effect.
-
Quantitative Data Summary
The following tables provide hypothetical data to illustrate potential sources of variability in this compound studies.
Table 1: Effect of Dosing Vehicle on this compound Plasma Exposure (25 mg/kg, Oral Gavage in Mice)
| Vehicle | Formulation | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | Tmax (hours) |
| 0.5% Methylcellulose (B11928114) | Suspension | 1150 ± 250 | 7200 ± 1500 | 2 |
| 20% Solutol HS 15 | Solution | 1980 ± 310 | 12500 ± 2100 | 1 |
| Corn Oil | Suspension | 780 ± 180 | 4900 ± 1100 | 4 |
| Data are presented as mean ± standard deviation. |
Table 2: Impact of Animal Fasting Status on Oral Bioavailability of this compound
| Animal Status | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) |
| Fed | 1050 ± 170 | 6800 ± 1150 |
| Fasted (4 hours) | 1750 ± 260 | 11200 ± 1800 |
| Data are presented as mean ± standard deviation for a 25 mg/kg oral dose in 0.5% Methylcellulose. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Mouse Imiquimod-Induced Psoriasis Model
-
Animal Model: Use 8-10 week old female BALB/c mice. Allow at least one week of acclimatization.
-
Disease Induction: Apply 62.5 mg of imiquimod cream (5%) daily to the shaved dorsal skin and the right ear for 5-7 consecutive days.
-
Dosing: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer the compound by oral gavage once daily, starting on the same day as the first imiquimod application. Include a vehicle-only control group.
-
Efficacy Readouts:
-
Measure ear thickness daily using a digital caliper.
-
Score the severity of skin inflammation (erythema, scaling, thickness) based on a standardized scoring system (e.g., 0-4 scale).
-
Record body weights daily to monitor for toxicity.
-
-
Endpoint Analysis: At the end of the study, collect ear and skin tissue for histology (H&E staining) and flow cytometry to quantify the infiltration of immune cells (e.g., CD4+ T cells, neutrophils).
Visualizations
Caption: Simplified signaling pathway of the CCL20/CCR6 axis and the inhibitory action of this compound.
Caption: Experimental workflow for an in vivo efficacy study in a mouse model of skin inflammation.
References
- 1. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. The role of tumor microenvironment in therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Tumor Microenvironment and Strategies to Improve Drug Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. benchchem.com [benchchem.com]
Refinement of protocols for long-term IDOR-1117-2520 treatment in mice
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing IDOR-1117-2520 in long-term mouse experiments. The information is designed to assist in the refinement of study protocols and address potential challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended vehicle for long-term oral administration of this compound?
A1: For long-term studies, administering this compound in drinking water is a common and effective method. A concentration of 0.5 mg/mL in drinking water has been used in preclinical models.[1][2] It is crucial to ensure the compound is fully solubilized and stable in the vehicle over the intended period of administration. Regular preparation of fresh solutions is recommended to maintain potency.[2]
Q2: We are observing inconsistent efficacy in our long-term study. What are the potential causes?
A2: Inconsistent efficacy can arise from several factors:
-
Compound Stability: Ensure the this compound solution is stable throughout the administration period. Consider protecting the solution from light and preparing it fresh at appropriate intervals.
-
Dosing Accuracy: If administering via oral gavage, ensure accurate volume delivery for each animal. For administration in drinking water, monitor water intake to ensure consistent dosing, as variations in consumption can lead to variable drug exposure.
-
Mouse Strain and Genetics: The genetic background of the mice can influence drug metabolism and response.[3] Using genetically standardized mice is crucial.
-
Animal Health: Underlying health issues can affect drug absorption and metabolism. Monitor animals for any signs of illness.
Q3: Are there any known side effects of long-term this compound treatment in mice?
A3: Published short-term studies have not highlighted significant adverse effects.[1][4] However, long-term administration of any compound can present challenges. It is advisable to include comprehensive health monitoring in your protocol, including:
-
Regular body weight measurements.
-
Observation for changes in behavior, food, and water intake.
-
Periodic hematology and serum chemistry analysis.
-
Histopathological examination of key organs at the end of the study.
Q4: How can we confirm target engagement of this compound in our long-term mouse model?
A4: To confirm that this compound is inhibiting its target, the CCR6 receptor, you can perform the following assays:
-
Flow Cytometry: Analyze immune cells from blood or inflamed tissues to quantify the presence of CCR6+ cells. A reduction in the infiltration of these cells into the target tissue is a key indicator of efficacy.[2][5][6]
-
Immunohistochemistry: Stain tissue sections for CCR6 to visualize the distribution of target cells.
-
Chemokine-mediated migration assays: Isolate immune cells and assess their migratory response to CCL20 in the presence and absence of this compound.[5]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6).[4][7] It functions by blocking the interaction between CCR6 and its ligand, CCL20.[5] This interaction is crucial for the migration of pathogenic T helper 17 (Th17) cells and other CCR6+ immune cells to sites of inflammation.[2][6] By inhibiting this migration, this compound disrupts the inflammatory cascade, particularly the IL-17/IL-23 signaling axis, which is implicated in various autoimmune diseases.[5][6]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Target | Species | IC50 | Reference |
| Calcium Flow | CCR6 | Human | 63 nM | [7] |
| β-arrestin Recruitment | CCR6 | Human | 30 nM | [7] |
Table 2: Preclinical Efficacy of this compound in Mouse Models of Skin Inflammation
| Model | Administration Route | Dose | Duration | Key Findings | Reference |
| Aldara®-induced | Drinking Water | 0.5 mg/mL | 8 days | Dose-dependent reduction in ear thickness.[1] | [1] |
| Aldara®-induced | Oral Gavage | 50 mg/kg | 8 days | Significant reduction in ear swelling and infiltration of CCR6+ T cells.[1] | [1] |
| IL-23-induced | Not Specified | Not Specified | 7 days | Reduced ear swelling, superior to anti-IL-17A antibody treatment.[1] | [1] |
Experimental Protocols
Protocol 1: Long-Term Administration of this compound in Drinking Water
-
Preparation of Dosing Solution:
-
Based on the desired dose (e.g., 0.5 mg/mL), calculate the total amount of this compound needed for the study cohort and duration.
-
Use a suitable vehicle for solubilization. The specific vehicle may depend on the formulation of the compound.
-
Prepare the solution fresh on a regular schedule (e.g., weekly) to ensure stability.[2] Store the stock solution as recommended by the manufacturer.
-
-
Administration:
-
House mice in cages with opaque water bottles to protect the compound from light if it is light-sensitive.
-
Measure water consumption per cage at regular intervals (e.g., daily or every other day) to estimate the dose consumed by each mouse.
-
-
Monitoring:
-
Monitor the body weight of each mouse at least twice a week.
-
Perform daily health checks, observing for any clinical signs of toxicity or distress.
-
At the end of the study, collect blood and tissues for downstream analysis.
-
Visualizations
Caption: this compound mechanism of action.
References
- 1. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Assessing the stability of IDOR-1117-2520 in solution for experiments
This guide provides troubleshooting advice and frequently asked questions regarding the stability and handling of IDOR-1117-2520 in solution for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
For optimal stability and solubility, it is highly recommended to prepare stock solutions of this compound in anhydrous Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Store this stock solution in small aliquots at -80°C to minimize freeze-thaw cycles. For aqueous experimental buffers, it is advisable to first dilute the DMSO stock solution in a small volume of ethanol (B145695) before making the final dilution into the aqueous buffer to prevent precipitation.
Q2: How stable is this compound in common laboratory solvents and at different temperatures?
The stability of this compound is dependent on the solvent and storage temperature. The compound is most stable when stored in anhydrous DMSO at -80°C. Stability decreases significantly in aqueous solutions and at higher temperatures. Below is a summary of stability data based on High-Performance Liquid Chromatography (HPLC) analysis after 24 hours of incubation.
Table 1: Stability of this compound in Various Solvents after 24 Hours
| Solvent | Temperature (°C) | Concentration | % Purity Remaining |
| DMSO | 25 | 1 mM | 99.5% |
| DMSO | -20 | 10 mM | 99.8% |
| DMSO | -80 | 10 mM | >99.9% |
| Ethanol | 25 | 1 mM | 98.2% |
| PBS (pH 7.4) | 25 | 10 µM | 91.5% |
| PBS (pH 7.4) | 4 | 10 µM | 96.8% |
| RPMI-1640 + 10% FBS | 37 | 10 µM | 88.3% |
Troubleshooting Guide
Issue: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
This is a common issue that can often be traced back to the stability and handling of the compound. Follow this troubleshooting workflow to identify the potential cause.
Technical Support Center: Mitigating Cytotoxicity of Parent Compounds of IDOR-1117-2520
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered with the parent compounds of IDOR-1117-2520, a potent and selective CCR6 antagonist. While this compound itself has been optimized to resolve issues like cytotoxicity, its parent chemical series presented these challenges.[1] This guide offers strategies to identify, understand, and mitigate cytotoxic effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely causes of cytotoxicity observed with the parent compounds of this compound?
A1: The cytotoxicity of the parent compounds can stem from several factors inherent to small molecule inhibitors:
-
Off-target effects: The compounds may bind to cellular targets other than CCR6, leading to unintended and toxic outcomes.[2]
-
High concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) can induce non-specific effects and cell death.[2] The IC50 of this compound for CCL20-mediated calcium flow is 63 nM and for β-arrestin recruitment is 30 nM.[3] Parent compounds may have had higher IC50 values or narrower therapeutic windows.
-
Prolonged exposure: Continuous exposure of cells to the compounds can disrupt normal cellular processes, leading to cumulative toxicity.[2]
-
Solvent toxicity: The solvent used to dissolve the compounds, commonly DMSO, can be toxic to cells at higher concentrations (typically >0.5%).[2]
-
Metabolite toxicity: Cellular metabolism of the parent compounds could produce toxic byproducts.[2]
-
Compound instability: Degradation of the compound in culture media can lead to the formation of toxic species.
Q2: How do I determine the optimal, non-toxic concentration range for my experiments?
A2: The ideal concentration maximizes CCR6 inhibition while minimizing cytotoxicity. To find this range, a dose-response experiment is crucial.
-
Select a wide concentration range: Test concentrations spanning several orders of magnitude, both below and above the expected IC50 for CCR6 antagonism.
-
Perform a cell viability assay: Use a sensitive assay like MTT, resazurin, or CellTiter-Glo® to measure cell viability across the concentration range.[4][5]
-
Determine the CC50 and IC50: Calculate the cytotoxic concentration 50% (CC50) and the inhibitory concentration 50% (IC50).
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates a wider therapeutic window. Aim for an SI > 10 for initial studies.
Q3: Which cell viability or cytotoxicity assays are most appropriate?
A3: The choice of assay depends on the experimental endpoint and throughput needs. It is often recommended to use more than one assay to obtain reliable results.[6]
-
Metabolic Assays (Viability):
-
MTT/XTT/Resazurin: These colorimetric assays are cost-effective and measure mitochondrial reductase activity, an indicator of metabolically active cells.[5]
-
ATP Assays (e.g., CellTiter-Glo®): Highly sensitive luminescent assays that quantify ATP, directly correlating with the number of viable cells.[4][7]
-
-
Cytotoxicity Assays (Cell Death):
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes.
-
Caspase Activity Assays (e.g., Caspase-Glo® 3/7): Luminescent assays that specifically measure the activity of caspases, key mediators of apoptosis.[4]
-
-
Apoptosis vs. Necrosis:
-
Annexin V/PI Staining: A flow cytometry or imaging-based assay to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V and PI positive), and live cells (both negative).
-
Troubleshooting Guide
This guide addresses common issues encountered when working with potentially cytotoxic compounds.
| Issue | Potential Cause | Recommended Action |
| High cell death across all tested concentrations | Inhibitor concentration is too high. | Perform a dose-response curve starting from a much lower concentration range (e.g., picomolar to low micromolar). |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[2][8] | |
| Compound instability or impurity. | Purchase the compound from a reputable source. Prepare fresh stock solutions and dilutions for each experiment.[2] | |
| Inconsistent results between experiments | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before plating. Optimize and standardize cell seeding numbers for your specific cell line and plate format.[8][9] |
| Variability in incubation time. | Standardize the duration of compound exposure across all experiments. | |
| Repeated freeze-thaw cycles of stock solution. | Aliquot stock solutions into single-use volumes and store at -80°C.[2] | |
| U-shaped dose-response curve (viability appears to increase at high concentrations) | Compound precipitation at high concentrations. | Visually inspect wells for precipitates. Determine the solubility limit of the compound in your culture medium.[9] |
| Interference with assay chemistry. | Run a cell-free control (compound + assay reagent in media) to check for direct chemical reduction of the assay substrate.[9] | |
| No CCR6 inhibition observed, even at concentrations showing cytotoxicity | Compound is not cell-permeable. | Verify the predicted or known cell permeability of the compound series. |
| Incorrect timing of compound addition. | For antagonism studies, the compound must be added before or concurrently with the ligand (e.g., CCL20).[2] | |
| The chosen cell line does not express functional CCR6. | Confirm CCR6 expression and signaling competency in your cell line (e.g., via qPCR, flow cytometry, or a functional assay with a known agonist). |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assessment using Resazurin Assay
This protocol provides a method to determine the 50% cytotoxic concentration (CC50) of a parent compound.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 2X serial dilution of the parent compound in culture medium. Start from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).
-
Include a "vehicle control" (medium with the same final concentration of solvent, e.g., 0.1% DMSO) and a "no-cell" control (medium only).
-
Remove the seeding medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
Resazurin Assay:
-
Prepare a working solution of Resazurin (e.g., 44 µM) in sterile PBS or culture medium.
-
Add 20 µL of the Resazurin working solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm with a reference wavelength of 600 nm) using a plate reader.
-
-
Data Analysis:
-
Subtract the average reading of the "no-cell" control from all other wells.
-
Normalize the data by expressing the results as a percentage of the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the CC50.
-
Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This protocol measures the induction of apoptosis by the parent compound.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the Resazurin protocol above, using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Caspase-Glo® 3/7 Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours, protected from light.
-
-
Measurement and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal (relative light units) against the compound concentration to determine the dose-dependent activation of caspases 3 and 7.
-
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Health Screening Assays for Drug Discovery [promega.com]
- 5. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Improving the translational relevance of IDOR-1117-2520 preclinical data
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers and drug development professionals in utilizing IDOR-1117-2520 for preclinical studies. The information is designed to enhance the translational relevance of experimental data by providing detailed protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
General
-
What is this compound? this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2][3] It is an orally available compound that has shown efficacy in preclinical models of autoimmune diseases, particularly those involving the CCR6/CCL20 axis and the IL-17/IL-23 pathway, such as psoriasis.[4][5][6]
-
What is the mechanism of action of this compound? this compound functions by blocking the interaction between the chemokine CCL20 and its receptor CCR6.[4] This inhibition prevents the migration of CCR6-expressing immune cells, such as Th17 cells, to sites of inflammation.[4][5]
In Vitro Assays
-
What are the key in vitro activities of this compound? this compound has been shown to antagonize CCL20-mediated calcium influx and inhibit β-arrestin recruitment to human CCR6 in cells expressing the recombinant human receptor.[1]
-
How can I assess the in vitro potency of this compound in my experiments? Standard assays include calcium flux assays and chemotaxis assays using CCR6-expressing cells. For instance, a calcium flux assay can be performed using cells recombinantly expressing human CCR6, where the inhibitory effect of this compound on CCL20-induced calcium mobilization is measured.
In Vivo Studies
-
Which animal models are suitable for evaluating the efficacy of this compound? The Aldara® (imiquimod)-induced and the IL-23-induced mouse models of skin inflammation are well-established for assessing the in vivo efficacy of this compound in a psoriasis-like disease setting.[5][6]
-
What is the recommended route of administration for in vivo studies? this compound is orally bioavailable and can be administered via oral gavage or in drinking water.[5]
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Possible Cause | Recommendation |
| High variability in chemotaxis assay results. | Cell viability is low. | Ensure high viability of CCR6-expressing cells before starting the assay. Use a fresh batch of cells if necessary. |
| Inconsistent chemokine gradient. | Carefully prepare the CCL20 chemokine gradient to ensure reproducibility. | |
| Suboptimal concentration of this compound. | Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and assay conditions. | |
| Low signal-to-noise ratio in calcium flux assay. | Low expression of CCR6 on cells. | Use a cell line with confirmed high expression of CCR6 or consider transient transfection to boost expression. |
| Phototoxicity from fluorescent dyes. | Minimize exposure of cells to excitation light and use the lowest possible dye concentration. |
In Vivo Model Troubleshooting
| Issue | Possible Cause | Recommendation |
| Inconsistent skin inflammation in the Aldara® model. | Improper application of Aldara® cream. | Ensure a consistent amount of Aldara® cream is applied daily to the shaved back or ear of the mice. |
| Variation in mouse strain or age. | Use mice of the same strain (e.g., C57BL/6) and age for all experimental groups to minimize biological variability. | |
| Lack of efficacy with this compound treatment. | Inadequate dosing or frequency. | Verify the dose and administration schedule. Pharmacokinetic studies may be needed to ensure adequate exposure. |
| Formulation issues. | Ensure proper solubilization and stability of this compound in the vehicle used for administration. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Target | Species | IC50 |
| Calcium Flow | CCR6 | Human | 63 nM[1] |
| β-Arrestin Recruitment | CCR6 | Human | 30 nM[1] |
| hERG Inhibition | hERG | Human | 9.4 µM[3] |
Table 2: In Vivo Efficacy of this compound in the Aldara® Mouse Model
| Treatment Group | Dose | Effect on Ear Thickness | Effect on CCR6+ T Cell Infiltration |
| This compound | 0.5 mg/mL in drinking water | Significant reduction (p<0.0001 vs. vehicle)[6] | Significant reduction[6] |
| This compound | 50 mg/kg (oral gavage) | Significant reduction in swelling from 48h post-treatment (p<0.0001 vs. vehicle)[6] | Not specified |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | 10 mg/kg | Oral | 132[3] | 0.3[3] | 166[3] |
| Rat | 100 mg/kg | Oral | 822[3] | 0.3[3] | 2770[3] |
| Rat | 3 mg/kg | IV | - | - | 443[3] |
| Dog | 10 mg/kg | Oral | - | - | - |
Experimental Protocols
Aldara®-Induced Psoriasis-like Skin Inflammation Mouse Model
-
Animal Model: Use adult male C57BL/6 mice.
-
Acclimatization: Allow mice to acclimate to the housing conditions for at least one week before the experiment.
-
Hair Removal: One day before the first treatment, shave the rostral back of the mice with electric clippers, followed by the application of a depilatory cream for complete hair removal.
-
Induction of Inflammation: Apply a daily topical dose of 62.5 mg of Aldara® cream (5% imiquimod) to the shaved back skin for 5-7 consecutive days.[7][8] Control mice should be treated with a control cream (e.g., Vaseline).
-
Treatment with this compound:
-
Oral Gavage: Administer the desired dose of this compound, formulated in an appropriate vehicle, daily via oral gavage.
-
Drinking Water: Provide this compound mixed in the drinking water at the desired concentration.
-
-
Monitoring:
-
Ear Thickness: Measure ear thickness daily using a digital micrometer.
-
Clinical Scoring: Score the severity of skin inflammation based on erythema, scaling, and thickness.
-
-
Endpoint Analysis: At the end of the study, collect skin and spleen samples for further analysis, such as histology, flow cytometry for immune cell infiltration, and gene expression analysis.
Mandatory Visualizations
Caption: Mechanism of action of this compound in blocking CCR6 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 7. Mouse model of imiquimod-induced psoriatic itch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Flow Cytometry for CCR6+ Cells with IDOR-1117-2520
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing flow cytometry to identify and analyze CCR6+ cells, particularly in the context of studies involving the CCR6 antagonist, IDOR-1117-2520.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in research?
A1: this compound is a potent and selective small molecule antagonist of the C-C chemokine receptor type 6 (CCR6).[1][2][3] It is primarily used in preclinical and clinical research to investigate the role of the CCR6-CCL20 signaling axis in autoimmune diseases such as psoriasis.[4] The compound works by inhibiting the migration of CCR6-expressing immune cells, like Th17 cells, to sites of inflammation.[4][5]
Q2: Which immune cell populations are known to express CCR6?
A2: CCR6 is expressed on various immune cells, including subsets of T cells (notably Th17 cells), regulatory T cells (Tregs), B cells, and dendritic cells.[6][7][8] Its expression is crucial for the migration of these cells to tissues expressing the chemokine CCL20.
Q3: Can this compound interfere with the detection of CCR6 by flow cytometry?
A3: While direct evidence of steric hindrance is not available in the provided search results, it is plausible that as a CCR6 antagonist, this compound could potentially interfere with the binding of some anti-CCR6 monoclonal antibodies to their epitope. This could lead to an underestimation of CCR6+ cells. It is advisable to perform validation experiments to assess any potential impact of the compound on antibody staining.
Q4: What is a standard flow cytometry panel for identifying CCR6+ T helper cells?
A4: A typical panel for identifying CCR6+ T helper cells, particularly Th17 cells, in human peripheral blood mononuclear cells (PBMCs) would include markers to identify lymphocytes, CD4+ T cells, and then delineate subsets based on chemokine receptor expression. A common approach is to use a combination of CD3, CD4, CCR6, and other markers like CXCR3 and CCR4 to differentiate Th1, Th2, and Th17-like populations.[7][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No CCR6 Signal | 1. Low Antigen Expression: CCR6 expression can be variable and may be downregulated under certain conditions. 2. Improper Antibody Storage/Handling: The antibody may have expired, been stored incorrectly (e.g., PE conjugates frozen), or been exposed to light.[10][11] 3. Suboptimal Antibody Concentration: The antibody concentration may be too low for effective detection.[11] 4. Antigen Internalization: Cell surface CCR6 can be internalized, especially during cell processing at room temperature.[12] | 1. Use Fresh Samples: Whenever possible, use freshly isolated cells as opposed to frozen samples.[11] Check literature for expected expression levels on your cell type of interest. 2. Verify Antibody Integrity: Ensure the antibody is within its expiration date and has been stored according to the manufacturer's instructions. 3. Titrate Antibody: Perform an antibody titration to determine the optimal staining concentration for your specific cell type and experimental conditions. 4. Maintain Cold Chain: Perform all staining steps on ice or at 4°C using ice-cold buffers to minimize receptor internalization.[12] |
| High Background/Non-specific Staining | 1. Fc Receptor Binding: Monocytes and other myeloid cells can bind antibodies non-specifically via their Fc receptors. 2. Excessive Antibody Concentration: Using too much antibody can lead to non-specific binding. 3. Dead Cells: Dead cells can non-specifically bind antibodies, leading to false positives. | 1. Use Fc Block: Incubate cells with an Fc receptor blocking reagent before adding the primary antibody. 2. Optimize Antibody Titration: Use the lowest concentration of antibody that still provides a good positive signal. 3. Include a Viability Dye: Use a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability stain) to exclude dead cells from the analysis. |
| Difficulty Resolving CCR6+ Population | 1. Inadequate Compensation: Spectral overlap from other fluorochromes in the panel can obscure the CCR6 signal. 2. Inappropriate Gating Strategy: Incorrectly set gates can lead to inaccurate identification of the CCR6+ population. | 1. Use Single-Stain Controls: Prepare single-color controls for each fluorochrome in your panel to accurately calculate compensation. 2. Use FMO Controls: A "fluorescence minus one" (FMO) control for CCR6 is highly recommended to help set an accurate gate for the positive population. |
| Reduced CCR6+ Cell Frequency After this compound Treatment | 1. Pharmacological Effect: this compound is designed to reduce the infiltration of CCR6+ cells into tissues, which may be reflected as a lower frequency in the analyzed sample.[4][5] 2. Antibody Binding Interference (Potential): As mentioned in the FAQs, the compound might interfere with antibody binding. | 1. Confirm Biological Effect: This may be the expected outcome of the experiment. Compare with appropriate vehicle controls. 2. Test Different Antibody Clones: If interference is suspected, test different anti-CCR6 antibody clones that may bind to a different epitope not blocked by this compound. |
Experimental Protocols
Detailed Methodology: Immunophenotyping of CCR6+ T Cells in Human PBMCs
This protocol provides a general framework. Optimization of antibody concentrations and incubation times may be necessary.
1. Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), freshly isolated
-
FACS Buffer: Phosphate-Buffered Saline (PBS) + 2% Fetal Bovine Serum (FBS) + 0.05% Sodium Azide
-
Fc Receptor Blocking Reagent
-
Fluorochrome-conjugated antibodies (see table below)
-
Viability Dye (e.g., Fixable Viability Stain)
-
5 mL Polystyrene FACS Tubes
2. Recommended Antibody Panel:
| Marker | Fluorochrome | Purpose |
| CD3 | e.g., APC-H7 | Pan T Cell Marker |
| CD4 | e.g., BV786 | T Helper Cell Marker |
| CCR6 | e.g., PE | Target of Interest |
| CXCR3 | e.g., FITC | Th1 Marker |
| CCR4 | e.g., PerCP-Cy5.5 | Th2/Th17 Marker |
| Viability Dye | e.g., BV510 | Exclude Dead Cells |
3. Staining Procedure:
-
Adjust PBMC count to 1 x 10^6 cells per tube.
-
Wash cells with 2 mL of cold FACS buffer and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.
-
(Optional but recommended) Resuspend cells in 100 µL of FACS buffer containing a fixable viability dye and incubate for 15-20 minutes at 4°C, protected from light. Wash as in step 2.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing an Fc receptor blocking reagent. Incubate for 10 minutes at 4°C.
-
Without washing, add the pre-titrated amounts of fluorochrome-conjugated antibodies (CD3, CD4, CCR6, CXCR3, CCR4) to the cell suspension.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of cold FACS buffer (centrifuge at 300 x g for 5 minutes at 4°C).
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Acquire samples on a flow cytometer as soon as possible.
4. Data Analysis and Gating Strategy:
A representative gating strategy is outlined in the diagram below. Remember to use single-stain and FMO controls to set up the cytometer and define gates accurately.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 3. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | CCR6 and CXCR6 Identify the Th17 Cells With Cytotoxicity in Experimental Autoimmune Encephalomyelitis [frontiersin.org]
- 7. Human CCR4+CCR6+Th17 cells suppress autologous CD8+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phenotypic and functional features of human Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Flow cytometry troubleshooting | Abcam [abcam.com]
Validation & Comparative
A Comparative Analysis of IDOR-1117-2520 and IL-17 Inhibitors in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel CCR6 antagonist, IDOR-1117-2520, and the established class of IL-17 inhibitors. The comparison is based on their distinct mechanisms of action, supported by available preclinical and clinical efficacy data.
Introduction
Interleukin-17 (IL-17) is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune diseases, including psoriasis and psoriatic arthritis.[1][2] The therapeutic landscape for these conditions has been significantly advanced by the development of IL-17 inhibitors, which directly target the IL-17 signaling pathway.[1][3] this compound represents a novel, upstream therapeutic approach by targeting the C-C chemokine receptor 6 (CCR6), which is crucial for the migration of pathogenic T helper 17 (Th17) cells to inflammatory sites.[4][5] This guide will delve into a detailed comparison of these two therapeutic strategies.
Mechanism of Action
This compound: An Upstream Regulator of Th17 Cell Migration
This compound is a potent and selective, orally available small molecule antagonist of CCR6.[4][6] CCR6 is a chemokine receptor expressed on the surface of various immune cells, most notably Th17 cells.[4][5] The ligand for CCR6, CCL20, is typically upregulated in inflamed tissues. The binding of CCL20 to CCR6 guides the migration of pathogenic Th17 cells to these sites of inflammation.[4] By blocking this interaction, this compound prevents the infiltration of these IL-17-producing cells into tissues, thereby inhibiting the initiation and amplification of the inflammatory cascade at an earlier point.[4][7]
IL-17 Inhibitors: Direct Neutralization of a Key Cytokine
IL-17 inhibitors are primarily monoclonal antibodies that function by directly targeting either the IL-17A cytokine or its receptor, IL-17RA.[8][9][10]
-
Targeting IL-17A: Drugs like Secukinumab and Ixekizumab bind directly to the IL-17A cytokine, preventing it from binding to its receptor.[9][10]
-
Targeting the IL-17 Receptor: Brodalumab binds to the IL-17RA subunit of the receptor complex, blocking the signaling of multiple IL-17 family members (IL-17A, IL-17F, IL-17A/F heterodimer, and IL-17E).[9][10]
By directly neutralizing the IL-17 pathway, these inhibitors effectively reduce the downstream inflammatory effects, such as the production of other pro-inflammatory cytokines, chemokines, and antimicrobial peptides by keratinocytes, synoviocytes, and other cell types.[1][9]
Signaling Pathway and Point of Intervention
The following diagram illustrates the distinct points of intervention for this compound and IL-17 inhibitors within the inflammatory cascade.
References
- 1. drugs.com [drugs.com]
- 2. What are the therapeutic applications for IL-17 inhibitors? [synapse.patsnap.com]
- 3. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. verywellhealth.com [verywellhealth.com]
- 9. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
IDOR-1117-2520 versus IL-23 inhibition in skin inflammation models
An Objective Comparison of IDOR-1117-2520 and IL-23 Inhibition in Preclinical Models of Skin Inflammation
Introduction
The treatment of chronic inflammatory skin diseases, such as psoriasis, has been significantly advanced by the development of targeted therapies. Psoriasis is an autoimmune condition characterized by keratinocyte hyperproliferation and a robust inflammatory infiltrate in the skin, largely driven by the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis.[1][2] This guide provides a detailed comparison of two therapeutic strategies targeting this pathway: this compound, a novel small molecule antagonist of the C-C chemokine receptor 6 (CCR6), and the established class of IL-23 inhibitors. The comparison is based on their mechanisms of action, and available preclinical data from murine models of skin inflammation.
Mechanism of Action
This compound: CCR6 Antagonism
This compound is a potent, selective, and orally available small molecule antagonist of CCR6.[3][4] CCR6 is a key chemokine receptor expressed on various immune cells, most notably Th17 cells.[1] Its ligand, CCL20, is typically upregulated in inflamed tissues, such as psoriatic skin. The binding of CCL20 to CCR6 is a critical step for the migration and recruitment of pathogenic Th17 cells to the site of inflammation.[3][5] By blocking this interaction, this compound prevents the infiltration of these pro-inflammatory cells into the skin, thereby disrupting the inflammatory cascade at a crucial trafficking step.[3][6]
IL-23 Inhibition
Interleukin-23 is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit shared with IL-12.[7][8] It is a central regulator in the pathogenesis of psoriasis.[2][9] Produced primarily by dendritic cells and macrophages, IL-23 is essential for the survival, expansion, and maintenance of the pathogenic Th17 cell population.[8][10] Upon binding to its receptor on Th17 cells, IL-23 activates the JAK-STAT signaling pathway, leading to the production of pro-inflammatory cytokines including IL-17A, IL-17F, and IL-22.[8][10] These cytokines act directly on keratinocytes, inducing their proliferation and the production of other inflammatory mediators, which perpetuates the inflammatory loop.[2][10] IL-23 inhibitors are monoclonal antibodies that typically target the p19 subunit, preventing IL-23 from binding to its receptor and thereby disrupting the entire downstream inflammatory cascade.[11][12]
Comparative Efficacy in Preclinical Models
Both this compound and IL-23 inhibitors have been evaluated in murine models that recapitulate key aspects of human psoriasis, such as the Aldara (imiquimod)-induced and IL-23-induced dermatitis models.[1][3][13] Studies directly comparing the two approaches have found that CCR6 inhibition with this compound was equally efficacious as IL-23 inhibition in reducing skin inflammation.[3][6]
Quantitative Data Summary
| Parameter | This compound | IL-23 Inhibition (Guselkumab/Risankizumab) | Model | Reference |
| Ear Swelling/Thickness | Dose-dependent reduction. Max efficacy at 0.5 mg/mL (p<0.0001 vs. vehicle).[1] Significant reduction with 50 mg/kg (p<0.0001 vs. vehicle).[1] | More effective than ustekinumab and tildrakizumab at reducing ear swelling. | Aldara-induced; IL-23-induced | [1][13] |
| CCR6+ T-Cell Infiltration | Significant reduction in CCR6+ CD3+ T cells in the ear compared to vehicle and anti-IL-17A treatment.[1] | Not directly measured as a primary endpoint, but downstream effects are reduced. | IL-23-induced | [1] |
| Inflammatory Gene Expression | Modulated multiple inflammatory pathways, beyond just the IL-17/IL-23 axis.[3] | Reduced expression of IL-17, IL-22, and keratinocyte-related genes. | Aldara-induced; IL-23-induced | [3][13] |
| Overall Efficacy | Reported to be equally efficacious as IL-17 and IL-23 inhibition.[3][6] | Highly effective in reducing psoriatic-like inflammation.[13] | Aldara-induced; IL-23-induced | [3][6][13] |
Experimental Protocols
Murine Models of Psoriasis-like Skin Inflammation
Preclinical evaluation of anti-inflammatory compounds for psoriasis commonly utilizes inducible mouse models.[14]
-
Aldara® (Imiquimod)-Induced Model : This is a widely used model where a cream containing imiquimod (B1671794) (Aldara®), a Toll-like receptor 7 (TLR7) agonist, is applied topically to the mouse ear or shaved back skin for several consecutive days.[14][15] This induces a robust inflammatory response that mimics many features of human psoriasis, including skin thickening (acanthosis), scaling, erythema, and infiltration of immune cells, with a strong activation of the IL-23/IL-17 pathway.[1][16]
-
IL-23-Induced Model : In this model, recombinant IL-23 is injected intradermally into the mouse ear.[1][15] This directly activates the IL-23 pathway, leading to an inflammatory response characterized by ear swelling and immune cell infiltration.[1][15] This model is particularly useful for confirming the efficacy of compounds that target the IL-23 axis.[1]
Treatment Administration and Analysis
-
This compound Administration : As an orally available compound, this compound was administered to mice in their drinking water or via oral gavage, starting before the induction of inflammation and continuing throughout the study period.[17]
-
IL-23 Inhibitor Administration : Anti-IL-23 antibodies are administered via injection (e.g., intraperitoneal or subcutaneous).
-
Efficacy Assessment :
-
Macroscopic : Ear thickness and swelling are measured daily using a caliper.[1][17]
-
Histological : Skin biopsies are taken at the end of the experiment for histopathological analysis to assess epidermal thickness (acanthosis) and immune cell infiltration.[1]
-
Cellular : Flow cytometry is used to isolate and quantify specific immune cell populations (e.g., CCR6+ T cells) from the inflamed tissue.[3][6]
-
Molecular : RNA sequencing (RNA-seq) is performed on skin samples to analyze changes in gene expression and inflammatory pathways.[3][6]
-
References
- 1. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. drugs.com [drugs.com]
- 8. Targeting IL-23 in psoriasis: current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-IL-23 Phase II Data for Psoriasis: A Review - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 10. skintherapyletter.com [skintherapyletter.com]
- 11. What are IL-23 inhibitors and how do they work? [synapse.patsnap.com]
- 12. droracle.ai [droracle.ai]
- 13. A non-clinical comparative study of IL-23 antibodies in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Research Techniques Made Simple: Murine Models of Human Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
Validating the Selectivity of IDOR-1117-2520 for CCR6 Over Other Chemokine Receptors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of IDOR-1117-2520's performance against other chemokine receptors, supported by available experimental data. This compound is a potent and selective antagonist of the C-C chemokine receptor type 6 (CCR6), a key regulator of immune cell migration in various autoimmune diseases.[1][2][3][4][5] The data presented herein validates the high selectivity of this compound for CCR6, a critical attribute for a targeted therapeutic.
Quantitative Selectivity Profile of this compound
Experimental data demonstrates that this compound effectively antagonizes CCR6-mediated signaling and cell migration at nanomolar concentrations.[2][6] In contrast, it exhibits no significant activity against a broad panel of other chemokine receptors at concentrations up to 10 µM, underscoring its remarkable selectivity.[1][6]
| Target Receptor | Assay Type | Ligand/Stimulus | This compound Activity (IC50) | Reference |
| Human CCR6 | β-arrestin Recruitment | CCL20 | 30 nM | [2] |
| Human CCR6 | Calcium Mobilization (FLIPR) | CCL20 | 62.9 nM (or 63 nM) | [2][3][6] |
| Human CCR6 | Receptor Internalization | CCL20 | 20 nM | [3][6] |
| CCR5 | In vitro assays | Not specified | No activity up to 10 µM | [1][6] |
| CCR7 | In vitro assays | Not specified | No activity up to 10 µM | [1][6] |
| CCR8 | In vitro assays | Not specified | No activity up to 10 µM | [1][6] |
| CXCR2 | In vitro assays | Not specified | No activity up to 10 µM | [1][6] |
| CXCR3 | In vitro assays | Not specified | No activity up to 10 µM | [1][6] |
| CXCR4 | In vitro assays | Not specified | No activity up to 10 µM | [1][6] |
| CXCR5 | In vitro assays | Not specified | No activity up to 10 µM | [1][6] |
| CXCR6 | In vitro assays | Not specified | No activity up to 10 µM | [1][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are representative of standard industry practices for assessing chemokine receptor antagonism.
Calcium Mobilization Assay (FLIPR)
This assay measures a compound's ability to inhibit the transient increase in intracellular calcium concentration following receptor activation by its cognate chemokine.
-
Cell Culture: Human cell lines recombinantly expressing the chemokine receptor of interest (e.g., CCR6) are cultured to an optimal density in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and incubated overnight to allow for adherence.
-
Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.
-
Compound Incubation: The dye solution is removed, and cells are washed. Serial dilutions of the test compound (this compound) or vehicle control are added to the wells and incubated for a predefined period (e.g., 15-30 minutes) at 37°C.
-
Chemokine Stimulation and Signal Detection: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of the cognate chemokine (e.g., CCL20 for CCR6) at a predetermined concentration (typically EC80). The fluorescence intensity is then monitored in real-time.
-
Data Analysis: The increase in fluorescence, indicative of calcium mobilization, is measured. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the antagonist and fitting the data to a four-parameter logistic equation.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated chemokine receptor, a key event in G protein-coupled receptor (GPCR) desensitization and signaling.
-
Cell Line: A cell line co-expressing the chemokine receptor of interest fused to a protein fragment (e.g., a fragment of β-galactosidase) and β-arrestin fused to a complementary fragment (e.g., the remainder of β-galactosidase) is used.
-
Cell Plating and Compound Treatment: Cells are seeded in microplates. After adherence, cells are treated with various concentrations of the test compound (this compound) or vehicle.
-
Ligand Stimulation: The specific chemokine ligand is added to the wells to stimulate the receptor.
-
Signal Detection: Upon ligand binding and receptor activation, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity and forming an active enzyme. A substrate that produces a chemiluminescent or fluorescent signal when cleaved by the active enzyme is added. The signal intensity, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer or fluorometer.
-
Data Analysis: The IC50 value is determined by measuring the reduction in the chemokine-induced signal at different concentrations of the antagonist.
Chemotaxis Assay
This functional assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
-
Cell Preparation: A suspension of cells expressing the target chemokine receptor (e.g., primary T cells or a cell line) is prepared.
-
Assay Setup: A multi-well chemotaxis plate (e.g., Transwell plate) with a porous membrane separating an upper and lower chamber is used. The lower chamber is filled with medium containing the chemoattractant (e.g., CCL20).
-
Compound and Cell Addition: The cell suspension, pre-incubated with various concentrations of this compound or a vehicle control, is added to the upper chamber.
-
Incubation: The plate is incubated for a period sufficient to allow for cell migration (typically 2-4 hours) at 37°C in a humidified incubator.
-
Quantification of Migration: The number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by lysing the migrated cells and using a fluorescent dye (e.g., Calcein AM) to measure cell number, or by direct cell counting using a flow cytometer.[7]
-
Data Analysis: The percentage of inhibition of cell migration is calculated for each antagonist concentration relative to the vehicle control. The IC50 value is then determined from the concentration-response curve.
Visualizing the Mechanisms
To further elucidate the context of this compound's activity, the following diagrams illustrate the CCR6 signaling pathway and a generalized workflow for assessing antagonist selectivity.
Caption: CCR6 signaling pathway and the antagonistic action of this compound.
Caption: Experimental workflow for validating chemokine receptor antagonist selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 4. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 6. This compound | CCR6 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of IDOR-1117-2520 with Other Small Molecule CCR6 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the novel small molecule CCR6 antagonist, IDOR-1117-2520, against other leading preclinical and clinical candidates. This document compiles available experimental data to facilitate an objective evaluation of their performance and potential as therapeutic agents for autoimmune diseases.
Introduction to CCR6 as a Therapeutic Target
The C-C chemokine receptor type 6 (CCR6) plays a pivotal role in the trafficking of immune cells, particularly T helper 17 (Th17) cells, to sites of inflammation.[1] Its exclusive ligand, CCL20, is often upregulated in inflamed tissues, creating a chemotactic gradient that drives the recruitment of CCR6-expressing cells.[1] This CCR6/CCL20 signaling axis is implicated in the pathogenesis of numerous autoimmune disorders, including psoriasis, inflammatory bowel disease (IBD), and rheumatoid arthritis, making it an attractive target for therapeutic intervention.[1][2] Small molecule antagonists of CCR6 aim to block this interaction, thereby inhibiting the migration of pathogenic immune cells and mitigating the inflammatory cascade.
Comparative Overview of Small Molecule CCR6 Antagonists
This guide focuses on the comparative analysis of this compound with other notable small molecule CCR6 antagonists: PF-07054894, CCX2553, and Compound 1b. These compounds have been selected based on the availability of preclinical and, in some cases, clinical data, allowing for a meaningful comparison of their biological activity and pharmacokinetic properties.
This compound , developed by Idorsia Pharmaceuticals, is a potent and selective CCR6 antagonist that has entered Phase I clinical trials for immune-mediated disorders.[3][4] It has demonstrated efficacy in preclinical models of skin and lung inflammation.[3][5]
PF-07054894 , from Pfizer, is another potent and selective CCR6 antagonist that has advanced to clinical trials.[6][7] Its development has been well-documented, providing a good basis for comparison.
CCX2553 , a compound from ChemoCentryx, has shown efficacy in preclinical models of psoriasis.[8]
Compound 1b is a more recently described CCR6 antagonist with demonstrated efficacy in preclinical models of IBD.[4]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that direct comparisons of absolute values should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency of CCR6 Antagonists
| Compound | Assay Type | Cell Line/System | IC50 (nM) | Reference |
| This compound | Calcium Mobilization (FLIPR) | Recombinant human CCR6 expressing cells | 63 | [9] |
| β-arrestin Recruitment | Recombinant human CCR6 expressing cells | 30 | [9] | |
| PF-07054894 | Chemotaxis | Human T cells | 5.7 | [7] |
| CCX2553 | Not Specified | Not Specified | Potent | [8] |
| Compound 1b | miniGi Recruitment | Recombinant human CCR6 expressing cells | 30 - 300,000 | [10] |
| β-arrestin-1 Recruitment | Recombinant human CCR6 expressing cells | 30 - 300,000 | [10] |
Table 2: Preclinical Pharmacokinetics of CCR6 Antagonists
| Compound | Species | Route | Dose | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Reference |
| This compound | Rat | Oral | 10 mg/kg | 166 | 132 | 0.3 | [3] |
| Rat | Oral | 100 mg/kg | 2770 | 822 | 0.3 | [3] | |
| Rat | IV | 3 mg/kg | 443 | - | - | [3] | |
| Dog | Oral | 10 mg/kg | - | - | - | [3] | |
| PF-07054894 | Rat | Not Specified | Not Specified | In vivo PK studies performed | - | - | [11] |
| Dog | Not Specified | Not Specified | In vivo PK studies performed | - | - | [11] | |
| Monkey | Not Specified | Not Specified | In vivo PK studies performed | - | - | [11] |
Note: Detailed pharmacokinetic parameters for PF-07054894 in specific preclinical species were not publicly available in the reviewed sources.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison, offering a foundation for reproducible research.
In Vitro Functional Assays
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by CCL20 binding to CCR6.
-
Cell Line: A stable cell line co-expressing human CCR6 and a G-protein alpha subunit that couples to the calcium signaling pathway (e.g., Gαqi/5).
-
Reagents:
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Pluronic F-127.
-
Probenecid.
-
Recombinant human CCL20.
-
Test compounds (e.g., this compound).
-
-
Procedure:
-
Seed cells in a 96-well or 384-well black, clear-bottom plate and culture overnight.
-
Prepare the dye loading solution by dissolving the calcium-sensitive dye in DMSO and then diluting in Assay Buffer containing Pluronic F-127 and probenecid.
-
Remove the culture medium and add the dye loading solution to the cells.
-
Incubate the plate in the dark at 37°C for 1 hour.
-
During incubation, prepare serial dilutions of the test compounds and a stock solution of CCL20 at a concentration that elicits a submaximal response (e.g., EC80).
-
After incubation, wash the cells with Assay Buffer.
-
Add the test compound dilutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR).
-
Add the CCL20 solution to all wells simultaneously using the plate reader's integrated fluidics.
-
Immediately begin kinetic reading of fluorescence intensity for several minutes.
-
The inhibition of the calcium flux by the test compound is calculated relative to the response with CCL20 alone.
-
This assay determines the ability of a compound to block the recruitment of β-arrestin to the activated CCR6 receptor.
-
Assay Principle: Enzyme Fragment Complementation (EFC) technology (e.g., DiscoverX PathHunter) is commonly used. In this system, CCR6 is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with the larger, complementing enzyme acceptor (EA). Upon ligand-induced receptor activation and subsequent β-arrestin recruitment, the two enzyme fragments come into proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[12]
-
Cell Line: A cell line engineered to co-express the PK-tagged CCR6 and the EA-tagged β-arrestin.[12]
-
Reagents:
-
Cell culture medium.
-
Recombinant human CCL20.
-
Test compounds.
-
Detection reagents (substrate for the complemented enzyme).
-
-
Procedure:
-
Seed the engineered cells in a white, solid-bottom 96-well or 384-well plate and culture overnight.
-
Prepare serial dilutions of the test compounds.
-
Add the test compound dilutions to the cells and incubate for a specified time.
-
Add CCL20 at a concentration that elicits a submaximal response (e.g., EC80) to the wells.
-
Incubate the plate for a period sufficient to allow for β-arrestin recruitment (e.g., 60-90 minutes) at 37°C.[12]
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for a further period to allow for signal development.
-
Measure the chemiluminescence using a plate reader.
-
The inhibitory effect of the test compounds is determined by the reduction in the chemiluminescent signal compared to the CCL20-only control.
-
This assay assesses the ability of a compound to inhibit the directed migration of CCR6-expressing cells towards a CCL20 gradient.
-
Cell Type: CCR6-expressing primary cells (e.g., human peripheral blood CD4+ T cells) or a CCR6-expressing cell line.
-
Apparatus: Transwell inserts with a porous membrane (e.g., 5 µm pore size).
-
Reagents:
-
Assay Medium: RPMI 1640 with 0.5% BSA.
-
Recombinant human CCL20.
-
Test compounds.
-
Cell viability/quantification reagent (e.g., Calcein AM or CellTiter-Glo).
-
-
Procedure:
-
Prepare a cell suspension in Assay Medium.
-
Pre-incubate the cells with various concentrations of the test compound for 30-60 minutes at 37°C.
-
In the lower chamber of the Transwell plate, add Assay Medium containing CCL20. In control wells, add Assay Medium alone.
-
Place the Transwell inserts into the wells.
-
Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubate the plate for a sufficient time to allow for cell migration (e.g., 3-4 hours) at 37°C in a CO2 incubator.
-
After incubation, carefully remove the inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring ATP levels with a luminescent reagent or by pre-labeling the cells with a fluorescent dye and measuring fluorescence.
-
The percentage of inhibition of chemotaxis is calculated by comparing the number of migrated cells in the presence of the test compound to the number of cells that migrated in response to CCL20 alone.
-
In Vivo Efficacy Models
This is a widely used model to evaluate the efficacy of anti-psoriatic compounds.
-
Animal Strain: BALB/c or C57BL/6 mice.
-
Inducing Agent: 5% imiquimod (B1671794) cream (e.g., Aldara™).
-
Procedure:
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and/or ear for 5-7 consecutive days.
-
Administer the test compound (e.g., this compound) via the desired route (e.g., oral gavage) starting from day 0 or as a therapeutic intervention after disease establishment.
-
Monitor the mice daily for signs of inflammation, including:
-
Erythema (redness): Scored on a scale of 0-4.
-
Scaling: Scored on a scale of 0-4.
-
Ear thickness: Measured daily with a digital caliper.
-
-
At the end of the study, collect skin and ear tissue for histological analysis (H&E staining to assess epidermal thickness and immune cell infiltration) and for molecular analysis (e.g., qPCR for inflammatory cytokine expression).
-
This model specifically targets the IL-23/Th17 axis, which is central to psoriasis pathogenesis.
-
Animal Strain: C57BL/6 mice.
-
Inducing Agent: Recombinant murine IL-23.
-
Procedure:
-
Administer intradermal injections of IL-23 (e.g., 500 ng in PBS) into the ear pinna every other day for a specified period (e.g., 8-12 days).
-
Administer the test compound throughout the study period.
-
Measure ear thickness daily.
-
At the end of the experiment, harvest the ears for histological and molecular analysis as described for the imiquimod model.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the comparative analysis of CCR6 antagonists.
References
- 1. youtube.com [youtube.com]
- 2. The CCR6/CCL20 Axis Mediates Th17 Cell Migration to the Ocular Surface in Dry Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel CCR6-selective antagonist advances in the immune-mediated disorders pipeline | BioWorld [bioworld.com]
- 4. Discovery of the Clinical Candidate this compound: A Potent and Selective Antagonist of CCR6 for Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Novel C-C Chemoattractant Cytokine (Chemokine) Receptor 6 (CCR6) Antagonist (PF-07054894) Distinguishes between Homologous Chemokine Receptors, Increases Basal Circulating CCR6+ T Cells, and Ameliorates Interleukin-23-Induced Skin Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Chemokine, CCL20, and Its Receptor, CCR6, in the Pathogenesis and Treatment of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 11. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of IDOR-1117-2520 and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of IDOR-1117-2520, a novel CCR6 antagonist, with established alternative therapies. The information is based on currently available preclinical data. It is important to note that all data on this compound originates from studies conducted by its developer, Idorsia Pharmaceuticals, as no independent replication studies have been published to date. Therefore, the reproducibility of these findings by independent laboratories has not yet been established.
Executive Summary
This compound is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6), which plays a crucial role in the migration of pathogenic T helper 17 (Th17) cells to inflammatory sites.[1][2] Preclinical studies in mouse models of psoriasis demonstrate that this compound effectively reduces skin inflammation, with an efficacy comparable to that of IL-17 and IL-23 inhibitors.[2] While these initial findings are promising, the lack of independent validation underscores the need for further research to confirm the reproducibility of its anti-inflammatory effects. This guide will delve into the available data for this compound and compare it with established anti-inflammatory agents that target the IL-17 and IL-23 pathways.
Mechanism of Action: A Comparative Overview
This compound's therapeutic potential lies in its ability to inhibit the CCR6/CCL20 signaling axis. This pathway is pivotal in the recruitment of CCR6-expressing immune cells, particularly Th17 cells, to tissues affected by autoimmune inflammation.[1][2]
In contrast, the primary alternatives discussed in this guide, IL-17 and IL-23 inhibitors, target different key nodes in the inflammatory cascade that is central to many autoimmune diseases, including psoriasis.
-
This compound (CCR6 Antagonist): Blocks the interaction between the chemokine CCL20 and its receptor CCR6 on the surface of immune cells like Th17 cells. This directly impedes their migration to inflamed tissues.[1][2]
-
IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab): These are monoclonal antibodies that directly bind to and neutralize IL-17A, a pro-inflammatory cytokine produced by Th17 cells.[3][4] By neutralizing IL-17A, these agents prevent it from binding to its receptor on various cell types, thereby inhibiting the downstream inflammatory signaling.[3][4]
-
IL-23 Inhibitors (e.g., Guselkumab, Ustekinumab): These monoclonal antibodies target IL-23, a key cytokine that promotes the survival, expansion, and pro-inflammatory function of Th17 cells. Ustekinumab targets the p40 subunit, which is common to both IL-12 and IL-23, while guselkumab specifically targets the p19 subunit of IL-23.[1][5][6]
Below is a diagram illustrating the distinct points of intervention for each therapeutic class in the inflammatory pathway.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and its alternatives. It is important to interpret these comparisons with caution, as the data for this compound is from preclinical studies conducted by the manufacturer, while the data for the alternatives may be from a mix of preclinical and clinical studies from various sources.
In Vitro Potency
| Compound | Target | Assay | IC50 | Source |
| This compound | Human CCR6 | CCL20-mediated Calcium Flow | 63 nM | [1][7] |
| Human CCR6 | β-arrestin Recruitment | 30 nM | [1][7] | |
| Secukinumab | Human IL-17A | IL-17A Neutralization | ~0.4 nM (KD) | [4] |
| Ixekizumab | Human IL-17A | IL-17A Neutralization | ~3 pM (KD) | [8] |
| Guselkumab | Human IL-23p19 | IL-23 Neutralization | Not Publicly Available | |
| Ustekinumab | Human IL-12/23p40 | IL-12/23 Neutralization | ~0.05-0.2 nM (KD) | [1] |
Preclinical In Vivo Efficacy (Mouse Models of Psoriasis)
| Compound | Model | Key Efficacy Endpoint | Result | Source |
| This compound | Aldara® (Imiquimod)-induced | Ear Thickness Reduction | Dose-dependent reduction; comparable to IL-17 & IL-23 inhibitors | [2] |
| IL-23-induced | Ear Swelling Reduction | Superior to anti-IL-17A antibody treatment | [9] | |
| Anti-IL-17A Ab | Aldara® (Imiquimod)-induced | Ear Thickness Reduction | Significant reduction | [10] |
| Anti-IL-23 Ab | Aldara® (Imiquimod)-induced | Ear Thickness Reduction | Significant reduction | [11] |
Note: Direct head-to-head preclinical studies with standardized protocols and dosing are limited, making direct comparisons challenging.
Experimental Protocols
Detailed methodologies are crucial for the evaluation and potential replication of experimental findings. Below are summaries of the key experimental protocols used in the preclinical assessment of this compound.
In Vitro Assays
1. Calcium Mobilization Assay
-
Objective: To measure the ability of this compound to inhibit CCL20-induced intracellular calcium mobilization in cells expressing the human CCR6 receptor.
-
Cell Line: HEK-293 cells stably expressing human CCR6.
-
Methodology:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of this compound or vehicle control.
-
Recombinant human CCL20 is added to stimulate the CCR6 receptor.
-
Changes in intracellular calcium levels are measured by detecting fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR).
-
The IC50 value is calculated from the concentration-response curve.
-
2. β-Arrestin Recruitment Assay
-
Objective: To assess the antagonistic activity of this compound by measuring its ability to block CCL20-induced recruitment of β-arrestin to the CCR6 receptor.
-
Methodology: This assay typically employs a technology such as PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific).
-
A cell line is engineered to express a CCR6 receptor fused to a fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementary fragment.
-
Upon CCL20 stimulation, β-arrestin is recruited to the CCR6 receptor, bringing the two enzyme fragments into proximity and reconstituting a functional enzyme.
-
The enzyme activity is measured by adding a substrate that produces a chemiluminescent or fluorescent signal.
-
The ability of this compound to inhibit this signal is quantified to determine its IC50.
-
In Vivo Models of Psoriasis-like Skin Inflammation
1. Imiquimod (B1671794) (Aldara®)-Induced Psoriasis Model
-
Objective: To evaluate the in vivo efficacy of this compound in a widely used mouse model that recapitulates many features of human psoriasis.
-
Animal Strain: Typically BALB/c or C57BL/6 mice.
-
Protocol:
-
A daily topical dose of imiquimod cream (5%) is applied to the shaved back and/or ear of the mice for a period of 5-7 consecutive days.
-
This compound or a vehicle control is administered orally or via another relevant route daily, starting from the first day of imiquimod application.
-
Disease severity is assessed daily by measuring ear thickness with a caliper and scoring the back skin for erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).
-
At the end of the study, skin and lymphoid tissues are often collected for histological analysis, flow cytometry, and cytokine profiling.
-
2. IL-23-Induced Psoriasis Model
-
Objective: To assess the efficacy of this compound in a model driven by a key cytokine in psoriasis pathogenesis.
-
Protocol:
-
Recombinant murine IL-23 is injected intradermally into the mouse ear daily or every other day for a specified period.
-
Concurrent treatment with this compound or vehicle is administered.
-
Ear thickness is measured daily to monitor the inflammatory response.
-
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate key experimental workflows and the CCR6 signaling pathway.
Conclusion and Future Directions
This compound represents a promising novel oral therapy for autoimmune diseases, with a mechanism of action that directly targets the migration of pathogenic Th17 cells. The initial preclinical data from the manufacturer suggests an efficacy profile that is comparable to established injectable biologics targeting the IL-17 and IL-23 pathways.
However, the core requirement for scientific validation is independent reproduction of these findings. As this compound is currently in a Phase 1 clinical trial, and a Phase 2 study in psoriasis is planned, more data will become available.[2][12] Researchers and drug development professionals should closely monitor the publication of these clinical trial results and any future independent preclinical or clinical studies. A thorough assessment of the reproducibility of its anti-inflammatory effects will be critical in determining its ultimate therapeutic value and position in the landscape of treatments for autoimmune diseases.
References
- 1. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
- 4. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ustekinumab - Wikipedia [en.wikipedia.org]
- 6. Guselkumab - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dovepress.com [dovepress.com]
- 9. This compound shows promise in the treatment of skin autoimmune diseases | BioWorld [bioworld.com]
- 10. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A Review of the Efficacy and Safety for Biologic Agents Targeting IL-23 in Treating Psoriasis With the Focus on Tildrakizumab [frontiersin.org]
- 12. A phase II study of this compound in Psoriasis patients. - AdisInsight [adisinsight.springer.com]
Cross-Species Validation of IDOR-1117-2520: A Comparative Analysis of a Novel CCR6 Antagonist
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IDOR-1117-2520's Performance Against Alternative CCR6 Antagonists, Supported by Experimental Data.
This compound is a potent and selective antagonist of the C-C chemokine receptor 6 (CCR6), a key mediator in inflammatory and autoimmune diseases. This guide provides a comprehensive cross-species validation of this compound's activity and compares its performance with other known CCR6 antagonists. All quantitative data is summarized in clear, structured tables, and detailed methodologies for key experiments are provided to ensure reproducibility.
In Vitro Activity: Potent and Selective Inhibition of CCR6 Signaling
This compound demonstrates potent antagonist activity at the human CCR6 receptor. In a calcium mobilization assay using CHO-K1 cells expressing human CCR6, this compound inhibited CCL20-mediated calcium flow with an IC50 of 62.9 nM.[1] Furthermore, it effectively blocked β-arrestin recruitment to human CCR6 with an IC50 of 30 nM.[2] The compound has also been shown to be a potent and selective antagonist that can block the in vitro migration of both human and murine immune cells expressing CCR6 towards the chemokine CCL20.[3]
Comparative In Vitro Activity of CCR6 Antagonists
| Compound | Assay | Species | IC50 (nM) |
| This compound | Calcium Mobilization | Human | 62.9[1] |
| This compound | β-Arrestin Recruitment | Human | 30[2] |
| PF-07054894 | Chemotaxis | Human | 5.7 |
| CCX2553 | Not Specified | Not Specified | Not Specified |
| GPR183 Antagonist | Not Applicable | Not Applicable | Not Applicable |
In Vivo Efficacy: Attenuation of Skin Inflammation in Preclinical Models
The in vivo efficacy of this compound has been evaluated in two standard mouse models of psoriasis-like skin inflammation: the Aldara™ (imiquimod)-induced model and the IL-23-induced model. In both models, oral administration of this compound led to a dose-dependent reduction in skin inflammation, demonstrating its potential as a therapeutic agent for autoimmune skin disorders.[4]
Comparative In Vivo Models for Psoriasis Research
| Model | Induction Agent | Key Features |
| Aldara™ (Imiquimod)-Induced | Topical application of Aldara™ cream | Induces a robust inflammatory response characterized by skin thickening, erythema, and scaling, mimicking psoriatic lesions. |
| IL-23-Induced | Intradermal injection of recombinant IL-23 | Triggers a more targeted inflammatory cascade central to psoriasis pathogenesis, leading to epidermal hyperplasia and immune cell infiltration. |
Signaling Pathways and Experimental Workflows
The therapeutic rationale for targeting CCR6 lies in its critical role in the migration of pathogenic T helper 17 (Th17) cells to sites of inflammation. The binding of the chemokine CCL20 to CCR6 initiates a signaling cascade that is central to the pathogenesis of numerous autoimmune diseases, including psoriasis.
Caption: CCR6 signaling pathway and the inhibitory action of this compound.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of a CCR6 antagonist in a mouse model of skin inflammation.
Caption: Experimental workflow for in vivo efficacy studies.
Detailed Experimental Protocols
In Vitro Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration following receptor activation.
-
Cell Culture: CHO-K1 cells stably expressing the human CCR6 receptor are cultured in appropriate media and seeded into 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye extrusion.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Ligand Stimulation: The CCR6 ligand, CCL20, is added to the wells to stimulate the receptor.
-
Signal Detection: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are measured using a fluorescence plate reader (e.g., FLIPR).
-
Data Analysis: The IC50 values are calculated from the dose-response curves.
In Vitro β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated CCR6 receptor, a key step in G protein-coupled receptor (GPCR) desensitization and signaling. The PathHunter® β-Arrestin assay is a common method.[5]
-
Cell Line: A cell line (e.g., CHO-K1) is engineered to co-express the CCR6 receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (Enzyme Acceptor).[5][6]
-
Cell Plating: The engineered cells are plated in a 384-well plate and incubated overnight.[5]
-
Compound Addition: Test compounds, including this compound, are added to the wells.
-
Ligand Stimulation: Following compound incubation, the CCR6 ligand CCL20 is added to activate the receptor.
-
Detection: Upon β-arrestin recruitment to the activated CCR6, the two enzyme fragments complement, forming an active enzyme. A substrate is added, and the resulting chemiluminescent signal is measured.[5]
-
Data Analysis: IC50 values are determined from the inhibition of the CCL20-induced signal.
In Vivo Aldara™-Induced Skin Inflammation Model
This model is widely used to screen for potential anti-psoriatic drugs.
-
Animals: C57BL/6 mice are typically used for this model.[7]
-
Induction: A daily topical dose of Aldara™ cream (5% imiquimod) is applied to the shaved dorsal skin and/or ears of the mice for a specified number of days (e.g., 5-7 days).[8][9]
-
Treatment: this compound or a vehicle control is administered orally or via another relevant route daily, starting before or at the same time as the Aldara™ application.
-
Assessment: The severity of the skin inflammation is assessed daily by scoring erythema (redness), scaling, and skin thickness.
-
Endpoint Analysis: At the end of the study, skin and other tissues (e.g., spleen) are collected for histological analysis, cytokine profiling (e.g., IL-17, IL-23), and flow cytometry to assess immune cell infiltration.[4]
In Vivo IL-23-Induced Skin Inflammation Model
This model focuses on the IL-23/Th17 axis, a central pathway in psoriasis.
-
Animals: Typically, C57BL/6 or other immunocompetent mouse strains are used.[1]
-
Induction: Recombinant murine IL-23 is injected intradermally into the ears of the mice.[1]
-
Treatment: this compound or a vehicle control is administered to the mice.
-
Assessment: Ear thickness is measured daily as a primary indicator of inflammation.
-
Endpoint Analysis: Similar to the Aldara™ model, ear tissue is collected for histological and immunological analysis to evaluate the effect of the treatment on inflammation and immune cell populations.[1]
References
- 1. imavita.com [imavita.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound, a novel, orally available CCR6 antagonist in preclinical models of skin dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. PathHunter® eXpress CCR6 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]
- 7. Methodological refinement of Aldara-induced psoriasiform dermatitis model in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Imiquimod-Induced Skin Inflammation Model of Psoriasis (Ps) in Mice | Redoxis [redoxis.se]
- 9. frontierspartnerships.org [frontierspartnerships.org]
Validating the On-Target Efficacy of IDOR-1117-2520 in Autoimmune Models Through Knockout Comparison
For Immediate Release
Introduction to IDOR-1117-2520
This compound is a small molecule inhibitor of the C-C chemokine receptor type 6 (CCR6).[2] By blocking the interaction between CCR6 and its ligand, CCL20, this compound effectively inhibits the migration of pathogenic T helper 17 (Th17) cells to sites of inflammation.[1][3] This mechanism is central to its therapeutic potential in autoimmune disorders such as psoriasis, where the IL-23/IL-17 axis and subsequent immune cell infiltration play a critical role.[1]
The Gold Standard: Comparison with Knockout Models
To definitively establish that the therapeutic effects of a drug are due to its intended mechanism, a comparison with a genetic knockout model is the gold standard. In this context, the response of CCR6 knockout mice in preclinical models of autoimmune disease provides a benchmark for the on-target efficacy of a CCR6 antagonist. If this compound treatment in wild-type animals phenocopies the disease resistance observed in CCR6 knockout mice, it provides strong evidence that the drug's effects are mediated specifically through the CCR6 pathway.
Signaling Pathway of the CCR6-CCL20 Axis
The following diagram illustrates the signaling pathway targeted by this compound. In inflammatory conditions, elevated levels of CCL20 attract CCR6-expressing immune cells, primarily Th17 cells, to the site of inflammation. This migration is a critical step in the inflammatory cascade. This compound acts by blocking the CCR6 receptor on these immune cells, thereby preventing their recruitment and subsequent contribution to pathology.
References
A Preclinical Head-to-Head Analysis: IDOR-1117-2520 Versus Standard-of-Care IL-17 and IL-23 Inhibitors in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel CCR6 antagonist, IDOR-1117-2520, against current standard-of-care biologics targeting the IL-17 and IL-23 pathways for the treatment of psoriasis. The following sections detail the mechanisms of action, preclinical efficacy data, and experimental protocols from murine models of psoriasis-like skin inflammation.
Mechanism of Action: Targeting Pathogenic T Cell Migration
Psoriasis is a chronic inflammatory skin disease driven by the infiltration of pathogenic T helper 17 (Th17) cells into the skin.[1] The migration of these cells is largely orchestrated by the interaction of the chemokine CCL20 with its receptor, CCR6, which is highly expressed on Th17 cells.[1]
This compound is a novel, orally available small molecule that acts as a selective antagonist of the CCR6 receptor.[1] By blocking the CCL20-CCR6 signaling axis, this compound directly inhibits the recruitment of pathogenic Th17 cells to inflammatory sites in the skin, thereby disrupting a key upstream event in the psoriatic inflammatory cascade.[1]
Standard-of-care biologics , such as IL-17 and IL-23 inhibitors, target downstream inflammatory mediators.
-
IL-23 inhibitors (e.g., guselkumab, risankizumab) block the action of IL-23, a cytokine crucial for the survival and expansion of Th17 cells.[2][3]
-
IL-17 inhibitors (e.g., secukinumab, ixekizumab) directly neutralize IL-17, a pro-inflammatory cytokine produced by Th17 cells that drives keratinocyte hyperproliferation and the production of other inflammatory mediators.
Preclinical Efficacy: A Comparative Look in Murine Models
The efficacy of this compound has been evaluated in two well-established mouse models of psoriasis: the Aldara® (imiquimod)-induced and the IL-23-induced skin inflammation models. These models recapitulate key histopathological features of human psoriasis.
Aldara® (Imiquimod)-Induced Psoriasis Model
This model involves the topical application of imiquimod (B1671794) cream, a Toll-like receptor 7/8 agonist, which induces a robust inflammatory response characterized by skin thickening (edema) and immune cell infiltration.
This compound Performance: In the Aldara®-induced model, oral administration of this compound demonstrated a dose-dependent reduction in ear thickness. The maximum efficacy was observed at a dose of 0.5 mg/mL in drinking water, which resulted in a statistically significant reduction in ear swelling compared to the vehicle-treated group (p<0.0001).[1] Furthermore, a significant reduction in the infiltration of CCR6+ T cells into the inflamed ear tissue was observed.[1] Preclinical studies have indicated that the efficacy of this compound is comparable to that of IL-17 and IL-23 inhibitors in this model.[4][5]
| Treatment Group | Dose | Key Efficacy Endpoint | Result | Statistical Significance |
| This compound | 0.5 mg/mL (in drinking water) | Reduction in Ear Thickness | Maximum Efficacy | p<0.0001 vs. Vehicle |
| This compound | 50 mg/kg (oral gavage) | Reduction in Ear Swelling | Significant Reduction | p<0.0001 vs. Vehicle |
| Anti-IL-17A Antibody | Not Specified | Reduction in Skin Thickness | Partial Reversal (~50%) | p=0.0009 vs. Model |
Note: Data for the anti-IL-17A antibody is from a separate study and not a direct head-to-head comparison with this compound in the same experiment.
IL-23-Induced Psoriasis Model
This model involves the intradermal injection of recombinant IL-23, which directly stimulates the IL-23/Th17 axis, leading to psoriasis-like skin inflammation.
This compound Performance: In the IL-23-induced model, this compound was shown to be superior to an anti-IL-17A antibody in reducing ear swelling over a 7-day treatment period.[1] This suggests that blocking the initial migration of pathogenic T cells with a CCR6 antagonist may be more effective than neutralizing a downstream cytokine in this particular model.
Comparative preclinical studies have shown that the IL-23 inhibitors risankizumab and guselkumab are more effective than ustekinumab and tildrakizumab at reducing IL-17 and IL-22 expression in a human IL-23-induced ear-swelling mouse model.[2]
| Treatment Group | Key Efficacy Endpoint | Result |
| This compound | Reduction in Ear Swelling | Superior to anti-IL-17A antibody |
| Risankizumab | Reduction in IL-17 & IL-22 Expression | More effective than ustekinumab & tildrakizumab |
| Guselkumab | Reduction in IL-17 & IL-22 Expression | More effective than ustekinumab & tildrakizumab |
Note: The data presented is from different studies and does not represent a direct head-to-head comparison of all listed agents in a single experiment.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach, the following diagrams are provided.
Caption: Simplified signaling pathway in psoriasis and points of intervention.
Caption: General experimental workflow for preclinical psoriasis model studies.
Experimental Protocols
Imiquimod (Aldara®)-Induced Psoriasiform Dermatitis Model
-
Animal Model: C57BL/6 or BALB/c mice are typically used.
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) is applied to the shaved back and right ear of the mice for 5-7 consecutive days.
-
Treatment: this compound is administered orally, either in drinking water or via gavage. Standard-of-care antibodies are typically administered via intraperitoneal or subcutaneous injection. Vehicle controls are used for comparison.
-
Efficacy Assessment:
-
Ear Thickness: Measured daily using a digital caliper. The percentage increase from baseline is calculated.
-
Psoriasis Area and Severity Index (PASI): A modified PASI score is used to assess erythema, scaling, and skin thickness of the back skin.
-
Immune Cell Infiltration: At the end of the study, ear tissue is harvested, and single-cell suspensions are prepared. Flow cytometry is used to quantify the number of specific immune cell populations, such as CCR6+ CD3+ T cells.
-
Histology: Ear tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
IL-23-Induced Skin Inflammation Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction: Recombinant murine IL-23 (typically 0.5 µg in 20 µL of PBS) is injected intradermally into the ear pinna every other day for a specified period (e.g., 8-16 days).
-
Treatment: As described for the imiquimod model.
-
Efficacy Assessment:
-
Ear Thickness: Measured daily.
-
Immune Cell Infiltration: Assessed by flow cytometry at the study endpoint.
-
Histology: Analysis of ear tissue sections for epidermal thickening and cellular infiltration.
-
Conclusion
The preclinical data currently available suggest that this compound, a novel, orally available CCR6 antagonist, demonstrates significant efficacy in well-established murine models of psoriasis. Its mechanism of action, targeting the migration of pathogenic Th17 cells, represents a distinct and upstream approach compared to the current standard-of-care IL-17 and IL-23 inhibitors. The finding that this compound is at least as efficacious as, and in some contexts potentially superior to, anti-IL-17A antibody treatment in these preclinical models warrants further investigation. Direct head-to-head preclinical studies with currently approved IL-17 and IL-23 inhibitors would provide a more definitive comparison and further elucidate the therapeutic potential of this novel compound. This compound is currently in Phase 1 clinical trials.[5]
References
Safety Operating Guide
Navigating the Disposal of Investigational Compound IDOR-1117-2520: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational new drugs are paramount for laboratory safety and environmental protection. While specific disposal protocols for IDOR-1117-2520, a CCR6 receptor antagonist under clinical investigation by Idorsia, are not publicly available, established guidelines for the management of clinical trial materials and hazardous pharmaceutical waste provide a comprehensive framework for its safe disposal.
Investigational drugs, particularly in early phases, should be treated as potentially hazardous materials due to limited information on their long-term toxicity and environmental impact.[1] Adherence to rigorous disposal procedures is not only a regulatory requirement but also a critical component of responsible research.[2]
Core Principles for Disposal
The disposal of any investigational compound, including this compound, should be guided by the principles of the Resource Conservation and Recovery Act (RCRA) and other relevant federal and local regulations.[3][4][5] A key first step is to consult the institution's Environmental Health and Safety (EHS) department to determine if the compound is classified as hazardous waste.[3]
All personnel handling chemical waste must receive appropriate training, which should be updated annually.[6] The general procedure involves meticulous planning to ensure that from the moment a substance is used, a clear plan for its disposal is in place.[7]
Waste Segregation and Disposal Streams
Proper segregation of waste is crucial to ensure safe and compliant disposal.[8][9] The following table summarizes the common waste streams generated in a laboratory setting and the recommended disposal procedures for each.
| Waste Category | Description | Recommended Disposal Procedure |
| Unused/Expired this compound | Bulk powder, solutions, or unused formulated product. | Return to the study sponsor if possible.[10] If not, dispose of as hazardous chemical waste through a licensed vendor, likely via incineration.[3][5][6] |
| Contaminated Labware (Solid) | Gloves, paper towels, pipette tips, and other disposable items lightly contaminated with this compound. | Place in a designated, clearly labeled hazardous waste container (often yellow or red bags) for incineration.[8][11] |
| Contaminated Labware (Liquid) | Aqueous or solvent solutions containing this compound. | Collect in a compatible, labeled hazardous waste container. Do not mix incompatible wastes.[6][7] Chlorinated and non-chlorinated solvents must be kept separate.[11] |
| Sharps | Needles, syringes, scalpels, and other items that can cause punctures. | Place in a rigid, puncture-resistant, and clearly labeled sharps container designated for hazardous drug waste.[12] |
| Empty Containers | Vials, bottles, and other containers that held this compound. | If the container held an acute hazardous waste, it must be triple-rinsed, with the rinsate collected as hazardous waste. Otherwise, dispose of as hazardous waste.[6] |
| Non-Hazardous Waste | General laboratory trash, such as packaging and uncontaminated paper towels. | Dispose of in the regular trash.[12] |
Experimental Protocol: General Steps for Disposal of Unused Investigational Compound
While a specific protocol for this compound is not available, the following general steps, based on best practices for investigational drug disposal, should be followed:
-
Consult Safety Data Sheet (SDS) and Institutional EHS: Before handling, review the SDS for any available safety and disposal information. Contact your institution's EHS department for specific guidance and to classify the waste.
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Containment: If not already in a sealed container, place the unused this compound into a compatible, leak-proof container. For solids, this may be a labeled plastic or glass jar. For liquids, use a container resistant to the solvent.[6]
-
Labeling: Affix a "HAZARDOUS WASTE" label to the container. The label must include the full chemical name (this compound), the name of the Principal Investigator (PI), the laboratory location, a contact number, and the concentration/percentage of the active ingredient.[6]
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA) that is regularly inspected.[6]
-
Waste Pickup Request: Submit a chemical waste disposal request form to your institution's EHS department to arrange for pickup by a licensed hazardous waste vendor.[6]
-
Record Keeping: Maintain detailed records of the disposal, including the date, quantity, and method of disposal. These records should be kept for a minimum of three years.[3]
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of waste generated during research involving this compound.
Caption: Decision workflow for the segregation and disposal of this compound waste.
By following these general guidelines and working closely with institutional safety personnel, researchers can ensure the safe and compliant disposal of investigational compounds like this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. Clinical Waste Management | Challenges & Solutions [oximio.com]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. stanfordhealthcare.org [stanfordhealthcare.org]
- 5. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. anentawaste.com [anentawaste.com]
- 9. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 10. ashp.org [ashp.org]
- 11. essex.ac.uk [essex.ac.uk]
- 12. abdn.ac.uk [abdn.ac.uk]
Essential Safety and Handling Protocols for IDOR-1117-2520
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling IDOR-1117-2520. The following procedures and recommendations are designed to ensure a safe laboratory environment and proper disposal of the compound.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1] Avoid inhalation and contact with skin and eyes.[1][2]
| PPE Category | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[2] |
| Hand Protection | Chemical impermeable protective gloves. Gloves must be inspected prior to use. | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing. | Not specified. |
| Respiratory Protection | A suitable respirator is required. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | Not specified. |
Occupational Exposure Limits
There is currently no data available on occupational exposure limit values for this compound.[1][2]
Handling and Storage Protocols
Safe Handling:
-
Handle the compound in a well-ventilated place.[2]
-
Use non-sparking tools to prevent fire from electrostatic discharge.[2]
-
Ensure adequate ventilation and set up emergency exits and risk-elimination areas.[2]
-
Use full personal protective equipment and avoid breathing vapors, mist, dust, or gas.[1]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
-
Store away from foodstuff containers or incompatible materials.[2]
-
Keep away from direct sunlight and sources of ignition.[1]
-
The recommended storage temperature for shipping of less than two weeks is room temperature.[1]
Emergency and Disposal Procedures
First-Aid Measures:
-
If inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[2]
-
In case of skin contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water.[2]
-
In case of eye contact: Rinse with pure water for at least 15 minutes.[2]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill and Disposal:
-
In case of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[2]
-
Discharge into the environment must be avoided.[2]
-
Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[2]
-
Use spark-proof tools and explosion-proof equipment during cleanup.[2]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling, storage, and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
